Heptyl-UR-144
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYRYXPWWCSDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043144 | |
| Record name | Heptyl-UR-144 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616469-06-7 | |
| Record name | Heptyl-UR-144 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616469067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl-UR-144 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEPTYL-UR-144 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0X1YWE4CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Heptyl-UR-144: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl-UR-144, systematically named (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that belongs to the aminoalkylindole class.[1] It is a structural analog of the well-characterized synthetic cannabinoid UR-144, featuring an extended N-heptyl chain in place of the N-pentyl chain in UR-144.[2] This modification in the alkyl chain length can significantly influence the compound's pharmacological properties, including its binding affinity for cannabinoid receptors and its metabolic fate. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, metabolism, and analytical detection of this compound, drawing upon available data for the compound and its close analog, UR-144.
Chemical and Physicochemical Properties
This compound is characterized by an indole core substituted at the 1-position with a heptyl chain and at the 3-position with a carbonyl group linked to a tetramethylcyclopropyl moiety. The presence of the bulky and strained tetramethylcyclopropyl group is a distinctive feature of this class of synthetic cannabinoids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | [1] |
| CAS Number | 1616469-06-7 | [2] |
| Molecular Formula | C23H33NO | [2][3] |
| Molecular Weight | 339.52 g/mol | [3] |
| Appearance | Crystalline solid (predicted) | Inferred |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethanol.[2] | [2] |
| UV max (in Ethanol) | 218, 247, 304 nm | [2] |
| SMILES | CCCCCCCn1cc(c2ccccc21)C(=O)C3C(C)(C)C3(C)C | [3] |
| InChIKey | VMYRYXPWWCSDCO-UHFFFAOYSA-N | [1][3] |
Synthesis
-
N-Alkylation of the Indole Ring: The indole nitrogen of a suitable precursor, such as (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, would be alkylated using a heptyl halide (e.g., 1-bromoheptane) in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., dimethylformamide or acetonitrile).
-
Acylation of the Indole Ring (Alternative Route): An alternative approach would involve the Friedel-Crafts acylation of N-heptylindole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.
Caption: Proposed synthetic pathway for this compound.
Pharmacology and Mechanism of Action
This compound is expected to act as a cannabinoid receptor agonist, similar to its pentyl analog, UR-144. The primary targets of synthetic cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily located in the peripheral tissues, particularly on immune cells, and are involved in modulating inflammation and immune responses.
While specific binding affinity and functional activity data for this compound are not extensively documented, data for UR-144 provides valuable insight. UR-144 exhibits high affinity for the CB2 receptor with a Kᵢ of 1.8 nM and an 83-fold lower affinity for the CB1 receptor with a Kᵢ of 150 nM.[4] Functionally, UR-144 acts as a full agonist at both receptors, with EC₅₀ values of 421 nM for human CB1 receptors and 72 nM for human CB2 receptors.[4] The extension of the alkyl chain from pentyl to heptyl in other synthetic cannabinoid series has been shown to sometimes increase affinity for cannabinoid receptors; however, the biological activities of this compound have not been fully characterized.
Table 2: Pharmacological Data for UR-144 (Pentyl Analog)
| Parameter | Receptor | Value | Source |
| Binding Affinity (Kᵢ) | CB1 | 150 nM | [4] |
| CB2 | 1.8 nM | [4] | |
| Functional Activity (EC₅₀) | Human CB1 | 421 nM | [4] |
| Human CB2 | 72 nM | [4] |
Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
Caption: Cannabinoid receptor signaling pathway.
Metabolism
The metabolism of this compound has not been specifically studied, but it is expected to undergo extensive phase I and phase II metabolism, similar to UR-144 and other synthetic cannabinoids.[5] The primary routes of metabolism are likely to involve the heptyl chain and the indole ring.
Phase I Metabolism:
-
Hydroxylation: The heptyl chain is a likely site for hydroxylation at various positions, leading to the formation of mono-, di-, and tri-hydroxylated metabolites. The indole ring can also be hydroxylated.
-
Oxidation: The hydroxylated metabolites can be further oxidized to form ketones and carboxylic acids.
-
N-dealkylation: Cleavage of the heptyl chain from the indole nitrogen can occur, leading to the formation of des-heptyl metabolites.
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, which are then excreted in the urine.
The metabolism of the closely related compound XLR-11 (a fluorinated pentyl analog of UR-144) has been shown to result in defluorination to form UR-144 metabolites, which then undergo further metabolism.[6] This suggests that the metabolic pathways of these analogs are interconnected.
Caption: Probable metabolic pathways of this compound.
Analytical Detection
The detection and quantification of this compound and its metabolites in biological matrices such as blood and urine are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
Experimental Protocol: Representative GC-MS Method for Synthetic Cannabinoid Analysis
This protocol is a general guideline and should be optimized and validated for the specific instrumentation and application.
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
Derivatize the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to improve the chromatographic properties of the analytes.[7]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramp to 190°C at 30°C/min, then ramp to 290°C at 5°C/min and hold for 10 minutes.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-550) for screening and selected ion monitoring (SIM) for targeted quantification.
-
Experimental Protocol: Representative LC-MS/MS Method for Synthetic Cannabinoid Analysis
This protocol is a general guideline and should be optimized and validated for the specific instrumentation and application.
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis with β-glucuronidase.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the eluate and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the parent compound and its metabolites.
-
Toxicology and Legal Status
Toxicology
Specific toxicological data for this compound are scarce. However, based on the known effects of other synthetic cannabinoids, particularly those with long alkyl chains, potential adverse effects may include cardiovascular toxicity, neurotoxicity, and psychiatric symptoms. Studies on UR-144 have shown that it can induce genotoxic effects in human lymphocytes.[8] The abuse of synthetic cannabinoids has been associated with a range of serious health issues, including tachycardia, hypertension, agitation, hallucinations, and in some cases, death.[9]
Legal Status
The legal status of this compound is often not explicitly defined but may be covered under analog or blanket legislation that controls synthetic cannabinoids. Its close analog, UR-144, is a controlled substance in many countries, including the United States (Schedule I), the United Kingdom (Class B), and Canada (Schedule II).[4] Given the structural similarity, it is highly probable that this compound would be considered a controlled substance analog in these and other jurisdictions. Researchers should consult their local regulations before synthesizing or handling this compound.
Conclusion
This compound is a synthetic cannabinoid of scientific interest due to its structural relationship to UR-144 and the potential for altered pharmacological properties conferred by its N-heptyl chain. While specific data on its pharmacology, metabolism, and toxicology are limited, this guide provides a comprehensive overview based on available information for the compound and its close analogs. Further research is needed to fully characterize the in vitro and in vivo properties of this compound to better understand its potential therapeutic applications and toxicological risks.
References
-
UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. National Institutes of Health. [Link]
-
Schedules of Controlled Substances: Temporary Placement of UR-144, XLR11, and AKB48 into Schedule I. Federal Register. [Link]
-
A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. [Link]
-
UR-144. Wikipedia. [Link]
-
UR-144 N-heptyl analog. Bertin Bioreagent. [Link]
-
Synthetic Cannabinoid Analysis with GC-MS. ResearchGate. [Link]
-
Exploring UR-144: Effects, Risks, and Legal Status. Safrole. [Link]
-
GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. National Institutes of Health. [Link]
-
Genotoxic properties of representatives of alkylindazoles and aminoalkyl-indoles which are consumed as synthetic cannabinoids. PubMed. [Link]
-
UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. ResearchGate. [Link]
-
Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. [Link]
-
Substance Details UR-144 (N-heptyl analogue). UNODC. [Link]
-
Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. National Institutes of Health. [Link]
-
Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
-
Identification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144) in a herbal drug product that was commercially available in the Tokyo metropolitan area. ResearchGate. [Link]
-
(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. PubChem. [Link]
-
Synthesis and pharmacology of several substituted indole-3-carboxamide derivatives. Sci-Hub. [Link]
-
Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. PubMed. [Link]
-
Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed. [Link]
-
Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKAT USA. [Link]
-
This compound. GSRS. [Link]
-
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. National Institutes of Health. [Link]
-
LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective. ResearchGate. [Link]
-
First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. PubMed. [Link]
-
Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
The "new" marijuana. PubMed. [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
A survey of cannabinoids and toxic elements in hemp-derived products from the United States marketplace. National Institutes of Health. [Link]
-
Cannabis sativa-based oils against aluminum-induced neurotoxicity. National Institutes of Health. [Link]
Sources
- 1. Substance Details UR-144 (N-heptyl analogue) [unodc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. UR-144 - Wikipedia [en.wikipedia.org]
- 5. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotoxic properties of representatives of alkylindazoles and aminoalkyl-indoles which are consumed as synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The "new" marijuana - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Heptyl-UR-144
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Synthetic Cannabinoids
The landscape of psychoactive substances has been dramatically reshaped by the continuous emergence of synthetic cannabinoids. These substances, often misleadingly marketed as "legal highs," are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Heptyl-UR-144, chemically known as (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a notable member of this class. It is a structural analog of UR-144, with the N-pentyl chain extended to a heptyl chain.[1][2] Understanding the synthesis and analytical profile of such compounds is of paramount importance for forensic chemists, toxicologists, and the broader scientific community engaged in drug discovery and public health.
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It is designed to equip researchers with the fundamental knowledge required to identify, synthesize, and analyze this potent synthetic cannabinoid. The methodologies described herein are grounded in established principles of organic chemistry and analytical science, providing a robust framework for further investigation.
Chemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its synthesis and analysis.
| Property | Value | Source |
| IUPAC Name | (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | [3] |
| Molecular Formula | C₂₃H₃₃NO | [2] |
| Molecular Weight | 339.52 g/mol | [4] |
| CAS Number | 1616469-06-7 | [2] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is logically approached in two principal stages: the formation of the core indole structure followed by the attachment of the N-heptyl chain. This method offers a clear and controllable pathway to the final product.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound via Friedel-Crafts acylation and subsequent N-alkylation.
Part 1: Synthesis of the Precursor, (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
The initial step involves the synthesis of the core indole ketone, which serves as the immediate precursor to this compound.[5][6] This is typically achieved through a Friedel-Crafts acylation of indole.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 eq) and a suitable Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) to a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (1.05 eq) in the same solvent to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The choice of a sterically hindered acyl chloride is deliberate to favor acylation at the C3 position of the indole, which is electronically favored.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and water. Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL). The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.
Part 2: N-Alkylation to Yield this compound
The final step is the N-alkylation of the synthesized precursor with a heptyl halide. This reaction proceeds via the deprotonation of the indole nitrogen followed by a nucleophilic substitution.[7][8]
Experimental Protocol:
-
Deprotonation: To a solution of (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. The use of a strong, non-nucleophilic base is crucial to selectively deprotonate the indole nitrogen without competing side reactions.
-
Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromoheptane (1.2 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction with the dropwise addition of water. Extract the product with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product as a crystalline solid or oil.
Comprehensive Characterization of this compound
Unequivocal identification of this compound requires a multi-faceted analytical approach. The following techniques are indispensable for structural elucidation and purity assessment.
Diagram of the Analytical Workflow
Caption: Integrated analytical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The expected chemical shifts for this compound can be predicted based on the known data for UR-144 and standard substituent effects.[9]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole-H2 | ~ 7.8 | ~ 135 |
| Indole-H4 | ~ 8.2 | ~ 125 |
| Indole-H5, H6, H7 | ~ 7.2 - 7.4 | ~ 122 - 124 |
| Cyclopropyl-H | ~ 1.8 | ~ 35 |
| Tetramethyl C | - | ~ 20-30 |
| N-CH₂ (Heptyl) | ~ 4.1 (triplet) | ~ 47 |
| -(CH₂)₅- (Heptyl) | ~ 1.2 - 1.9 (multiplets) | ~ 22 - 32 |
| -CH₃ (Heptyl) | ~ 0.9 (triplet) | ~ 14 |
| C=O | - | ~ 195 |
| Indole C3 | - | ~ 115 |
| Indole C3a, C7a | - | ~ 128, 137 |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[10]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C{¹H}) should be performed, along with 2D experiments such as COSY, HSQC, and HMBC to confirm assignments.
-
Data Interpretation: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the cyclopropyl proton, and the aliphatic protons of the heptyl chain. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification.
GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like synthetic cannabinoids.[11][12]
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 339. Key fragment ions would likely arise from the cleavage of the heptyl chain and the fragmentation of the indole ring system. A characteristic fragment would be the loss of the heptyl group, and another would be the tetramethylcyclopropylcarbonyl cation.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer. A common setup includes a non-polar capillary column (e.g., DB-1 or equivalent).
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, ramp to 300 °C at a rate of 12-20 °C/min, and hold for several minutes.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 30-550 amu.[10]
-
LC-MS/MS offers high sensitivity and specificity, making it ideal for detecting trace amounts of this compound in complex matrices such as biological fluids.[13][14][15]
Expected Transitions:
In MS/MS analysis, the protonated molecule [M+H]⁺ (m/z 340) would be selected as the precursor ion. Collision-induced dissociation would generate specific product ions that are characteristic of the this compound structure.
Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation: For pure compounds, a dilute solution in methanol or acetonitrile is sufficient. For biological samples, a sample extraction and clean-up procedure (e.g., solid-phase extraction) is necessary.
-
LC Conditions:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to promote ionization.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Pharmacology and Legal Status
This compound is an analog of UR-144, which is known to be a potent agonist of the cannabinoid receptors, with a higher affinity for the CB2 receptor compared to the CB1 receptor.[16] The extension of the alkyl chain to a heptyl group is likely to modulate its potency and selectivity, a common strategy in the clandestine synthesis of new psychoactive substances.
It is crucial to note that many synthetic cannabinoids, including UR-144, are classified as Schedule I controlled substances in the United States and are similarly controlled in many other countries.[1][17] This means they have a high potential for abuse and no accepted medical use. Researchers must be aware of and comply with all local, national, and international regulations regarding the synthesis, handling, and study of such compounds.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic pathway, based on established organic chemistry principles, offers a reliable method for its preparation in a laboratory setting. The analytical workflows, employing NMR and mass spectrometry, provide a robust framework for its unequivocal identification and characterization. As the landscape of new psychoactive substances continues to evolve, a thorough understanding of the chemistry of these compounds is essential for the scientific and forensic communities to address the associated public health and safety challenges.
References
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. (2017).
- Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)
- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionaliz
- Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear.
- Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications.
- Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers.
- Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. PMC - NIH. (2022).
- Synthesis of N-alkylated indoles.
- Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. NIH.
- LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in.
- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
- (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (Synonyms: UR-144 Impurity 3).
- FAB-144. Grokipedia.
- (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. PubChem.
- Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Oxford Academic. (2013).
- UR-144. Wikipedia.
- UR-144. SWGDRUG.org. (2014).
- Substance Details UR-144. Unodc.
- Identification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144) in a herbal drug product that was commercially available in the Tokyo metropolitan area.
- UR-144 N-heptyl analog (CAS Number: 1616469-06-7). Cayman Chemical.
- Enantioselective synthesis of N-alkylindoles enabled by nickel-c
- Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. (2013).
- Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. PubMed. (2013).
- (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Cayman Chemical.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Tables For Organic Structure Analysis.
- Substance Details UR-144 (N-heptyl analogue). UNODC.
- This compound.
- Enantioselective Catalytic Synthesis of N-alkyl
- Fub-144 | C23H24FNO | CID 118796439. PubChem - NIH.
- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. Journal of the American Chemical Society.
- UR-144 N-heptyl analog - Additives & Precursors - C
- N-Alkylation of Opiates.
Sources
- 1. (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | C21H29NO | CID 44626619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Substance Details UR-144 (N-heptyl analogue) [unodc.org]
- 4. This compound [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 10. swgdrug.org [swgdrug.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. annexpublishers.com [annexpublishers.com]
- 15. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UR-144 - Wikipedia [en.wikipedia.org]
- 17. Substance Details UR-144 [unodc.org]
An In-Depth Technical Guide to Investigating the Endocannabinoid System with Heptyl-UR-144
Foreword: The Evolving Landscape of Cannabinoid Research
The endocannabinoid system (ECS) represents a pivotal and complex signaling network, implicated in a vast array of physiological processes, from neurotransmission and immune modulation to metabolism and pain perception. At the heart of this system lie the cannabinoid receptors, primarily CB1 and CB2, which are key targets for both endogenous ligands and exogenous compounds. The development of synthetic cannabinoid receptor agonists has provided researchers with powerful tools to dissect the intricate workings of the ECS. This guide focuses on Heptyl-UR-144, a member of the indol-3-ylcycloalkyl ketone class of synthetic cannabinoids, as a probe for investigating the endocannabinoid system. As the biological activities of this compound are not yet fully characterized, this document will leverage data from its close analog, UR-144, and provide a comprehensive framework for its in-vitro characterization.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to employ this compound as a tool to unravel the complexities of cannabinoid receptor pharmacology.
This compound: A Structural Perspective
This compound, chemically known as (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that belongs to the indol-3-yl-tetramethylcyclopropyl ketone class.[2] Its structure is characterized by a central indole core, a tetramethylcyclopropyl ketone moiety at the 3-position, and a heptyl chain at the N1 position. This N-heptyl substitution distinguishes it from the more well-known UR-144, which possesses a pentyl chain.[1] The structural variations in the N1-substituted indole side chain are known to significantly influence the affinity and efficacy at cannabinoid receptors.[3]
While comprehensive pharmacological data for this compound is not yet available, its close structural similarity to UR-144 allows for informed predictions regarding its expected activity. UR-144 is a potent agonist with a notable selectivity for the CB2 receptor over the CB1 receptor.[1] This preferential binding to the CB2 receptor, which is primarily expressed in immune cells, makes compounds of this class valuable for investigating the role of the ECS in inflammation and immune responses, potentially with reduced psychoactive effects associated with strong CB1 agonism.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
| Molecular Formula | C₂₃H₃₃NO |
| Molecular Weight | 339.52 g/mol |
| CAS Number | 1616469-06-7 |
The Endocannabinoid System and the Mechanism of Action of Cannabinoid Receptor Agonists
The endocannabinoid system is a ubiquitous neuromodulatory system that plays a crucial role in maintaining homeostasis. It comprises cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two primary cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs). CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in the peripheral nervous system and immune cells.
Upon activation by an agonist like this compound, both CB1 and CB2 receptors couple to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
In Vitro Characterization of this compound: A Step-by-Step Guide
To elucidate the pharmacological profile of this compound, a series of in vitro assays are essential. These assays will determine its binding affinity for CB1 and CB2 receptors and its functional activity as an agonist.
Radioligand Competition Binding Assay: Determining Receptor Affinity (Ki)
This assay measures the ability of this compound to displace a radiolabeled cannabinoid ligand from the CB1 and CB2 receptors, thereby determining its binding affinity (Ki).
-
Receptor Membrane Preparation:
-
Prepare receptor membranes from cells expressing CB1 or CB2 receptors as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor membranes, [³⁵S]GTPγS, GDP (to regulate basal binding), and varying concentrations of this compound in an appropriate assay buffer (typically containing MgCl₂ and NaCl).
-
Include control wells for basal binding (membranes and [³⁵S]GTPγS only) and non-specific binding (membranes, [³⁵S]GTPγS, and a high concentration of unlabeled GTPγS).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the binding at each concentration of this compound.
-
Plot the stimulated binding as a percentage of the maximal response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal effect) and the Emax (the maximal effect).
-
cAMP Functional Assay: Measuring Downstream Signaling
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in the cannabinoid receptor signaling pathway.
-
Cell Culture:
-
Culture cells stably expressing CB1 or CB2 receptors in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for an additional 15-30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Table 3: Expected Functional Activity of this compound at Human Cannabinoid Receptors (Based on UR-144)
| Assay | Receptor | Expected EC₅₀ (nM) |
| cAMP Assay | CB1 | ~27.3 |
| cAMP Assay | CB2 | ~11.6 |
| Calculated from ng/mL values for UR-144 from Marshall University Digital Scholar.[2] |
Data Interpretation and Scientific Insights
The data generated from these assays will provide a comprehensive pharmacological profile of this compound.
-
Binding Affinity (Ki): A lower Ki value indicates a higher binding affinity. By comparing the Ki values for CB1 and CB2, the receptor selectivity of this compound can be determined. Based on its structure, a higher affinity for CB2 is anticipated.
-
Functional Potency (EC₅₀): A lower EC₅₀ value in the GTPγS and cAMP assays indicates a higher potency as an agonist. This value represents the concentration of this compound required to elicit a half-maximal functional response.
-
Efficacy (Emax): The Emax value from the GTPγS assay indicates the maximal response that this compound can produce relative to a known full agonist. This will classify this compound as a full or partial agonist.
By systematically characterizing this compound, researchers can gain valuable insights into the structure-activity relationships of N1-alkyl substituted indol-3-ylcycloalkyl ketones. This knowledge is crucial for the design of more selective and potent cannabinoid receptor modulators for therapeutic applications. Furthermore, as a research tool, this compound can be employed to explore the physiological and pathophysiological roles of the CB2 receptor in various in vitro and in vivo models.
Conclusion
This compound represents a valuable chemical probe for the scientific community engaged in endocannabinoid system research. Although its pharmacological profile is yet to be fully elucidated, its structural relationship to UR-144 provides a strong rationale for its investigation as a potent and selective CB2 receptor agonist. The detailed experimental protocols and data interpretation guidelines presented in this technical guide offer a robust framework for researchers to thoroughly characterize this compound and utilize it to advance our understanding of cannabinoid receptor function in health and disease.
References
-
Frost, J.M., Dart, M.J., Tietje, K.R., et al. (2010). Indol-3-ylcycloalkyl ketones: effects of N1 substituted indole side chain variations on CB(2) cannabinoid receptor activity. Journal of Medicinal Chemistry, 53(1), 295-315. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Gifford, A. N. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Bertin Bioreagent. (n.d.). UR-144 N-heptyl analog. [Link]
-
Nunnery, J. K. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]
-
Laprairie, R. B., Kulkarni, P. M., & Rourke, J. L. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in enzymology, 593, 239–258. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]
Sources
- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indol-3-yl-tetramethylcyclopropyl ketones: effects of indole ring substitution on CB2 cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indol-3-ylcycloalkyl ketones: effects of N1 substituted indole side chain variations on CB(2) cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: A Technical Guide to the Unknown Biological Activities of Novel Synthetic Cannabinoids
Preamble: The Evolving Challenge of Novel Synthetic Cannabinoids
The landscape of psychoactive substances is in a constant state of flux, with novel synthetic cannabinoids (NSCs) representing one of the most dynamic and challenging classes of compounds to emerge in recent decades.[1][2][3] Initially synthesized for research purposes to explore the endocannabinoid system, these compounds have been clandestinely produced and sold as "legal" alternatives to cannabis.[4][5][6] However, their pharmacological profiles often diverge significantly from that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. Many NSCs act as potent, full agonists at the cannabinoid receptors, CB1 and CB2, in contrast to the partial agonism of Δ⁹-THC.[4][7][8] This key difference is believed to contribute to the severe and often unpredictable toxicity associated with their use, including psychosis, seizures, renal toxicity, and even death.[2][8][9]
This technical guide is designed for researchers, scientists, and drug development professionals dedicated to unraveling the complex pharmacology and toxicology of NSCs. We will move beyond the established understanding of CB1 and CB2 receptor activation and delve into the frontiers of NSC research: the unknown biological activities that likely contribute to their profound and dangerous effects. Our exploration will be grounded in established scientific principles and methodologies, providing a framework for investigating the uncharted territories of NSC pharmacology.
I. The Known Landscape: Foundational Understanding of NSC Activity
A comprehensive investigation into the unknown begins with a firm grasp of the known. The primary mechanism of action for most NSCs involves their interaction with the cannabinoid receptors, CB1 and CB2.[2][3][10]
Cannabinoid Receptor Engagement: Affinity and Efficacy
The initial characterization of any NSC involves determining its binding affinity (Kᵢ) and functional efficacy at CB1 and CB2 receptors. These parameters provide a first approximation of a compound's potential psychoactivity and peripheral effects.
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of a novel synthetic cannabinoid for CB1 and CB2 receptors.
-
Principle: This competitive binding assay measures the ability of an unlabeled NSC to displace a radiolabeled ligand (e.g., [³H]CP55,940) from the cannabinoid receptors in a membrane preparation.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Utilize a buffer containing a protease inhibitor cocktail to prevent receptor degradation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled NSC.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ (the concentration of NSC that inhibits 50% of radioligand binding) and calculate the Kᵢ using the Cheng-Prusoff equation.
-
Data Presentation: Receptor Binding Affinities of Representative NSCs
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Source |
| Δ⁹-THC | 8.05 | 32 | [11] |
| JWH-018 | 2.6 | ~2.6 | [11] |
| 5F-MDMB-PICA | 1.4 | 0.213 | [11] |
| MDMB-4en-PINACA | <1 | <1 | [10] |
Functional Activity: G-Protein Activation and Downstream Signaling
Beyond binding, it is crucial to understand the functional consequences of receptor engagement. Most NSCs are potent agonists, meaning they activate the receptor and trigger intracellular signaling cascades.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a novel synthetic cannabinoid in activating G-protein signaling through CB1 and CB2 receptors.
-
Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. The amount of bound [³⁵S]GTPγS is proportional to the extent of G-protein activation.
-
Methodology:
-
Membrane Preparation: Use cell membranes expressing CB1 or CB2 receptors.
-
Assay Buffer: The buffer should contain GDP to ensure G-proteins are in their inactive state prior to agonist addition.
-
Incubation: Incubate membranes with varying concentrations of the NSC in the presence of [³⁵S]GTPγS.
-
Separation and Quantification: Similar to the radioligand binding assay, separate bound [³⁵S]GTPγS via filtration and quantify using scintillation counting.
-
Data Analysis: Plot the concentration-response curve to determine the EC₅₀ and Eₘₐₓ values relative to a known full agonist.
-
Visualization: Canonical CB1 Receptor Signaling Pathway
Caption: Canonical G-protein-dependent signaling cascade following CB1 receptor activation by an NSC.
II. Venturing into the Unknown: Uncharacterized Biological Activities
The current understanding of NSC pharmacology, while foundational, is incomplete. Several lines of evidence suggest that the full spectrum of their biological activities extends beyond canonical CB1/CB2 signaling. These "unknowns" are critical to understanding the severe toxicity of these compounds.
The Enigma of Signaling Bias
The concept of "signaling bias" or "functional selectivity" posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. While many NSCs are classified as full agonists based on G-protein activation, their effects on other signaling effectors, such as β-arrestin recruitment, are largely uncharacterized.
Causality Behind Experimental Choices: Investigating signaling bias is crucial because different pathways can lead to distinct physiological outcomes. For instance, G-protein signaling is often associated with the acute therapeutic/psychoactive effects of cannabinoids, while β-arrestin recruitment can mediate receptor desensitization, internalization, and activation of distinct downstream pathways like the MAPK/ERK pathway.[12] An NSC that is a potent G-protein activator but a weak recruiter of β-arrestin might produce a more intense and prolonged effect due to reduced receptor desensitization. Conversely, a strong β-arrestin-biased agonist could lead to a different profile of adverse effects.
Experimental Workflow: Characterizing Signaling Bias
Caption: Workflow for determining the signaling bias of a novel synthetic cannabinoid.
Self-Validating System: The use of multiple, orthogonal assays to probe different signaling pathways provides a self-validating system. For example, a compound's effect on adenylyl cyclase (measured by a cAMP assay) should correlate with its Gαi/o activation (measured by [³⁵S]GTPγS). Discrepancies could indicate the involvement of other G-protein subtypes (e.g., Gαs) or non-G-protein-mediated effects.[13]
Off-Target Activities: Beyond Cannabinoid Receptors
The structural diversity of NSCs raises the possibility of interactions with other, non-cannabinoid receptors.[14][15] These "off-target" effects could contribute significantly to the toxicological profile of these compounds.
Potential Non-Cannabinoid Targets:
-
G-Protein Coupled Receptors (GPCRs): Several orphan GPCRs, such as GPR18 and GPR55, have been proposed as putative cannabinoid receptors.[16][17] The activity of NSCs at these receptors is largely unexplored. Additionally, interactions with well-established GPCRs like serotonin, dopamine, and opioid receptors are possible.[16]
-
Transient Receptor Potential (TRP) Channels: Endocannabinoids are known to modulate various TRP channels (e.g., TRPV1, TRPA1).[1][14] Given the structural similarities, NSCs may also interact with these ion channels, potentially contributing to effects on pain perception, temperature regulation, and cardiovascular function.
Experimental Protocol: Broad Receptor Screening Panel
-
Objective: To identify potential off-target interactions of a novel synthetic cannabinoid.
-
Methodology:
-
Compound Submission: Submit the NSC to a commercial or in-house broad receptor screening panel (e.g., Eurofins SafetyScreen, DiscoverX PathHunter).
-
Assay Formats: These panels typically include a wide range of radioligand binding and functional assays for hundreds of GPCRs, ion channels, transporters, and enzymes.
-
Primary Screen: A single high concentration of the NSC is tested to identify significant interactions ("hits").
-
Follow-up Studies: "Hits" are then subjected to full concentration-response curve analysis to determine potency and efficacy at the identified off-target.
-
The Role of Metabolism in Toxicity
The metabolism of NSCs is a critical and often overlooked aspect of their biological activity. Unlike Δ⁹-THC, which is primarily metabolized to the active 11-hydroxy-THC and the inactive 11-nor-9-carboxy-THC, NSCs can be biotransformed into multiple active metabolites.[7] These metabolites may have different receptor affinities, efficacies, and signaling profiles than the parent compound, potentially prolonging and altering the overall pharmacological and toxicological effects.[7][18]
Investigative Approach:
-
In Vitro Metabolism: Incubate the NSC with human liver microsomes or hepatocytes to generate metabolites.[19]
-
Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the chemical structures of the metabolites.[19][20]
-
Pharmacological Characterization of Metabolites: Synthesize the identified major metabolites and subject them to the full panel of in vitro assays described above (receptor binding, functional assays, signaling bias).
Long-Term Cellular and Neurological Consequences
The acute pharmacological effects of NSCs are relatively well-studied in animal models, often using the "cannabinoid tetrad" (hypothermia, catalepsy, antinociception, and suppression of motor activity).[2][4] However, the long-term consequences of potent, full agonism at CB1 receptors are largely unknown. Chronic activation could lead to profound and lasting changes in gene expression, neuronal plasticity, and circuit function, potentially underlying the persistent psychotic symptoms reported in some users.
Future Research Directions:
-
Transcriptomic and Proteomic Analyses: Utilize RNA-sequencing and mass spectrometry-based proteomics to analyze changes in gene and protein expression in cultured neurons or brain tissue from animals chronically exposed to NSCs.
-
Electrophysiological Studies: Employ techniques like patch-clamp electrophysiology in brain slices to investigate long-term changes in synaptic strength and neuronal excitability following chronic NSC exposure.
-
Behavioral Models: Develop and utilize more sophisticated behavioral paradigms in animals to assess long-term cognitive and psychiatric-like deficits after NSC administration.
III. Conclusion: A Call for Deeper Investigation
Novel synthetic cannabinoids represent a significant public health threat, largely due to our incomplete understanding of their biological activities.[1][3][21] While their interaction with CB1 and CB2 receptors is the cornerstone of their pharmacology, a wealth of unknown activities related to signaling bias, off-target effects, active metabolites, and long-term neuroadaptations likely contribute to their severe toxicity. The experimental frameworks and protocols outlined in this guide provide a roadmap for researchers to navigate this uncharted territory. By systematically investigating these unknown biological activities, the scientific community can better predict the dangers of emerging NSCs, inform public health policy, and develop potential therapeutic interventions for NSC-related toxicity.
References
-
Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior, 220, 173467. [Link]
-
Nakajima, J., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32(1), 1-15. [Link]
-
Fantegrossi, W. E., et al. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Current addiction reports, 2(1), 1-12. [Link]
-
Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. In The CB1 Receptor (pp. 313-337). Humana Press, Cham. [Link]
-
Pertwee, R. G. (2010). Non-CB1, non-CB2 receptors for endocannabinoids, plant cannabinoids, and synthetic cannabimimetics: focus on G-protein-coupled receptors and transient receptor potential channels. Journal of neuroimmune pharmacology, 5(1), 103-121. [Link]
-
Banister, S. D., & Connor, M. (2018). The pharmacology of novel illicit synthetic cannabinoids. Macquarie University. [Link]
-
Al-Imam, A., et al. (2021). Pharmacological and Toxicological Effects of Phytocannabinoids and Recreational Synthetic Cannabinoids: Increasing Risk of Public Health. Molecules, 26(16), 4860. [Link]
-
Hess, C., et al. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International journal of molecular sciences, 21(18), 6649. [Link]
-
Fraga, D. S., et al. (2020). The synthetic cannabinoids phenomenon: from structure to toxicological properties. A review. Critical reviews in toxicology, 50(5), 397-414. [Link]
-
Huestis, M. A., & Smith, M. L. (2017). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Drug metabolism reviews, 49(2), 174-192. [Link]
-
Salm, P., et al. (2023). Analytical methods for the identification of synthetic cannabinoids in biological matrices. In Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. [Link]
-
Papanti, D., et al. (2017). Synthetic Cannabinoids: Psychopharmacology, Clinical Aspects, Psychotic Onset. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 16(5), 565-577. [Link]
-
Hess, C., et al. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International Journal of Molecular Sciences, 21(18), 6649. [Link]
-
Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior, 220, 173467. [Link]
-
Roque-Bravo, R., et al. (2023). Synthetic Cannabinoids: A Pharmacological and Toxicological Overview. Annual Review of Pharmacology and Toxicology, 63, 299-318. [Link]
-
Finlay, D. B., et al. (2023). Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor. Pharmacology research & perspectives, 11(6), e01157. [Link]
-
Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior, 220, 173467. [Link]
-
MacFarlane, C., et al. (2020). Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists. British journal of pharmacology, 177(10), 2323-2338. [Link]
-
Cannaert, A., et al. (2020). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. Forensic science international, 312, 110313. [Link]
-
Morales, P., & Reggio, P. H. (2019). An Update on Non-CB1, Non-CB2 Cannabinoid Related G-Protein-Coupled Receptors. Cannabis and cannabinoid research, 4(4), 265-273. [Link]
-
Kronstrand, R., et al. (2013). Toxicological findings of synthetic cannabinoids in recreational users. Journal of analytical toxicology, 37(8), 534-541. [Link]
-
Pertwee, R. G. (2009). Non-CB1, non-CB2 receptors for endocannabinoids, plant cannabinoids, and synthetic cannabimimetics: focus on G-protein-coupled receptors and transient receptor potential channels. Journal of neuroimmune pharmacology, 5(1), 103-121. [Link]
-
Howlett, A. C. (2002). The cannabinoid receptors. Prostaglandins & other lipid mediators, 68, 619-631. [Link]
-
Man-Su, K., et al. (2020). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Molecules, 25(21), 5153. [Link]
-
Morales, P., & Reggio, P. H. (2017). Natural and Synthetic Cannabinoids Targeting Non-CB1, Non-CB2 G Protein-coupled Receptors. In The CB1 Receptor (pp. 147-167). Humana Press, Cham. [Link]
-
Deventer, K., et al. (2023). Fast and reliable in vitro activity-based detection of synthetic cannabinoid receptor agonists in e-liquids. Archives of toxicology, 1-11. [Link]
-
White, M., & Abiedalla, Y. (2019). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of analytical toxicology, 43(1), 45-51. [Link]
-
Deventer, K., et al. (2023). Fast and reliable in vitro activity-based detection of synthetic cannabinoid receptor agonists in e-liquids. Semantic Scholar. [Link]
-
Di Marzo, V. (2009). Non-CB1, Non-CB2 Receptors for Endocannabinoids, Plant Cannabinoids, and Synthetic Cannabimimetics. ProQuest. [Link]
-
Wikipedia contributors. (2023). Cannabinoid receptor 2. Wikipedia. [Link]
-
Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical chemistry, 88(22), 11036-11043. [Link]
-
Cannaert, A., et al. (2016). Detection and activity profiling of synthetic cannabinoids and metabolites with a newly developed bio-assay. ResearchGate. [Link]
-
Stothard, A., & Bassman, J. (2023). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube. [Link]
-
Ahmad, I., et al. (2014). Synthetic cannabinoids: Synthesis and biological activities. ResearchGate. [Link]
-
Compton, D. R., et al. (2011). Hijacking of Basic Research: The Case of Synthetic Cannabinoids. Drug and alcohol dependence, 119(1-2), 1-2. [Link]
-
Schifano, F., et al. (2017). Synthetic cannabinoids: the hidden side of Spice drugs. Current pharmaceutical biotechnology, 18(11), 868-876. [Link]
-
Presley, B. C., et al. (2013). Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings. Forensic science review, 25(1/2), 27. [Link]
-
Presley, B. C., et al. (2013). Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings. Southern Association of Forensic Scientists. [Link]
Sources
- 1. figshare.mq.edu.au [figshare.mq.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hijacking of Basic Research: The Case of Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic cannabinoids: the hidden side of Spice drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic Cannabinoids: Psychopharmacology, Clinical Aspects, Psychotic Onset | Bentham Science [benthamscience.com]
- 10. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-CB1, non-CB2 receptors for endocannabinoids, plant cannabinoids, and synthetic cannabimimetics: focus on G-protein-coupled receptors and transient receptor potential channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Update on Non-CB1, Non-CB2 Cannabinoid Related G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. annualreviews.org [annualreviews.org]
Methodological & Application
Quantitative Analysis of Heptyl-UR-144 in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide and detailed protocol for the quantification of Heptyl-UR-144, a synthetic cannabinoid, in biological samples such as plasma and urine. The methodology leverages the high sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique in forensic and clinical toxicology.[1][2] We detail optimized procedures for sample preparation, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), followed by a robust LC-MS/MS method. This guide explains the scientific rationale behind key procedural steps and outlines a full validation strategy to ensure data integrity and reliability, conforming to forensic toxicology guidelines.
Introduction: The Analytical Challenge of Synthetic Cannabinoids
This compound, formally known as (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone, is a synthetic cannabinoid receptor agonist (SCRA).[3] Like its analogue UR-144, it selectively binds to cannabinoid receptors, but its altered N-alkyl chain length can modify its pharmacological profile. The proliferation of novel psychoactive substances (NPS), including SCRAs, presents a significant challenge for toxicological analysis.[4][5] Their high potency and rapid metabolism necessitate the use of highly sensitive analytical methods to detect and quantify them in biological specimens.[6]
LC-MS/MS is the preferred method for this application due to its ability to distinguish analytes from complex biological matrices and provide definitive structural confirmation through mass fragmentation.[7] This application note provides a validated framework for laboratories to develop and implement a reliable method for this compound quantification.
Metabolic Considerations: It is critical to understand that parent synthetic cannabinoids are often extensively metabolized. In urine, the parent compound may be absent, with hydroxylated or carboxylated metabolites being the primary targets.[8][9][10] While this protocol focuses on the parent drug, this compound, for analysis in plasma, the principles can be adapted to its metabolites, which are the recommended targets for urine analysis.[11][12]
Overall Analytical Workflow
The quantification process follows a logical sequence from sample receipt to final data reporting. Each stage is optimized to ensure maximum recovery, minimize matrix interference, and guarantee analytical accuracy.
Caption: High-level workflow for this compound quantification.
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is paramount for removing endogenous interferences like proteins and salts that can compromise analytical results.[1][13] The choice of method depends on the biological matrix.
Internal Standard (IS) Selection
An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d7). The IS is added at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response (matrix effects).[7]
Protocol 1: Plasma/Serum Samples via Protein Precipitation & LLE
This protocol is effective for removing proteins and extracting non-polar compounds like this compound from blood-based matrices.
Rationale: Acetonitrile is used to denature and precipitate proteins. A subsequent liquid-liquid extraction with a non-polar solvent like hexane isolates the analyte from the remaining aqueous components. This approach is widely validated for synthetic cannabinoids in serum.[6][14]
Step-by-Step Protocol:
-
Pipette 200 µL of plasma or serum into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean glass tube.
-
Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic (hexane) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile) for injection into the LC-MS/MS system.
Protocol 2: Urine Samples via Enzymatic Hydrolysis & SPE
Urine analysis for synthetic cannabinoids typically targets glucuronidated metabolites.[11][15] An initial hydrolysis step is required to cleave the glucuronide moiety, followed by a robust clean-up using Solid-Phase Extraction (SPE).
Rationale: β-glucuronidase enzyme is used to convert conjugated metabolites back to their parent forms, increasing detection sensitivity.[11][16] SPE with a polymeric reversed-phase sorbent (like Oasis HLB) provides excellent retention for a broad range of cannabinoids and allows for stringent wash steps to deliver a very clean extract.[17][18]
Step-by-Step Protocol:
-
Pipette 1 mL of urine into a glass tube.
-
Add 20 µL of the internal standard working solution.
-
Add 500 µL of acetate buffer (100 mM, pH 5.0).
-
Add 50 µL of β-glucuronidase solution (from Patella vulgata).[15]
-
Allow the sample to cool to room temperature.
-
SPE Procedure (using a polymeric cartridge, e.g., 60 mg): a. Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry. b. Load: Load the entire hydrolyzed sample onto the cartridge. c. Wash 1: Wash with 1 mL of 5% methanol in water to remove salts and polar interferences. d. Wash 2: Wash with 1 mL of 25-50% methanol in water to remove more interferences. A stronger wash can be used due to the high retention of cannabinoids on polymeric sorbents.[15] e. Dry: Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes. f. Elute: Elute the analyte with 1-2 mL of ethyl acetate or methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
LC-MS/MS Instrumental Analysis
The reconstituted sample extract is analyzed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions
The goal of chromatography is to separate the analyte of interest from any co-extracted matrix components before it enters the mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 or HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately non-polar molecules like this compound.[11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive ion ESI.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns, balancing speed and separation efficiency. |
| Gradient | Start at 20-30% B, ramp to 95% B, hold, then re-equilibrate | A gradient is necessary to elute the analyte with good peak shape and wash the column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 - 10 µL | Balances sensitivity with potential for column overload. |
Tandem Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.
Caption: Principle of Multiple Reaction Monitoring (MRM) for this compound.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The indole nitrogen is readily protonated, making ESI+ highly efficient for this class of compounds.[19] |
| Capillary Voltage | 1.0 - 3.5 kV | Optimized to achieve stable spray and maximum ion generation.[19] |
| Source Temp. | 150°C | Helps in desolvation without causing thermal degradation.[19] |
| Desolvation Temp. | 400 - 500°C | High temperature gas aids in efficient desolvation of the mobile phase.[19] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions for this compound: The precursor ion will be the protonated molecule, [M+H]⁺, with m/z 340.3 (calculated for C₂₃H₃₄NO⁺). Product ions are generated by fragmenting this precursor in the collision cell. Based on the known fragmentation of UR-144, characteristic product ions arise from the tetramethylcyclopropyl moiety and the indole core.[9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| This compound | 340.3 | 125.1 | Quantifier (from tetramethylcyclopropyl group) |
| This compound | 340.3 | 214.1 | Qualifier (from indole moiety after loss of heptyl chain) |
Note: These transitions should be empirically optimized on the specific mass spectrometer being used.
Method Validation
A full method validation must be performed to demonstrate that the analytical procedure is reliable, reproducible, and fit for its intended purpose. The parameters below should be assessed according to established guidelines.[14]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | Ability to differentiate the analyte from other compounds in the matrix. | No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity & Range | The concentration range over which the instrument response is proportional to the concentration. | Calibration curve with a correlation coefficient (r²) > 0.99.[17] |
| LOD & LLOQ | Lowest concentration that can be reliably detected (LOD) and quantified (LLOQ). | LOD: Signal-to-Noise > 3. LLOQ: Signal-to-Noise > 10, with acceptable precision and accuracy.[4] |
| Accuracy | Closeness of the measured concentration to the true value. | Within ±15-20% of the nominal value (±20-25% at LLOQ).[20] |
| Precision | Closeness of repeated measurements (intra- and inter-day). | Coefficient of Variation (CV) ≤15-20% (≤20-25% at LLOQ).[20] |
| Recovery | Efficiency of the extraction process. | Should be consistent, precise, and preferably >60%.[21] |
| Matrix Effect | Ion suppression or enhancement caused by co-eluting matrix components. | Assessed by comparing analyte response in post-extraction spiked samples to neat standards. Should be minimized and compensated for by the IS. |
| Stability | Analyte stability in the biological matrix under various storage conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
This application note provides a robust and scientifically grounded framework for the quantification of this compound in biological samples using LC-MS/MS. The detailed protocols for sample preparation from plasma and urine, combined with optimized instrumental parameters and a comprehensive validation strategy, offer a complete solution for forensic, clinical, and research laboratories. Adherence to these guidelines will ensure the generation of high-quality, defensible data for this potent synthetic cannabinoid.
References
-
Huppertz, L. M., et al. (2020). Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. Journal of Analytical Toxicology, 44(8), 810-823. [Link]
-
OpenBU. (n.d.). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. [Link]
-
MDPI. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2642. [Link]
-
Dresen, S., et al. (2011). Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitation of synthetic cannabinoids of the aminoalkylindole type and methanandamide in serum and its application to forensic samples. Journal of Mass Spectrometry, 46(2), 163-171. [Link]
-
LCGC International. (n.d.). Extraction of Synthetic Cannabinoids Parents and Metabolites (JWH Series) from Urine, Plasma, and Whole Blood Using Supported Liquid Extraction (ISOLUTE? SLE+) in Cartridge and 96-Well Format Prior to LC–MS-MS. [Link]
-
Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 296-311. [Link]
-
PubMed. (2022). Development and Validation of the LC-MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(23), 8601. [Link]
-
Wiley Analytical Science. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]
-
MDPI. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(23), 8601. [Link]
-
NIH. (2022). Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Toxics, 10(10), 620. [Link]
-
AZoM. (2020). Extracting Novel Synthetic Cannabinoids Using Supported Liquid Extraction. [Link]
-
PubMed. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction. Journal of Mass Spectrometry, 47(7), 885-894. [Link]
-
Biotage. (n.d.). Synthetic Cannabinoids: how to extract them from whole blood? [Link]
-
PubMed. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 237, 81-87. [Link]
-
ResearchGate. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. [Link]
-
ResearchGate. (2012). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective. [Link]
-
ResearchGate. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. [Link]
-
Drug Discovery and Development. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. [Link]
-
NIH. (2022). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. Toxics, 10(12), 738. [Link]
-
Annex Publishers. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]
-
American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. [Link]
-
LCGC North America. (2013). Application of Paper Strip Extraction in Combination with LC–MS-MS in Pharmacokinetics. LCGC North America, 31(11). [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
-
Spectroscopy Online. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. [Link]
Sources
- 1. ijisrt.com [ijisrt.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. annexpublishers.com [annexpublishers.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. unitedchem.com [unitedchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. Development and Validation of the LC-MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
Application Note: Quantitative Analysis of Heptyl-UR-144 in Forensic Samples Using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a robust and validated method for the identification and quantification of Heptyl-UR-144, a synthetic cannabinoid, using Gas Chromatography-Mass Spectrometry (GC-MS). Synthetic cannabinoids represent a significant challenge for forensic and toxicological laboratories due to their structural diversity and high potency. The methodology detailed herein provides a comprehensive workflow, from sample preparation using liquid-liquid extraction to instrument setup and data analysis. This guide is intended for researchers, forensic scientists, and drug development professionals requiring a reliable analytical procedure for this compound.
Introduction
This compound, also known as (1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist.[1] It is an analog of UR-144, differing by the substitution of the N-pentyl chain with a longer N-heptyl chain.[2] Like other synthetic cannabinoids, it mimics the effects of Δ⁹-tetrahydrocannabinol (THC) but often with greater potency and a different toxicological profile.[3][4] The clandestine nature of these compounds necessitates sensitive and specific analytical methods for their detection in various matrices, including seized materials and biological samples.[5]
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique in forensic toxicology due to its high chromatographic resolution and definitive mass spectral identification capabilities.[6][7] This document provides a detailed protocol for the analysis of this compound, emphasizing the scientific rationale behind each step to ensure method robustness, accuracy, and reliability.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to method development. This compound is a non-polar compound, making it well-suited for solvent extraction and GC analysis.
| Property | Value | Source |
| IUPAC Name | (1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | [8] |
| Molecular Formula | C₂₃H₃₃NO | [9] |
| Molecular Weight | 339.5 g/mol | [8] |
| CAS Number | 1616469-06-7 | [2] |
| Chemical Structure | See Figure 1 |
Figure 1: Chemical Structure of this compound
Principle of the GC-MS Method
The analytical approach is based on the separation of this compound from the sample matrix and other potential interferences using gas chromatography, followed by its detection and identification using mass spectrometry.
-
Gas Chromatography (GC): The sample extract is injected into a heated inlet, where the analyte is vaporized and transferred onto a capillary column by an inert carrier gas (e.g., Helium). Separation occurs based on the analyte's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase (the column's inner coating).[10]
-
Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the MS ion source. Here, it is bombarded with high-energy electrons (Electron Ionization - EI, typically at 70 eV), causing it to ionize and fragment in a reproducible manner.[11] The resulting charged fragments are separated by a mass analyzer (quadrupole) based on their mass-to-charge ratio (m/z) and detected, generating a unique mass spectrum that serves as a chemical fingerprint for identification.[11]
Detailed Experimental Protocol
This protocol is designed for the analysis of this compound in blood samples but can be adapted for other matrices with appropriate validation.
Required Materials and Reagents
-
Reference Standard: this compound analytical standard (≥98% purity).[2][12]
-
Internal Standard (IS): A suitable deuterated analog (e.g., this compound-d7) is recommended. If unavailable, a structurally similar compound not expected in the samples can be used after validation.
-
Solvents (HPLC or GC grade): Methanol, Ethyl Acetate, n-Hexane.[6]
-
Reagents: Sodium Hydroxide (NaOH) solution (1M), Sodium Sulfate (anhydrous).
-
Glassware & Consumables: 15 mL screw-cap glass tubes, vortex mixer, centrifuge, nitrogen evaporator, GC vials with inserts.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal of sample preparation is to isolate the analyte from the complex biological matrix, which can interfere with the analysis.[13] LLE is a robust and cost-effective technique for extracting non-polar compounds like this compound.[10][14] An alkaline extraction is employed to ensure the analyte is in its neutral, non-ionized form, maximizing its partitioning into the organic solvent.
Step-by-Step LLE Protocol:
-
Aliquoting: Pipette 1 mL of the sample (e.g., whole blood, plasma, or urine) into a 15 mL glass tube.
-
Fortification: Add the internal standard solution to all tubes (samples, calibrators, and controls) and vortex briefly.
-
Alkalinization: Add 1 mL of 1M NaOH solution to the tube. Vortex for 30 seconds to mix. This step ensures the analyte is in a neutral state for efficient extraction.
-
Extraction: Add 5 mL of an extraction solvent mixture (e.g., n-Hexane:Ethyl Acetate, 9:1 v/v). The choice of a non-polar solvent mixture is critical for selectively extracting the target analyte.
-
Mixing: Cap the tube and vortex for 2 minutes, then place on a rocker for 15 minutes to ensure thorough mixing and maximize extraction efficiency.
-
Phase Separation: Centrifuge at 3500 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to a GC vial with an insert for analysis.
Workflow Diagram: Sample Preparation
Caption: Workflow for this compound extraction from biological matrices.
GC-MS Instrument Parameters
The following parameters are a validated starting point and may require optimization based on the specific instrument and column used.[10][15]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Volume | 1 µL | Standard volume to avoid overloading the column. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation.[6] |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm i.d. column to balance speed and resolution. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness | A non-polar column providing excellent separation for this class of compounds. |
| Oven Program | Initial 150°C, hold 1 min. Ramp at 20°C/min to 300°C, hold 5 min. | The temperature program is designed to elute the analyte efficiently with a good peak shape. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for creating library-searchable mass spectra.[11] |
| Source Temperature | 230 °C | Reduces analyte condensation and contamination in the source. |
| Quadrupole Temp | 150 °C | Maintains consistent mass analysis. |
| Acquisition Mode | Full Scan (m/z 40-550) and/or SIM | Full scan is used for initial identification and screening. Selected Ion Monitoring (SIM) is used for enhanced sensitivity in targeted quantification. |
| Selected Ions (SIM) | See Section 5.1 |
Data Analysis and Interpretation
Analyte Identification
Identification of this compound is confirmed by a combination of two criteria:
-
Retention Time (RT): The analyte's RT should match that of a known reference standard analyzed under the same conditions.
-
Mass Spectrum: The acquired mass spectrum of the sample peak should match the spectrum of the reference standard and/or a library spectrum.
The EI mass spectrum of this compound is expected to show characteristic fragment ions. Based on the fragmentation of the closely related UR-144, the following ions are anticipated to be prominent.[16] The cleavage of the bond between the carbonyl group and the indole ring is a common fragmentation pathway for indole-based synthetic cannabinoids.
| m/z | Proposed Fragment Identity | Rationale |
| 339 | [M]⁺ (Molecular Ion) | The intact ionized molecule. May be low in abundance. |
| 242 | [M - C₇H₁₅]⁺ | Loss of the heptyl side chain. |
| 214 | [Indole-C=O]⁺ | Cleavage at the tetramethylcyclopropyl ring, retaining the heptyl-indole-carbonyl moiety. |
| 144 | [Heptyl-Indole]⁺ | Cleavage of the carbonyl group and tetramethylcyclopropyl ring. |
| 125 | [Tetramethylcyclopropyl-C=O]⁺ | Cleavage yielding the acylium ion. |
For quantitative analysis in SIM mode, it is recommended to monitor a quantifier ion (most abundant, specific ion) and at least two qualifier ions.
-
Quantifier Ion (example): m/z 214
-
Qualifier Ions (example): m/z 144, m/z 125
Quantification
Quantitative analysis is performed by constructing a calibration curve from the analysis of standards at known concentrations.
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free matrix with the this compound reference standard to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).[17]
-
Curve Generation: Process the standards using the same extraction procedure as the unknown samples. Plot the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the calibrators.
-
Linearity: Apply a linear regression analysis to the calibration curve. A coefficient of determination (R²) ≥ 0.99 is typically required for bioanalytical methods.[10]
-
Concentration Calculation: The concentration of this compound in unknown samples is calculated from their peak area ratio using the regression equation from the calibration curve.
Method Validation
To ensure the reliability of results, the method must be validated according to established guidelines, such as those from the Academy Standards Board (ASB) for forensic toxicology.[13][18]
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.99 | Demonstrates a direct proportional relationship between concentration and instrument response. |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10; RSD ≤ 20% | The lowest concentration that can be measured with acceptable precision and accuracy.[18] |
| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) | Measures the closeness of repeated measurements (intra- and inter-day). |
| Accuracy (% Bias) | Within ± 15% (± 20% at LOQ) | Measures the closeness of the measured value to the true value. |
| Recovery (%) | Consistent and reproducible | Measures the efficiency of the extraction process.[13] |
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and robust procedure for the identification and quantification of this compound. The combination of a streamlined liquid-liquid extraction protocol and optimized instrument parameters ensures reliable analysis for forensic, clinical, and research applications. Proper method validation is essential before implementation for routine casework.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Saffar, Y., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA. Retrieved from [Link]
-
Boyle, S. E. (2019). Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabinoids, and metabolites by LC-MS/MS in human whole blood and urine. Boston University Theses & Dissertations. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
-
Moreira, R., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
-
Grigoryev, A., et al. (2013). Gas and Liquid Chromatography–Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. Retrieved from [Link]
-
LaVigne, J. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. Retrieved from [Link]
-
Wang, G., et al. (2015). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. ARPN Journal of Engineering and Applied Sciences. Retrieved from [Link]
-
Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. Retrieved from [Link]
-
Al-Rimawi, F., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega. Retrieved from [Link]
-
UNODC. (n.d.). Substance Details UR-144 (N-heptyl analogue). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). UR-144 N-heptyl analog. Retrieved from [Link]
-
Woźniak, M. K., et al. (2021). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. International Journal of Legal Medicine. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). UR-144 N-heptyl analog. Retrieved from [Link]
-
Radke, A., et al. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry. Retrieved from [Link]
-
Gkagkarelis, D., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules. Retrieved from [Link]
-
Frost, J.M., et al. (2010). Indol-3-ylcycloalkyl ketones: Effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lipomed. (n.d.). Synthetic Cannabinoids. Retrieved from [Link]
-
Giorgetti, A., et al. (2020). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Molecules. Retrieved from [Link]
-
Cutsail, G. E., & Cochran, J. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry. Retrieved from [Link]
-
Fabregat-Safont, D., et al. (2018). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules. Retrieved from [Link]
-
Fan, L., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. Chinese Journal of Chromatography. Retrieved from [Link]
Sources
- 1. Substance Details UR-144 (N-heptyl analogue) [unodc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromservis.eu [chromservis.eu]
- 5. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 8. This compound | C23H33NO | CID 118796527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood | MDPI [mdpi.com]
- 11. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UR-144 N-heptyl analog - Cayman Chemical Forensics [bioscience.co.uk]
- 13. open.bu.edu [open.bu.edu]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.direct [scholars.direct]
Determining the Cannabinoid Receptor Binding Profile of Heptyl-UR-144: An In-Depth Guide
Introduction: The ever-expanding landscape of synthetic cannabinoids necessitates robust and reliable methods for characterizing their interactions with the endocannabinoid system. Heptyl-UR-144, an analog of the potent CB2-selective compound UR-144, represents a molecule of significant interest for researchers in pharmacology and drug development.[1] While the parent compound, UR-144, demonstrates a clear preference for the CB2 receptor (Ki = 1.8 nM) over the CB1 receptor (Ki = 150 nM), the specific binding affinities of this compound remain to be fully elucidated.[1][2][3] This guide provides a comprehensive framework for determining the binding characteristics of this compound at human cannabinoid receptors (CB1 and CB2) using a competitive radioligand binding assay, and further assessing its functional activity through a GTPγS binding assay.
This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of receptor pharmacology and laboratory techniques. The protocols detailed herein are designed to be self-validating, with explanations of the critical steps and the underlying scientific principles.
Scientific Rationale and Experimental Design
The primary method for determining the binding affinity of an unlabeled compound (like this compound) is a competitive displacement assay. This technique relies on the competition between the unlabeled test compound and a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target receptor. By measuring the concentration of the unlabeled compound required to inhibit the binding of the radiolabeled ligand by 50% (the IC50 value), we can calculate the binding affinity (Ki) of the test compound.
Following the determination of binding affinity, a functional assay is crucial to understand the pharmacological nature of the ligand-receptor interaction. The GTPγS binding assay is a powerful tool for this purpose, as it measures the activation of G-proteins, the immediate downstream signaling partners of cannabinoid receptors.[4][5] This allows for the classification of this compound as a potential agonist, antagonist, or inverse agonist.
Structural Information: this compound
| Property | Value | Source |
| IUPAC Name | (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | [1] |
| Molecular Formula | C23H33NO | [6] |
| Molecular Weight | 339.52 g/mol | [6] |
Reference Compound: UR-144 Binding Affinities
| Receptor | Ki (nM) |
| CB1 | 150 |
| CB2 | 1.8 |
Experimental Workflow
The overall experimental process can be visualized as a two-stage approach: first, determining the binding affinity, and second, assessing the functional activity.
Caption: Experimental workflow for characterizing this compound.
Part 1: Competitive Radioligand Binding Assay Protocol
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors. The choice of radioligand can influence the results, and therefore, using a well-characterized agonist like [3H]CP-55,940 is recommended for initial studies.[7][8]
Materials and Reagents
-
This compound: (Crystalline solid, prepare stock solutions in DMSO).[1]
-
Radioligand: [3H]CP-55,940 (PerkinElmer, NET1051) or [3H]WIN 55,212-2 (PerkinElmer).
-
Cell Membranes: Commercially available membrane preparations from cells stably expressing human CB1 (e.g., PerkinElmer, EMD Millipore) or human CB2 receptors (e.g., Millipore, HTS020M).[9]
-
Non-specific Binding Control: A high concentration of a known cannabinoid agonist, such as WIN 55,212-2 (10 µM).[7]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5 mg/mL (0.05%) fatty acid-free Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5 mg/mL BSA, pH 7.4 (ice-cold).
-
Scintillation Cocktail: (e.g., Ultima Gold™ XR).[10]
-
96-well Plates: Polypropylene plates for incubations and glass fiber filter plates (e.g., Millipore GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).[10]
-
Filtration Apparatus: 96-well cell harvester.
-
Liquid Scintillation Counter.
Protocol: Step-by-Step
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create serial dilutions of this compound in binding buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM.
-
Dilute the radioligand ([3H]CP-55,940) in binding buffer to a final concentration of approximately 0.7 nM (this should be close to the Kd of the radioligand for the receptor).[8]
-
-
Assay Setup (in a 96-well polypropylene plate):
-
Total Binding: 50 µL of binding buffer + 50 µL of radioligand + 100 µL of cell membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM WIN 55,212-2 + 50 µL of radioligand + 100 µL of cell membrane preparation.
-
This compound Competition: 50 µL of this compound dilution + 50 µL of radioligand + 100 µL of cell membrane preparation.
-
Note: The amount of membrane protein per well should be optimized, typically ranging from 10-40 µg.[11]
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.[12]
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer.[7]
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Caption: Radioligand binding assay workflow.
Part 2: [35S]GTPγS Binding Assay Protocol
This functional assay determines whether this compound acts as an agonist, antagonist, or inverse agonist at the cannabinoid receptors. It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[4][13]
Materials and Reagents
-
This compound: (Stock solution in DMSO).
-
[35S]GTPγS: (PerkinElmer).
-
GDP (Guanosine 5'-diphosphate): (Sigma-Aldrich).
-
Cell Membranes: (As used in the binding assay).
-
GTPγS Binding Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA, pH 7.4.
-
Reference Agonist: CP-55,940 or WIN 55,212-2.
-
Other reagents and equipment as listed in the radioligand binding assay.
Protocol: Step-by-Step
-
Preparation of Reagents:
-
Assay Setup (in a 96-well polypropylene plate):
-
Basal Binding: 50 µL of binding buffer + 50 µL of GDP/ [35S]GTPγS mix + 100 µL of cell membrane preparation.
-
Agonist Stimulation: 50 µL of this compound dilution + 50 µL of GDP/ [35S]GTPγS mix + 100 µL of cell membrane preparation.
-
Maximal Stimulation (Control): 50 µL of a saturating concentration of a known agonist (e.g., 10 µM WIN 55,212-2) + 50 µL of GDP/ [35S]GTPγS mix + 100 µL of cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Follow the same filtration and scintillation counting procedure as described in the radioligand binding assay.
-
Data Analysis
-
Calculate Percent Stimulation over Basal:
-
% Stimulation = [(cpm with this compound - Basal cpm) / Basal cpm] x 100.
-
-
Generate Dose-Response Curve:
-
Plot the percent stimulation against the logarithm of the this compound concentration.
-
-
Determine EC50 and Emax:
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation).
-
Compare the Emax of this compound to that of the reference full agonist to classify it as a full or partial agonist.
-
To test for antagonist activity, co-incubate increasing concentrations of this compound with a fixed concentration of a known agonist.
-
Data Interpretation and Expected Outcomes
The results from these assays will provide a comprehensive pharmacological profile of this compound.
-
High Ki at CB2 and low Ki at CB1: This would suggest that, like its parent compound UR-144, this compound is a selective CB2 ligand. The extension of the alkyl chain from pentyl to heptyl may influence this selectivity.
-
Stimulation in the GTPγS assay: A concentration-dependent increase in [35S]GTPγS binding indicates agonist activity. The Emax value relative to a full agonist will determine if it is a full or partial agonist.
-
No stimulation in the GTPγS assay but inhibition of agonist-induced stimulation: This would characterize this compound as a CB receptor antagonist.
-
Decrease in basal [35S]GTPγS binding: This would suggest inverse agonist properties.
The elucidation of the binding affinity and functional efficacy of novel synthetic cannabinoids like this compound is a critical step in understanding their potential therapeutic applications and toxicological profiles. The protocols outlined in this guide provide a robust and scientifically sound methodology for achieving this characterization.
References
-
Bertin Bioreagent. (n.d.). UR-144 N-heptyl analog. Retrieved from [Link]
- Gilissen, S. R. J., et al. (2023). Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors. Frontiers in Pharmacology.
-
Wikipedia. (2023). UR-144. Retrieved from [Link]
- Lee, J., et al. (2014). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research, 30(1), 43–49.
- Yeliseev, A. A., & Zoubak, L. (2020). Expression and preparation of a G protein-coupled cannabinoid receptor CB2 for NMR structural studies. Current Protocols in Protein Science, 100(1), e108.
- Catani, M. V., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In Cannabinoid Receptors: Methods and Protocols (pp. 15-25). Springer.
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
- Xing, C. (2020). Structure Elucidation, Signaling Mechanism and Structure-Based Lead Design of the Human Cannabinoid Receptor 2 (CB2). D-Scholarship@Pitt.
- Navarro, G., et al. (2018). Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. Frontiers in Pharmacology, 9, 632.
- Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 154(5), 923–933.
- Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual.
- Selley, D. E., & Sim, L. J. (2004). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding. In The G Protein-Coupled Receptors Handbook (pp. 347-361). Humana Press.
- Grimsey, N. L., et al. (2020). Cannabinoid Receptor 2 Signalling Bias Elicited by 2,4,6-Trisubstituted 1,3,5-Triazines. Frontiers in Pharmacology, 11, 615.
- Yeliseev, A. A., & Gatty, L. (2013). Methods for recombinant expression and functional characterization of human Cannabinoid receptor CB2. Methods in Molecular Biology, 997, 129–144.
- Manera, C., et al. (2006). Novel 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New CB2 Cannabinoid Receptors Agonists. Journal of Medicinal Chemistry, 49(1), 76–87.
- FASS. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Biomolecules, 14(12), 1414.
- Greiner, E., et al. (2022). Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma. International Journal of Molecular Sciences, 23(9), 5143.
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
- Lillo, A., et al. (2020). Pharmacological data of cannabidiol- and cannabigerol-type phytocannabinoids acting on cannabinoid CB1, CB2, and CB1-CB2 heteroreceptor complexes. Pharmacological Research, 159, 104934.
- Uchiyama, N., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of Toxicological Sciences, 42(3), 335–341.
- Rinaldi-Carmona, M., et al. (1998). NESS 0327: a novel putative antagonist of the CB1 cannabinoid receptor. The Journal of Pharmacology and Experimental Therapeutics, 284(2), 644–650.
- Atwood, B. K., et al. (2012). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology, 165(6), 1999–2014.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. UR-144 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. air.unimi.it [air.unimi.it]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 13. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | C21H29NO | CID 44626619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Heptyl-UR-144 in SH-SY5Y Neuroblastoma Cell Culture
Introduction: Elucidating the Neuro-Functional Impact of a Novel Synthetic Cannabinoid
The landscape of cannabinoid research is in a perpetual state of expansion, driven by the synthesis of novel compounds with unique receptor affinity profiles. Heptyl-UR-144, a structural analog of the potent synthetic cannabinoid UR-144, presents a compelling subject for investigation.[1] While UR-144 is characterized by its high affinity for the peripheral cannabinoid receptor CB2 and significantly lower affinity for the central CB1 receptor, the specific biological activities of its heptyl analog remain largely uncharacterized.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in the SH-SY5Y human neuroblastoma cell line. The SH-SY5Y cell line is a widely utilized in vitro model in neurobiology due to its human origin, catecholaminergic properties, and its ability to be differentiated into a more mature neuronal phenotype.[3][4][5][6]
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, enabling researchers to robustly characterize the neuro-functional effects of this compound. We will cover essential cell culture practices for SH-SY5Y cells, detailed protocols for assessing key cellular responses to this compound, and a framework for interpreting the generated data.
This compound: A Profile
This compound, chemically identified as (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone, is a synthetic cannabinoid receptor agonist.[1][7] The addition of two carbons to the alkyl chain of UR-144 differentiates this analog, a modification that could potentially alter its receptor binding affinity, efficacy, and metabolic stability.[1] Synthetic cannabinoids, as a class, are known to exert their effects primarily through the activation of CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[8][9][10] Activation of these receptors can trigger a cascade of downstream signaling events, including modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways, ultimately impacting cellular processes such as proliferation, differentiation, and apoptosis.[8]
Given the high expression of cannabinoid receptors in the nervous system, investigating the effects of novel synthetic cannabinoids like this compound on neuronal cells is of paramount importance for both understanding their therapeutic potential and assessing their neurotoxicological risk.[8][11]
The SH-SY5Y Cell Line: A Versatile Neuronal Model
The SH-SY5Y cell line, a subclone of the SK-N-SH cell line, is a cornerstone of in vitro neurological research.[3][5] These cells possess the capacity to proliferate in their undifferentiated, neuroblast-like state and can be induced to differentiate into a more mature, neuron-like phenotype, exhibiting neurite outgrowth and expression of neuronal markers.[3][4] This adaptability makes them an excellent model for studying a wide range of neuronal processes and for assessing the impact of exogenous compounds on neuronal viability, signaling, and function.[6][12][13]
Core Handling and Culture of SH-SY5Y Cells
Consistent and reproducible experimental outcomes are contingent upon meticulous cell culture practices.
Table 1: SH-SY5Y Cell Culture Parameters
| Parameter | Recommendation |
| Growth Medium | DMEM/F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[3][5] |
| Culture Conditions | 37°C, 5% CO2 in a humidified incubator.[3][5] |
| Passaging Ratio | 1:3 to 1:6 when cells reach 80-90% confluency.[14] |
| Subculture | Detach cells using 0.25% Trypsin-EDTA. Neutralize with complete growth medium.[3][4] |
| Cryopreservation | Resuspend cell pellet in freezing medium (90% FBS, 10% DMSO) and store in liquid nitrogen.[3][4] |
Experimental Workflow for Characterizing this compound Effects
The following workflow provides a structured approach to investigate the biological activity of this compound in SH-SY5Y cells.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
Safety Precautions for Handling this compound
Synthetic cannabinoids can be highly potent, and appropriate safety measures are imperative.[15] All handling of this compound powder and concentrated stock solutions should be performed in a certified chemical fume hood.[15] Personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.[15] Adherence to institutional and national safety guidelines for handling psychoactive compounds is essential.[16]
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[17][18]
Materials:
-
SH-SY5Y cells
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[19]
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of the vehicle (DMSO) should be kept constant across all wells and should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Interpretation: A dose-dependent decrease in cell viability suggests cytotoxic or anti-proliferative effects of this compound. This data is crucial for determining the appropriate concentration range for subsequent mechanistic assays.[20][21]
Protocol 2: Measurement of Apoptosis via Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[22] An increase in its activity is a hallmark of apoptosis.
Materials:
-
SH-SY5Y cells
-
Complete growth medium
-
This compound
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)
-
Assay buffer
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations determined from the MTT assay (e.g., IC25, IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase-3 assay kit.[23][24]
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, combine equal amounts of protein from each sample with the caspase-3 substrate and assay buffer.[25]
-
Incubate at 37°C for 1-2 hours, protected from light.[24][25]
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.[25]
-
Express caspase-3 activity as a fold change relative to the vehicle-treated control.
Data Interpretation: A significant increase in caspase-3 activity in this compound-treated cells compared to the control indicates the induction of apoptosis.[22][26]
Caption: Simplified overview of a potential apoptotic pathway.
Protocol 3: Cannabinoid Receptor Activation via cAMP Assay
CB1 and CB2 receptors are typically Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][27]
Materials:
-
SH-SY5Y cells
-
Complete growth medium
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
-
Lysis buffer (provided with the kit)
-
Microplate reader compatible with the assay format
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and grow to near confluency.
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[28][29][30]
-
Generate a dose-response curve of this compound concentration versus the inhibition of forskolin-stimulated cAMP accumulation.
Data Interpretation: A dose-dependent inhibition of forskolin-stimulated cAMP levels by this compound would indicate that it is acting as an agonist at Gi/o-coupled cannabinoid receptors expressed in SH-SY5Y cells.[27]
Caption: this compound's potential effect on cAMP production.
Concluding Remarks
The protocols and framework presented in this application note provide a robust starting point for the comprehensive characterization of this compound's effects on SH-SY5Y neuroblastoma cells. By systematically evaluating its impact on cell viability, apoptosis, and cannabinoid receptor signaling, researchers can generate critical data to elucidate the neuro-functional profile of this novel synthetic cannabinoid. Such studies are essential for advancing our understanding of the endocannabinoid system and for the responsible development of new therapeutic agents.
References
-
SH-SY5Y culturing - Protocols.io. (2022-05-23). Retrieved from [Link]
-
DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EURL ECVAM. Retrieved from [Link]
-
SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen. (2025-07-08). Retrieved from [Link]
-
Expert Insights | Hurry up and collect the SH-SY5Y cell tips! Ubigene. (2025-05-26). Retrieved from [Link]
-
Caspase-3 activity assay. Abbkine. Retrieved from [Link]
-
Handling Synthetic Cannabinoids: Safe Lab Procedures. Maxon Chemicals. (2025-09-24). Retrieved from [Link]
-
Caspase Activity Assay. Creative Bioarray. Retrieved from [Link]
-
Which is the best protocol for caspase-3 activity detection in vitro? ResearchGate. (2014-11-28). Retrieved from [Link]
-
Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. (2020-10-21). National Institutes of Health. Retrieved from [Link]
-
The synthetic cannabinoids menace: a review of health risks and toxicity. (2024-01-12). National Institutes of Health. Retrieved from [Link]
-
Measurement of SH-SY5Y cell viability after (A) treatment with... ResearchGate. Retrieved from [Link]
-
Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University. Retrieved from [Link]
-
Effect of drugs on the viability of SH‐SY5Y cells. The cells were... ResearchGate. Retrieved from [Link]
-
Synthetic Cannabinoids Effects on the Brain Versus Cannabis. UND Scholarly Commons. (2017-04-17). Retrieved from [Link]
-
Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). (2020-05-29). National Institutes of Health. Retrieved from [Link]
-
Synthetic Cannabinoids' Effects on the Body. Drug Free CT. Retrieved from [Link]
-
Cell viability and photographs of the SH-SY5Y cells: (A) MTT of cells... ResearchGate. Retrieved from [Link]
-
UR-144 N-heptyl analog. Bertin Bioreagent. Retrieved from [Link]
-
CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. Retrieved from [Link]
-
Why Synthetic Weed Is More Toxic To The Brain Than Pot. Forbes. (2014-08-28). Retrieved from [Link]
-
Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. (2013-12-10). Forensic Science International. Retrieved from [Link]
-
Why Synthetic Marijuana Is More Toxic To The Brain Than Pot. Forbes. (2014-08-28). Retrieved from [Link]
-
cAMP Hunter™ eXpress CNR1 (CB1) CHO-K1 GPCR Assay. DiscoverX. Retrieved from [Link]
-
UR-144. Wikipedia. Retrieved from [Link]
-
Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014. (2017-12-01). National Institutes of Health. Retrieved from [Link]
-
CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. (2011-09-22). National Institutes of Health. Retrieved from [Link]
-
THERAPEUTIC POTENTIAL AND SAFETY CONSIDERATIONS FOR THE CLINICAL USE OF SYNTHETIC CANNABINOIDS. (2021-02-01). National Institutes of Health. Retrieved from [Link]
-
Synthetic Cannabinoids. National Institute on Drug Abuse (NIDA). (2023-10-23). Retrieved from [Link]
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. Retrieved from [Link]
-
Substance Details UR-144 (N-heptyl analogue). UNODC. Retrieved from [Link]
-
The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. (2022-07-29). Neurotoxicology. Retrieved from [Link]
-
The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. ResearchGate. (2025-09-28). Retrieved from [Link]
-
Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. (2020-09-17). National Institutes of Health. Retrieved from [Link]
-
Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. (2021-12-30). National Institutes of Health. Retrieved from [Link]
-
In Vitro Anti-Proliferative and Apoptotic Effects of Hydroxytyrosyl Oleate on SH-SY5Y Human Neuroblastoma Cells. MDPI. (2022-11-23). Retrieved from [Link]
-
The cytotoxicity of synthetic cathinones on dopaminergic-differentiated SH-SY5Y neuroblastoma cell line: Exploring the role of β-keto metabolic reduction. (2025-07-23). Toxicology Letters. Retrieved from [Link]
-
Exposure of human neuroblastoma SH-SY5Y cells to amphetamine-type stimulants leads to oxidative-antioxidative imbalance associated with DNA damage and acetylcholine antagonism. (2025-08-25). Chemico-Biological Interactions. Retrieved from [Link]
-
Drug Metabolism. (2023-08-17). National Institutes of Health. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. UR-144 - Wikipedia [en.wikipedia.org]
- 3. SH-SY5Y culturing [protocols.io]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. accegen.com [accegen.com]
- 6. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance Details UR-144 (N-heptyl analogue) [unodc.org]
- 8. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. marshall.edu [marshall.edu]
- 11. commons.und.edu [commons.und.edu]
- 12. cyagen.com [cyagen.com]
- 13. researchgate.net [researchgate.net]
- 14. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 15. maxonchemicals.it.com [maxonchemicals.it.com]
- 16. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. caspase3 assay [assay-protocol.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. researchgate.net [researchgate.net]
- 27. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 28. marshall.edu [marshall.edu]
- 29. cAMP Hunter™ eXpress CNR1 (CB1) CHO-K1 GPCR Assay [discoverx.com]
- 30. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Heptyl-UR-144 Solution Preparation for Cell-Based Assays
Introduction: Understanding Heptyl-UR-144
This compound, with the chemical formula C₂₃H₃₃NO, is a synthetic cannabinoid that has garnered significant interest within the research community.[1][2] Structurally identified as (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone, it is an analog of the potent synthetic cannabinoid UR-144, distinguished by the presence of a heptyl chain instead of a pentyl chain.[3][4] This modification influences its pharmacological profile, particularly its receptor binding affinity.
This compound exhibits a pronounced selectivity for the peripheral cannabinoid receptor 2 (CB2) over the central cannabinoid receptor 1 (CB1).[4] This preferential binding to the CB2 receptor, which is primarily expressed in immune cells and tissues, makes this compound a valuable tool for investigating the therapeutic potential of CB2 agonism in various pathological conditions, including inflammation, pain, and neurodegenerative diseases, without the psychoactive effects associated with CB1 receptor activation.[5] The biological activities of this compound are still under investigation, underscoring the need for standardized and reproducible protocols for its use in in vitro studies.[4]
This application note provides a detailed, field-proven protocol for the preparation of this compound solutions for use in cell-based assays. The focus is on ensuring the compound's stability, solubility, and bioavailability to cultured cells, thereby guaranteeing the integrity and reproducibility of experimental results.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of stable and biologically active solutions. As a highly lipophilic molecule, it is practically insoluble in aqueous media, necessitating the use of organic solvents for the preparation of stock solutions.[6]
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₃NO | [1][2][4] |
| Molecular Weight | 339.5 g/mol | [1][3][4] |
| CAS Number | 1616469-06-7 | [1][3][4] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | [4] |
| Storage | -20°C | [4] |
| Stability | ≥ 5 years at -20°C | [4] |
The high solubility in Dimethyl Sulfoxide (DMSO) makes it an ideal solvent for preparing concentrated stock solutions.[4] DMSO is widely used in cell culture applications due to its ability to dissolve a broad range of hydrophobic compounds and its miscibility with aqueous cell culture media.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a highly concentrated primary stock solution of this compound. The causality behind using a high concentration is to minimize the volume of solvent added to the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile, polypropylene microcentrifuge tubes
-
Sterile, filter pipette tips
Methodology:
-
Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. The use of an analytical balance is critical for the accuracy of the final concentration.
-
Solvent Addition: Based on the molecular weight of this compound (339.5 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.
Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (µL) = ((0.001 g / 339.5 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 294.55 µL
Add 294.6 µL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the 1 mg of this compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no undissolved particulates remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, polypropylene microcentrifuge tubes. This is a critical self-validating step to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Properly stored, the stock solution is stable for at least 5 years.[4]
Caption: Workflow for 10 mM this compound Stock Preparation.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the primary stock solution to create working solutions for treating cells in culture. The key principle here is to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically ≤0.5%.[8]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for the cell line being used
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, filter pipette tips
Methodology:
-
Thawing the Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature. Once thawed, briefly vortex the tube to ensure homogeneity.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to prepare intermediate working solutions. It is crucial to prepare these dilutions fresh for each experiment to ensure accuracy and stability.
Example Dilution Scheme for a final concentration of 1 µM in a 100 µL final well volume:
-
Step A (100x Working Solution): Prepare a 100 µM intermediate solution. Dilute the 10 mM stock solution 1:100 in complete cell culture medium (e.g., 2 µL of 10 mM stock + 198 µL of medium).
-
Step B (Final Dilution): Add 1 µL of the 100 µM intermediate solution to 99 µL of cell culture in the well of a 96-well plate. This will result in a final this compound concentration of 1 µM and a final DMSO concentration of 0.01%.
-
-
Solvent Control: It is imperative to include a vehicle control in every experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested. For the example above, the vehicle control wells would receive 1 µL of a 1:100 dilution of DMSO in cell culture medium. This self-validating step ensures that any observed effects are due to the compound and not the solvent.
-
Treatment of Cells: Gently add the final working solutions (or vehicle control) to the wells containing the cultured cells. Mix gently by swirling the plate to ensure even distribution of the compound.
Caption: Workflow for Preparing Working Solutions.
Mechanism of Action: Cannabinoid Receptor Signaling
This compound, as a CB2 receptor agonist, is expected to modulate intracellular signaling pathways upon binding to its target. The CB1 and CB2 receptors are G-protein coupled receptors (GPCRs).[9] Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways. Understanding this mechanism is crucial for designing appropriate downstream functional assays (e.g., cAMP assays, MAPK phosphorylation analysis).
Caption: Simplified CB2 Receptor Signaling Pathway.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Key checkpoints include:
-
Accurate Weighing and Calculation: Ensures the precise concentration of the stock solution.
-
Visual Confirmation of Dissolution: Guarantees that the compound is fully solubilized before use.
-
Aliquoting of Stock Solution: Prevents degradation and maintains the integrity of the compound over time.
-
Inclusion of a Vehicle Control: Allows for the differentiation of compound-specific effects from solvent-induced artifacts.
-
Maintaining Low Final DMSO Concentration: Minimizes the potential for off-target effects and cytotoxicity from the solvent.[8][10]
By adhering to these principles, researchers can have high confidence in the results obtained from cell-based assays using this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). UR-144 N-heptyl analog. Cayman Chemical Forensics. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). UR-144 N-heptyl analog. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
Wikipedia. (2024, January 12). Dimethyl sulfoxide. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]
-
Hossain, S., et al. (2003). Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists. British Journal of Pharmacology, 140(4), 845–854. Retrieved from [Link]
-
Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 17(14), 1468–1486. Retrieved from [Link]
Sources
- 1. This compound | C23H33NO | CID 118796527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. UR-144 N-heptyl analog - Cayman Chemical Forensics [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unodc.org [unodc.org]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. lifetein.com [lifetein.com]
- 9. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
In Vitro Metabolism of Heptyl-UR-144 Using Human Liver Microsomes: A Detailed Protocol for Metabolite Profiling and Stability Assessment
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for investigating the in vitro metabolism of Heptyl-UR-144, a synthetic cannabinoid, using pooled human liver microsomes (HLMs). We detail a robust, self-validating protocol that covers every critical step from reagent preparation and microsomal incubation to reaction termination and sample analysis. The causality behind experimental choices, such as the necessity of an NADPH regenerating system and the implementation of specific controls, is thoroughly explained to ensure scientific integrity. Furthermore, this guide outlines the analytical methodology using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification of potential phase I metabolites. Expected metabolic pathways, based on related synthetic cannabinoids, are discussed to aid in data interpretation. This document is intended to equip researchers in drug metabolism, forensic toxicology, and pharmacology with the necessary tools to accurately assess the metabolic fate of this compound.
Introduction and Scientific Background
This compound, chemically known as (1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist (SCRA).[1][2][3][4] Like its analogue UR-144, it primarily targets the peripheral CB2 receptor.[4] The constant emergence of new SCRAs on the illicit drug market necessitates a thorough understanding of their metabolic fate. Characterizing the metabolism of these compounds is crucial for several reasons:
-
Forensic Toxicology: Parent compounds are often rapidly metabolized and undetectable in biological samples; therefore, identifying major metabolites is essential for developing reliable analytical methods to confirm consumption.[5][6][7][8]
-
Pharmacology and Toxicology: Metabolites may possess their own pharmacological activity or contribute to the toxicological profile of the parent compound.
-
Drug Development: Understanding metabolic pathways is a cornerstone of preclinical drug development, helping to predict a compound's pharmacokinetic profile, including its clearance and potential for drug-drug interactions.[9][10][11]
Human liver microsomes (HLMs) are a well-established and widely used in vitro tool for studying phase I drug metabolism.[9][10] These subcellular fractions are derived from the endoplasmic reticulum of hepatocytes and are highly enriched in key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[10][12][13] Using HLMs offers a cost-effective, reproducible, and high-throughput method for initial metabolic screening.[9]
Principle of the Assay
The in vitro metabolism assay simulates the phase I oxidative metabolism that occurs in the liver. The core of the assay is the incubation of the test compound, this compound, with enzymatically active HLMs. The vast majority of CYP450-mediated reactions require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a critical electron-donating cofactor.[14][15]
During the incubation, CYP enzymes oxidize NADPH to NADP+, consuming the available cofactor. To ensure the reaction proceeds linearly and does not become limited by cofactor availability, an NADPH Regenerating System (NRS) is employed.[14][16] A typical NRS consists of Glucose-6-Phosphate (G6P) and the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH), which continuously reduces NADP+ back to NADPH, sustaining the metabolic activity of the CYPs throughout the incubation period.[14][15][17]
The reaction is initiated by the addition of the NRS, proceeds for a defined time at a physiological temperature (37°C), and is then abruptly stopped (quenched) by adding a cold organic solvent. This solvent denatures the enzymes and precipitates proteins, effectively halting all metabolic activity.[12][13] The resulting sample, containing the remaining parent compound and any newly formed metabolites, is then analyzed, typically by LC-MS/MS.
Experimental Workflow Diagram
The following diagram provides a high-level overview of the entire experimental process, from initial setup to final data analysis.
Caption: Experimental workflow for HLM-mediated metabolism of this compound.
Detailed Experimental Protocol
4.1. Critical Materials and Reagents
| Reagent/Material | Recommended Specifications | Storage |
| This compound | >98% purity | -20°C |
| Pooled Human Liver Microsomes | Protein concentration: 20 mg/mL | -80°C |
| Potassium Phosphate Buffer | 100 mM, pH 7.4 | 4°C |
| NADPH Regenerating System | e.g., RapidStart™ or similar commercial kit[14][15] | -20°C |
| or NRS Components | NADP+, Glucose-6-Phosphate, G6P Dehydrogenase | -20°C |
| Magnesium Chloride (MgCl₂) | 1 M stock solution | Room Temp. |
| Dimethyl Sulfoxide (DMSO) | LC-MS Grade | Room Temp. |
| Acetonitrile (ACN) | LC-MS Grade | Room Temp. |
| Formic Acid (FA) | LC-MS Grade | Room Temp. |
| Water | Ultrapure, Type 1 | Room Temp. |
| Positive Control (e.g., Testosterone) | >98% purity | -20°C |
| Internal Standard (IS) | e.g., Deuterated analogue or structurally similar compound | -20°C |
| Reaction Tubes/Plates | 1.5 mL microcentrifuge tubes or 96-well plates | Room Temp. |
4.2. Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO.
-
This compound Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in 50:50 ACN:Water. Causality Note: Preparing an intermediate dilution in an aqueous/organic mixture prevents the precipitation of the compound when added to the aqueous incubation buffer.
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare using standard laboratory procedures. Ensure pH is accurately adjusted.
-
NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions.[14] Typically, this involves adding water to a lyophilized pellet to achieve a desired concentration (e.g., 20X). If preparing from scratch, a common formulation is 3 mM NADPН, 5.3 mM G6P, and 0.67 U/mL G6PDH in buffer.[17]
-
Quenching Solution: Cold Acetonitrile containing the Internal Standard (e.g., 100 ng/mL IS in ACN). Store at -20°C. Causality Note: The cold temperature and organic solvent immediately halt enzymatic activity, while the IS is crucial for correcting analytical variability during LC-MS/MS analysis.
4.3. Incubation Procedure
This procedure is designed for a final incubation volume of 200 µL. It is recommended to prepare a master mix for replicates to minimize pipetting errors.
-
Thaw Microsomes: Rapidly thaw the vial of pooled HLMs (20 mg/mL) in a 37°C water bath and immediately place on ice. Causality Note: Quick thawing followed by storage on ice is critical to preserve enzymatic activity.[18]
-
Prepare Incubation Master Mix: In a microcentrifuge tube on ice, prepare a master mix for the desired number of reactions. For a single 200 µL reaction:
| Component | Volume per Reaction | Final Concentration |
| 100 mM Phosphate Buffer, pH 7.4 | 174 µL | ~87 mM |
| HLM (20 mg/mL) | 2 µL | 0.2 mg/mL |
| This compound (100 µM) | 4 µL | 2 µM |
| Total Pre-incubation Volume | 180 µL | - |
-
Set up Controls: Prepare the following control reactions for each experiment:
-
Time Zero (T0): Add 400 µL of cold Quenching Solution before adding the NRS. This sample represents the 100% parent compound level at the start.
-
No NADPH Control: In place of the NRS solution, add an equal volume of phosphate buffer. This identifies any metabolism that is not CYP-dependent.[12]
-
Positive Control: Substitute this compound with a known CYP substrate (e.g., testosterone) to verify the activity of the HLM batch.
-
-
Pre-incubation: Vortex the tubes gently and pre-incubate them in a shaking water bath at 37°C for 5 minutes. This allows the components to reach thermal equilibrium.[19]
-
Reaction Initiation: Start the reaction by adding 20 µL of the prepared NRS Solution to each tube (except the "No NADPH" control). Vortex gently to mix.
-
Incubation: Incubate at 37°C with gentle agitation. Collect samples at designated time points (e.g., 5, 15, 30, 60 minutes).
-
Reaction Termination: To terminate the reaction at each time point, add 400 µL of cold Quenching Solution (2 volumes) to the respective tube. Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Sample Processing: Centrifuge the terminated reactions at >10,000 x g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry is the definitive technique for this analysis due to its high sensitivity and specificity.[20][21]
5.1. Representative LC-MS/MS Conditions
| Parameter | Typical Setting |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 - 10 µL |
| MS System | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Analysis Mode | 1. Full Scan: To search for all potential metabolites. 2. Data-Dependent Acquisition (DDA): To trigger MS/MS scans for structural elucidation. 3. Multiple Reaction Monitoring (MRM): For quantifying the parent compound (for stability) and targeted metabolites. |
5.2. Data Analysis Strategy
-
Metabolite Identification: Analyze the full scan data from a later time point (e.g., 60 min) and compare it to the T0 sample. Search for new peaks and masses corresponding to expected biotransformations. Common phase I reactions include:
-
Hydroxylation: +15.99 Da
-
Carboxylation: +29.97 Da (Hydroxylation followed by oxidation)
-
Dealkylation: -98.14 Da (loss of heptyl chain)
-
Dihydrodiol formation: +34.00 Da
-
-
Metabolic Stability: Using MRM data, plot the natural log of the peak area ratio (Parent Compound / Internal Standard) versus incubation time. The slope of the linear regression line gives the elimination rate constant (k). From this, key parameters can be calculated:
-
Half-life (t₁/₂): 0.693 / k
-
Intrinsic Clearance (CLint): (k / microsomal protein concentration) * incubation volume
-
Expected Metabolic Pathways and Interpretation
Based on published data for the closely related synthetic cannabinoids UR-144 and XLR-11, the metabolism of this compound is expected to proceed primarily through oxidation of the N-heptyl side chain.[5][22][23][24]
Key Expected Biotransformations:
-
Monohydroxylation: Occurring at various positions along the heptyl chain.
-
Carboxylation: Further oxidation of a terminal hydroxylated metabolite to form a carboxylic acid (e.g., this compound heptanoic acid). This is often a major metabolite for N-alkyl cannabinoids.[5]
-
Indole Hydroxylation: Hydroxylation may also occur on the indole ring system.
-
Glucuronidation: While HLMs primarily facilitate Phase I metabolism, they do contain some UGT enzymes.[13] Therefore, minor glucuronide conjugates of hydroxylated metabolites might be observed, especially if the incubation is fortified with UDPGA.[12][13]
Caption: Predicted primary metabolic pathway of this compound in HLMs.
Conclusion
This application note provides a detailed, scientifically-grounded framework for studying the in vitro metabolism of this compound using human liver microsomes. By following the outlined protocols for incubation, sample processing, and LC-MS/MS analysis, researchers can effectively identify key phase I metabolites and determine the metabolic stability of the compound. The inclusion of appropriate controls and an understanding of the underlying biochemical principles are paramount to generating reliable and interpretable data. This information is invaluable for the forensic, toxicological, and pharmacological assessment of novel synthetic cannabinoids.
References
-
BioIVT. (2018). NADPH RapidStart Regeneration System for Extended Metabolism.
-
Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
-
Grabenauer, M., et al. (2015). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry.
-
Thermo Fisher Scientific. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol.
-
Dietmair, S., et al. (2012). Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells. PubMed.
-
BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System.
-
Promega Corporation. (n.d.). NADPH Regeneration System.
-
Grabenauer, M., et al. (2016). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. PubMed.
-
Spectroscopy Online. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids.
-
Grigoryev, A., et al. (2014). Qualitative confirmation of 9 synthetic cannabinoids and 20 metabolites in human urine using LC-MS/MS and library search. Semantic Scholar.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
-
Grabenauer, M., et al. (2016). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. PMC.
-
FDA. (n.d.). This compound. Global Substance Registration System.
-
Øiestad, E. L., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. DiVA portal.
-
News-Medical.Net. (2019). Identifying Metabolites of Synthetic Cannabinoids.
-
Sbulite, I., et al. (2017). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. PMC.
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
-
LCGC International. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications.
-
Mazur, C. S., et al. (2009). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. PubMed.
-
ResearchGate. (2024). Construction of an in vitro NADPH regeneration system and its results.
-
SpringerLink. (2012). Quenching Methods for the Analysis of Intracellular Metabolites.
-
UNODC. (n.d.). Substance Details UR-144 (N-heptyl analogue).
-
IntechOpen. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
-
Agilent. (n.d.). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation.
-
Cayman Chemical. (n.d.). UR-144 N-heptyl analog.
-
ResearchGate. (n.d.). Sample preparation. a In the conventional quenching method for adherent....
-
Mercell. (n.d.). metabolic stability in liver microsomes.
-
Riquelme, E., et al. (2015). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. PMC.
-
ResearchGate. (2013). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids.
-
Bertin Bioreagent. (n.d.). UR-144 N-heptyl analog.
-
Knasmüller, S., et al. (2015). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology.
-
Adamowicz, P., & Gieroń, J. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Toxicology.
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance.
-
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed.
-
Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes.
-
Mardal, M., et al. (2018). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. MDPI.
-
Gaunitz, F., et al. (2018). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. PMC.
-
ResearchGate. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites.
Sources
- 1. This compound | C23H33NO | CID 118796527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Substance Details UR-144 (N-heptyl analogue) [unodc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. oyc.co.jp [oyc.co.jp]
- 14. bioivt.com [bioivt.com]
- 15. bioivt.com [bioivt.com]
- 16. Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. mercell.com [mercell.com]
- 19. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. diva-portal.org [diva-portal.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Heptyl-UR-144 Analytical Reference Standard: A Comprehensive Guide to Preparation, Characterization, and Application
Introduction: The Critical Role of High-Purity Reference Standards in Cannabinoid Research
The landscape of cannabinoid research is in a perpetual state of expansion, driven by the continuous emergence of novel synthetic cannabinoids. Among these, Heptyl-UR-144, chemically known as (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, has garnered significant interest. As an analog of UR-144, it is presumed to act as a selective agonist of the peripheral cannabinoid receptor CB2, though its biological activities are not yet fully characterized.[1] For researchers, scientists, and drug development professionals, the availability of a well-characterized, high-purity analytical reference standard of this compound is paramount for obtaining accurate, reproducible, and reliable experimental data.
This comprehensive guide provides a detailed framework for the preparation, purification, characterization, and application of a this compound analytical reference standard. The methodologies outlined herein are designed to ensure the highest standards of scientific integrity, providing a self-validating system for the production and use of this critical research tool.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its synthesis, purification, and analytical detection.
| Property | Value | Source |
| IUPAC Name | (1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | [2] |
| Molecular Formula | C₂₃H₃₃NO | [1][2] |
| Molecular Weight | 339.5 g/mol | [1][2] |
| CAS Number | 1616469-06-7 | [1][2] |
| Appearance | Crystalline solid (commercial preparations) | [1] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml) | [1] |
| UV λmax | 218, 247, 304 nm | [1] |
| SMILES | CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C | [2] |
| InChIKey | VMYRYXPWWCSDCO-UHFFFAOYSA-N | [1][2] |
Part 1: Preparation of this compound Analytical Reference Standard
The synthesis of this compound can be approached through a two-step process: N-alkylation of indole followed by Friedel-Crafts acylation. The following protocol is a representative method based on established organic chemistry principles.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Step 1: N-Alkylation of Indole to form 1-Heptyl-1H-indole
The N-alkylation of indole is a common and effective method for introducing an alkyl chain onto the indole nitrogen.[3][4][5] This reaction proceeds via an SN2 mechanism after deprotonation of the indole.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH) (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under a nitrogen atmosphere.
-
Indole Addition: Dissolve indole (1 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0°C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the indolide anion.
-
Alkylation: Add 1-bromoheptane (1.05 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Heptyl-1H-indole.
Step 2: Friedel-Crafts Acylation of 1-Heptyl-1H-indole
Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring.[6][7][8] In the case of N-substituted indoles, the acylation preferentially occurs at the C3 position.
Protocol:
-
Reactant Preparation: In a separate flame-dried flask, dissolve 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the solution to 0°C and add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, while stirring under a nitrogen atmosphere.
-
Acylium Ion Formation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.
-
Substrate Addition: Dissolve the crude 1-Heptyl-1H-indole from Step 1 in anhydrous DCM and add it dropwise to the acylium ion solution at 0°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Pour the reaction mixture slowly into a beaker of crushed ice and water with vigorous stirring.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude this compound.
Part 2: Purification of this compound
The crude product from the synthesis requires purification to achieve the high purity (>98%) required for an analytical reference standard. Flash column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is a robust approach.[9][10][11][12][13][14][15][16]
Protocol 2.1: Flash Column Chromatography (Initial Purification)
Workflow for Flash Chromatography Purification
Caption: Workflow for Flash Chromatography.
-
Column Preparation: Select a silica gel column with an appropriate size for the amount of crude material.
-
Slurry Packing: Pack the column with silica gel using a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and monitor their composition using TLC with a suitable mobile phase (e.g., 9:1 hexane:ethyl acetate) and visualize under UV light.
-
Pooling and Evaporation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Protocol 2.2: Preparative HPLC (Final Polishing)
For achieving the highest purity, preparative reverse-phase HPLC is recommended.
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and gradient for separation. A C18 column is a common choice for synthetic cannabinoids.[9][10][17][11][12]
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent.
-
Injection and Separation: Inject the sample onto a preparative C18 column and run the separation using a gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape.
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector triggered by UV detection.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent by rotary evaporation. If water is present, the final product can be obtained by lyophilization.
Part 3: Characterization and Quality Control of the this compound Reference Standard
A comprehensive characterization is essential to confirm the identity, purity, and potency of the prepared reference standard.
Protocol 3.1: Structural Elucidation and Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons, confirming the presence of the heptyl chain, indole ring, and tetramethylcyclopropyl group.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[18]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which can be used to confirm the elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a characteristic fragmentation pattern that can serve as a fingerprint for identification.
-
Protocol 3.2: Purity Assessment
-
High-Performance Liquid Chromatography (HPLC-UV):
-
Method: Use a validated HPLC-UV method with a C18 column and a mobile phase of acetonitrile and water.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The target purity should be ≥98%.
-
-
Gas Chromatography-Flame Ionization Detection (GC-FID):
-
Method: A complementary technique to HPLC for assessing purity, particularly for volatile impurities.
-
Purity Calculation: Similar to HPLC, purity is calculated based on the relative peak areas.
-
Protocol 3.3: Quantification and Content Assignment
-
Quantitative NMR (qNMR): A primary method for determining the absolute purity (potency) of the reference standard by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.
-
Mass Balance: The purity can also be assigned by a mass balance approach, where the content of the main component is calculated by subtracting the content of impurities (determined by various techniques like HPLC, GC, Karl Fischer titration for water content, and residue on ignition for inorganic impurities).
Part 4: Use of the this compound Analytical Reference Standard
The well-characterized this compound reference standard is now ready for its intended applications in research and analysis.
Protocol 4.1: Preparation of Stock and Working Standard Solutions
-
Stock Solution Preparation: Accurately weigh a precise amount of the this compound reference standard using an analytical balance. Dissolve it in a class A volumetric flask with a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).[19][20]
-
Working Solution Preparation: Prepare working standard solutions by serial dilution of the stock solution with the appropriate solvent to the desired concentration range for calibration curves.
-
Storage: Store the stock and working solutions at -20°C in amber vials to prevent degradation.[1] The stability of the solutions should be periodically verified.
Protocol 4.2: Application in Analytical Methods
-
HPLC-UV/MS Analysis:
-
Calibration: Use the working standard solutions to prepare a calibration curve to quantify this compound in unknown samples.
-
System Suitability: Inject a standard solution to verify system performance (e.g., retention time, peak shape, resolution) before analyzing samples.
-
Sample Analysis: Analyze unknown samples and quantify the concentration of this compound by comparing the peak area to the calibration curve.
-
-
GC-MS Analysis:
-
Method Validation: Use the reference standard to develop and validate a GC-MS method for the detection and quantification of this compound. This includes determining the retention time and fragmentation pattern.
-
Qualitative Identification: Identify this compound in unknown samples by comparing the retention time and mass spectrum to that of the reference standard.
-
Quantitative Analysis: Use a deuterated internal standard for accurate quantification.
-
Mechanism of Action: Cannabinoid Receptor Signaling
This compound is an analog of UR-144, which is known to be a selective agonist for the CB2 receptor.[1] Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[21][22][23][24][25] This, in turn, affects downstream signaling pathways, including mitogen-activated protein kinase (MAPK) pathways, and modulates ion channel activity.
Diagram of a Generalized Cannabinoid Receptor Signaling Pathway
Caption: Generalized cannabinoid receptor signaling cascade.
Conclusion
The protocols and application notes detailed in this guide provide a comprehensive framework for the in-house preparation and use of a this compound analytical reference standard. By adhering to these rigorous methodologies, researchers can ensure the quality and reliability of their analytical data, thereby contributing to the advancement of cannabinoid science. The principles of synthesis, purification, characterization, and application outlined here are fundamental to good laboratory practice and are essential for any scientist working with novel psychoactive substances.
References
- Bíró, T., Tóth, B. I., Haskó, G., Paus, R., & Pacher, P. (2009). The endocannabinoid system (ECS) in the biology and pathobiology of the skin.
- Howlett, A. C., Barth, F., Bonner, T. I., Cabral, G., Casellas, P., Devane, W. A., ... & Pertwee, R. G. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161-202.
- Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199-215.
-
ResearchGate. (n.d.). Schematic of signalling pathways associated with cannabinoid receptor... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Cannabinoid receptor signal transduction pathway... [Image]. Retrieved from [Link]
-
Zeochem. (n.d.). Application Note: 21-001 - Purification of Cannabinoids by preparative HPLC using ZEOsphere Silica Gel. Retrieved from [Link]
-
G-M-I, Inc. (n.d.). Purify CBD and other cannabinoids by preparative HPLC. Retrieved from [Link]
-
Cannabis Science and Technology. (2022, March 7). Development, Optimization, and Process Performance for Preparative Chromatographic Purification of Cannabinoids. Retrieved from [Link]
-
Waters. (n.d.). Purification of Cannabidiol from Hemp Oil Using the Prep150 LC System. Retrieved from [Link]
-
KNAUER. (n.d.). CBD purification – Part 1: Preparative HPLC method development in analytical scale and scale-up. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]
-
Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Retrieved from [Link]
-
ALWSCI. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]
-
Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow chart of the analytical procedure [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P,P=O system. Retrieved from [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments. Retrieved from [Link]
-
Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]
-
Organic Chemistry Portal. (2005, November 30). Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). UR-144 N-heptyl analog. Retrieved from [Link]
-
Wikipedia. (n.d.). Flowchart. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Scribd. (n.d.). Step and Flow Chart For Analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. Retrieved from [Link]
-
UNODC. (n.d.). Substance Details UR-144 (N-heptyl analogue). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144) in a herbal drug product that was commercially available in the Tokyo metropolitan area. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]
-
The Center for Forensic Science Research & Education. (2025, November 4). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017, December 13). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]
-
UNODC. (n.d.). Substance Details UR-144. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C23H33NO | CID 118796527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation [organic-chemistry.org]
- 6. Khan Academy [khanacademy.org]
- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zeochem.com [zeochem.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. biotage.com [biotage.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. orgsyn.org [orgsyn.org]
- 16. biotage.com [biotage.com]
- 17. cannabissciencetech.com [cannabissciencetech.com]
- 18. researchgate.net [researchgate.net]
- 19. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 25. File:The signalling pathway of cannabinoid receptors.png - Wikimedia Commons [commons.wikimedia.org]
Troubleshooting & Optimization
Heptyl-UR-144 Technical Support Center: A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for Heptyl-UR-144. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this synthetic cannabinoid in aqueous solutions. As a highly lipophilic molecule, this compound presents significant challenges for dissolution in the aqueous environments required for most in vitro and in vivo experimental settings. This resource provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you achieve consistent and reliable experimental results.
Understanding the Challenge: The Hydrophobic Nature of this compound
This compound, like many synthetic cannabinoids, is a hydrophobic compound, meaning it is poorly soluble in water.[1][2] This characteristic is due to its chemical structure, which is rich in nonpolar hydrocarbon regions.[3][4] From a biopharmaceutical standpoint, such compounds are often classified as Class II drugs, possessing low aqueous solubility but high membrane permeability.[5]
The primary issue researchers face is the precipitation of this compound when a concentrated stock solution, typically made in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium.[6][7] This phenomenon, often referred to as "crashing out," can lead to inaccurate compound concentrations and unreliable experimental data.
Troubleshooting Guide: From Precipitation to Clear Solutions
This section provides a systematic approach to troubleshooting and resolving common solubility problems with this compound.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
This is the most common problem encountered. The rapid change in solvent polarity when a concentrated DMSO stock is added to a large volume of aqueous media causes the compound to fall out of solution.[6]
Core Directive: Avoid "Solvent Shock"
The key to preventing immediate precipitation is to manage the transition from a high-concentration organic environment to a low-concentration aqueous one.
Workflow for Preparing Aqueous Working Solutions from a DMSO Stock
Caption: A step-by-step workflow to prevent "solvent shock" and precipitation.
Detailed Protocol for Preparing a 10 µM Working Solution from a 10 mM DMSO Stock:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.
-
Pre-warm Aqueous Medium: Warm your cell culture medium or experimental buffer to 37°C. Working with cold media can decrease the solubility of the compound.[3][6]
-
Create an Intermediate Dilution: In a sterile microcentrifuge tube, add a small volume of the pre-warmed medium (e.g., 90 µL). To this, add a small aliquot of your 10 mM DMSO stock (e.g., 10 µL) to make a 1 mM intermediate solution. Mix gently by pipetting.
-
Prepare Final Working Solution: Add the 1 mM intermediate solution dropwise to the final volume of your pre-warmed medium while gently swirling or vortexing to reach the desired 10 µM concentration.
Issue 2: Cloudiness or Precipitation After Incubation
Sometimes, a solution that is initially clear may become cloudy or show precipitate after a period of incubation at 37°C.[3]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time into less soluble byproducts. | Assess the stability of the compound in your specific experimental conditions. Consider preparing fresh working solutions more frequently. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[3] | If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation for certain compounds.[7] |
| Evaporation | In long-term experiments, evaporation can concentrate the compound beyond its solubility limit. | Ensure proper humidification in your incubator and use culture plates with low-evaporation lids.[3] |
| Cellular Metabolism | Cellular activity can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in dense cultures, and change the medium as needed.[3] |
Advanced Solubilization Strategies
For particularly challenging applications or for in vivo studies where DMSO concentrations must be minimized, more advanced formulation strategies may be necessary.
Strategy 1: Utilizing Surfactants
Surfactants can be used to create stable micro- or nano-emulsions that keep hydrophobic compounds suspended in aqueous solutions.
-
Tween 80 (Polysorbate 80): A commonly used non-ionic surfactant. For in vivo studies, a vehicle of Tween 80 and saline is often employed.[8] A typical formulation might involve dissolving the compound in a small amount of ethanol, adding Tween 80, and then slowly adding saline with vortexing to create a stable emulsion.[9]
-
Kolliphor (formerly Cremophor): Another non-ionic surfactant used for solubilizing poorly water-soluble drugs for preclinical studies.[10]
Example Formulation for in vivo Injection (based on similar compounds):
A common vehicle for intraperitoneal injection of synthetic cannabinoids consists of Tween 80, ethanol, and saline.[8] A suggested ratio is 1:1:18 of ethanol:Tween 80:saline.
Protocol for Preparing a Formulation with Surfactants:
-
Dissolve the required amount of this compound in a small volume of ethanol.
-
Add an equal volume of Tween 80 to the ethanol-drug mixture and vortex thoroughly.
-
Slowly add 18 parts of 0.9% saline to the mixture while continuously vortexing to form a stable emulsion.
Strategy 2: Lipid-Based Formulations
For oral or systemic delivery, lipid-based formulations can significantly enhance the bioavailability of cannabinoids.[5][11] These formulations work by encapsulating the hydrophobic drug in lipid carriers, allowing it to be absorbed through the lymphatic system, bypassing first-pass metabolism in the liver.[12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[13]
-
Nanoemulsions and Liposomes: These are more complex formulations that can provide even greater stability and targeted delivery.[14]
The development of these formulations typically requires specialized equipment and expertise in pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A1: The final concentration of DMSO in cell culture should generally be kept below 1%, and ideally below 0.5%, as higher concentrations can be cytotoxic.[15] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Q2: I've tried serial dilution, but my compound still precipitates. What else can I do?
A2: If precipitation persists even with careful dilution, consider the following:
-
Lower the final concentration: Your desired concentration may be above the solubility limit of this compound in your specific medium.
-
Incorporate a surfactant: Try adding a low concentration of a biocompatible surfactant like Tween 80 to your culture medium.
-
Check your DMSO quality: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its ability to dissolve hydrophobic compounds.[16] Use high-purity, anhydrous DMSO and store it in a tightly sealed container.[1][2]
Q3: How should I store my this compound DMSO stock solution?
A3: Store your DMSO stock solution in a tightly sealed glass vial at -20°C for long-term storage.[2][4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. When not in use, keep the container tightly closed to prevent moisture absorption.[16]
Q4: Can I use ethanol instead of DMSO to make my stock solution?
A4: Yes, ethanol can also be used as a solvent for this compound.[17] However, the same principles of avoiding "solvent shock" through gradual dilution apply. Be aware that ethanol can also have effects on cells, so appropriate vehicle controls are essential.
Conclusion
Successfully working with this compound in aqueous solutions requires a careful and methodical approach to its formulation. By understanding the principles of solubility and employing the strategies outlined in this guide, researchers can overcome the challenges of compound precipitation and ensure the accuracy and reproducibility of their experimental results.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting JB002 Precipitation in Media.
- Lee, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
- Cannabis Science and Technology. (2023, December 4). Lipid-Based Drug Delivery of Cannabinoids. Retrieved from Cannabis Science and Technology website.
- Alowoeshin, S. O., et al. (2025). Synthetic drugs and their effects on lipid metabolism and endocannabinoid signalling. Bibliomed.
- Alowoeshin, S. O., et al. (2025). Synthetic Drugs and Their Effects on Lipid Metabolism and Endocannabinoid Signalling; a Review Article.
- Momenzadeh, K., et al. (2023). Propylene glycol and Kolliphor as solvents for systemic delivery of cannabinoids via intraperitoneal and subcutaneous routes in preclinical studies: a comparative technical note. Journal of Cannabis Research.
- Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
- The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- Lee, C. H., et al. (2001). Solvent exchange method: a novel microencapsulation technique using dual microdispensers. Journal of Controlled Release.
- dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
- Wasvary, J. (2024, October 30).
- Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
- Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.
- ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?
- Smith, A. M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
- Wiley, J. L., et al. (2013). In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection. Neuropharmacology.
- Momenzadeh, K., et al. (2023). Propylene glycol and Kolliphor as solvents for systemic delivery of cannabinoids via intraperitoneal and subcutaneous routes in preclinical studies: a comparative technical note. Journal of Cannabis Research.
- Google Patents. (n.d.). CA3112463A1 - Water soluble cannabinoid beverage composition.
- de la Serna, J. B., et al. (2021). Lipid-based formulations to increase cannabidiol bioavailability: In vitro digestion tests, pre-clinical assessment and clinical trial.
- Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
- Wiley, J. L., et al. (2013). In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection. Neuropharmacology.
- Fischmann, S., et al. (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Drug Testing and Analysis.
- Abudayyak, M., & Boran, G. (2021). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences.
- Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from Shanghai Yearn Chemical Science-Tech Co., Ltd website.
- CordenPharma. (2020, October 20). Harnessing Synthetic Lipids for Drug Development: Strategies for Success.
- Benchchem. (n.d.). Technical Support Center: Navigating the Complexities of Synthetic Cannabinoid Analog Research.
- ResearchGate. (2021, January 27). How do I dissolve cannabidiol (CBD) and crude hemp extracts in 1:1:18 ethanol:tween80:0.9% saline for IP injection in mice?
- Morales, P., et al. (2022). Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. Molecules.
- Tai, S., & Fantegrossi, W. E. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Current Addiction Reports.
- Öztürk, Y. E., et al. (2017). Synthetic cannabinoids.
- Grigoryev, A., et al. (2013). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis.
- Cagin, Y., et al. (2019). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Human & Experimental Toxicology.
- Agilent. (n.d.). Best Practices for Using an Agilent LC System Technical Note.
- Kavanagh, P., et al. (2013). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug Testing and Analysis.
- Google Patents. (2017, June 29). US 2019 / 0314296 A1.
- Biotage. (n.d.). Synthetic Cannabinoids: how to extract them from whole blood?
- Cayman Chemical. (n.d.). UR-144 N-heptyl analog (CAS Number: 1616469-06-7).
- Cooper, Z. D., et al. (2014). METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073. Journal of addiction research & therapy.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.
- Science.gov. (n.d.). solvent exchange process: Topics by Science.gov.
- Water Quality Association. (n.d.). ION EXCHANGE.
Sources
- 1. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 2. dmsostore.com [dmsostore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Propylene glycol and Kolliphor as solvents for systemic delivery of cannabinoids via intraperitoneal and subcutaneous routes in preclinical studies: a comparative technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. researchgate.net [researchgate.net]
- 13. Lipid-based formulations to increase cannabidiol bioavailability: In vitro digestion tests, pre-clinical assessment and clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. quora.com [quora.com]
- 17. caymanchem.com [caymanchem.com]
Technical Support Center: Analysis of Heptyl-UR-144 by GC-MS
A Guide to Preventing Thermal Degradation and Ensuring Analytical Integrity
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Heptyl-UR-144. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the thermal degradation of this synthetic cannabinoid during analysis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to empower you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is small, and I see an unexpected peak eluting shortly after. What is happening?
A1: This is a classic sign of on-column or in-injector thermal degradation. This compound, like its analog UR-144, is susceptible to thermal stress, which can cause the tetramethylcyclopropyl ring to open. This degradation pathway leads to the formation of a primary pyrolysis product, an alkene isomer.[1][2][3] You are likely observing the degradation product as the second peak, while the parent this compound peak is diminished.
To confirm this, you should examine the mass spectrum of the unexpected peak. It will likely have a similar mass to this compound but with a different fragmentation pattern. The presence of this degradant compromises the quantitative accuracy of your analysis.
Q2: What is the primary thermal degradation product of this compound and what does its mass spectrum look like?
A2: The primary thermal degradation product of this compound is formed through the opening of the tetramethylcyclopropane ring, resulting in an alkene. For the closely related compound UR-144, this has been identified as [1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one].[1] Given the structural similarity, this compound will undergo a similar transformation.
Expected Mass Spectra:
-
This compound (Parent Compound): The mass spectrum will show a molecular ion peak (M+) at m/z 339. Key fragments often include ions corresponding to the N-heptylindole acylium and indole acylium moieties.[4]
-
This compound Thermal Degradant: The molecular ion will also be at m/z 339, but the fragmentation pattern will differ due to the rearranged structure. The relative abundances of key fragment ions will change, and new fragments characteristic of the opened ring structure may appear.
Troubleshooting Guide: A Step-by-Step Approach to Mitigating Thermal Degradation
If you suspect thermal degradation of your this compound sample, follow this systematic troubleshooting guide.
Step 1: Evaluate and Optimize GC Inlet Parameters
The GC inlet is the primary site of thermal degradation for many thermally labile compounds.[5][6]
Question: What are the optimal GC inlet conditions to minimize degradation?
Answer: There is no single "perfect" temperature, as the optimal setting is a balance between efficient volatilization and minimizing degradation. Here is a systematic approach to finding the right conditions for your instrument and method:
-
Lower the Inlet Temperature: Start with a lower inlet temperature, for example, 230-250 °C, and analyze a standard of this compound.[7][8] Gradually increase the temperature in 10-15 °C increments and monitor the ratio of the parent peak to the degradation product peak. The optimal temperature will be the lowest one that provides good peak shape and response without significant degradation.
-
Select an Appropriate Liner: The liner surface can have a significant impact on thermal degradation.
-
Deactivated Liners: Always use a deactivated (silanized) liner to minimize active sites that can catalyze degradation.[7][8]
-
Liner Geometry: A straight, open-ended liner can reduce the residence time of the analyte in the heated inlet, thereby decreasing the opportunity for degradation. Liners with glass wool can sometimes introduce active sites, so if you are using one, ensure the wool is also deactivated.
-
-
Consider the Injection Mode:
-
Splitless Injection: This is common for trace analysis but can increase the residence time in the inlet. Ensure your solvent and initial oven temperature are optimized for good focusing.
-
Split Injection: For more concentrated samples, a split injection can be beneficial as it reduces the time the analyte spends in the hot inlet.
-
| Parameter | Recommendation | Rationale |
| Inlet Temperature | Start at 230-250 °C and empirically determine the optimum. | Minimizes thermal energy exposure while ensuring efficient volatilization.[7][8] |
| Liner Type | Deactivated, straight-through design. | Reduces active sites and minimizes residence time in the heated zone.[7][8] |
| Injection Volume | 1 µL or less. | Minimizes the potential for thermal mass effects and incomplete vaporization. |
Step 2: Implement Derivatization
For thermally labile compounds like cannabinoids, derivatization is a powerful tool to prevent degradation.[9][10][11][12][13]
Question: How does derivatization help, and what is a reliable protocol?
Answer: Derivatization chemically modifies the analyte to make it more volatile and thermally stable. For compounds with active hydrogens, like some cannabinoid metabolites, silylation is a common and effective technique. While this compound itself does not have an active hydrogen, derivatization can be beneficial in complex matrices or if analyzing alongside its metabolites. Silylation can improve chromatographic peak shape and reduce interactions with active sites in the GC system.
Recommended Silylation Protocol:
This protocol is a general guideline and may need optimization for your specific sample matrix and concentration.
-
Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents, as they will react with the silylating agent.[9]
-
Reagent Addition: Add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). You can also include 1% trimethylchlorosilane (TMCS) as a catalyst.[11]
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.
| Reagent | Properties |
| MSTFA | A strong silylating agent suitable for a wide range of compounds. |
| BSTFA | More reactive than MSTFA and can be used with a catalyst like TMCS for difficult-to-silylate compounds.[9] |
Step 3: Verify and Maintain GC System Integrity
A well-maintained GC system is crucial for reproducible results.
Question: What aspects of my GC system should I check to prevent poor peak shape and potential degradation?
Answer:
-
Column Health: A contaminated or degraded column can lead to peak tailing and loss of resolution.
-
Column Trimming: Regularly trim 5-10 cm from the inlet side of the column to remove any accumulated non-volatile residues.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions after installation or trimming.
-
-
Septum: A cored or leaking septum can introduce oxygen into the system, which can degrade the column's stationary phase and create active sites. Replace the septum regularly.
-
Gas Purity: Ensure high-purity carrier gas (Helium is typical) and use appropriate gas purifiers to remove oxygen and water.
Logical Workflow for Troubleshooting
Below is a diagram illustrating the logical flow for diagnosing and resolving this compound degradation issues.
Caption: Troubleshooting workflow for this compound degradation in GC-MS.
This compound Degradation Pathway
The following diagram illustrates the thermal degradation of this compound.
Caption: Thermal degradation pathway of this compound in the GC inlet.
By following this guide, you will be better equipped to identify, troubleshoot, and prevent the thermal degradation of this compound, leading to more accurate and reliable results in your research.
References
-
Cardenia, V., et al. (2018). Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L. PLoS ONE, 13(7), e0200941. Available from: [Link]
-
De Backer, B., et al. (2009). Innovative development and validation of an HPLC/DAD method for the qualitative and quantitative determination of cannabinoids in cannabis herb. Journal of Chromatography B, 877(32), 4115-4124. Available from: [Link]
-
ElSohly, M. A., et al. (2024). Factors influencing the in situ formation of Δ9-THC from cannabidiol during GC-MS analysis. Journal of Forensic Sciences. Available from: [Link]
-
Jankovics, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 349-355. Available from: [Link]
-
Kacprzak, T., & Ward, K. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. Available from: [Link]
-
LGC International. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. Available from: [Link]
-
Møller, M. R., et al. (2017). Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L. Journal of Chromatography B, 1052, 63-71. Available from: [Link]
-
Papsun, D., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 245-253. Available from: [Link]
-
Sobolevsky, T., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 245-253. Available from: [Link]
-
Tynon, J. R., et al. (2013). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. Available from: [Link]
-
Fodor, B., & Molnár-Perl, I. (2017). The role of derivatization techniques in the analysis of plant cannabinoids by gas chromatography mass spectrometry. Journal of Chromatography A, 1500, 35-52. Available from: [Link]
-
García-Valverde, M. T., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry, 10, 1035545. Available from: [Link]
-
Kennedy, P. D., et al. (2013). Characterization of the thermal degradation product of UR-144. Available from: [Link]
-
ResearchGate. (2021). Alkylsilyl speciation and direct sample preparation of plant cannabinoids prior to their analysis by GC-MS. Available from: [Link]
-
ResearchGate. (n.d.). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. Available from: [Link]
-
ResearchGate. (n.d.). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic Cannabinoid Analysis with GC-MS. Available from: [Link]
-
ResearchGate. (n.d.). The role of derivatization techniques in the analysis of plant cannabinoids by gas chromatography mass spectrometry. Available from: [Link]
-
Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Available from: [Link]
-
Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available from: [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]
-
La Maida, N., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Toxics, 8(4), 112. Available from: [Link]
-
LCGC International. (2013). Optimizing GC–MS Methods. Available from: [Link]
-
National Center for Biotechnology Information. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Optimizing XCMS parameters for GC-MS metabolomics data processing: a case study. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Available from: [Link]
-
Phenomenex. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. Available from: [Link]
-
PubMed. (2024). Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters. Available from: [Link]
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Available from: [Link]
-
Agilent. (n.d.). Understanding the GC Inlet. Which one is more appropriate for your method?. Available from: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available from: [Link]
Sources
- 1. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marshall.edu [marshall.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Factors influencing the in situ formation of Δ9-THC from cannabidiol during GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. extractionmagazine.com [extractionmagazine.com]
- 13. researchgate.net [researchgate.net]
Optimizing Heptyl-UR-144 Concentration for In Vitro Experiments: A Technical Support Guide
Welcome to the technical support center for the effective utilization of Heptyl-UR-144 in your in vitro research. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of working with this synthetic cannabinoid. Our goal is to empower you with the knowledge to design robust experiments, troubleshoot common issues, and generate reliable, reproducible data.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic cannabinoid and an analog of UR-144.[1] Its parent compound, UR-144, is a potent and selective full agonist of the peripheral cannabinoid receptor CB2, exhibiting significantly lower affinity for the psychoactive CB1 receptor.[2] While the specific biological activities of this compound are not as extensively characterized, it is structurally similar to UR-144, differing by the presence of a heptyl chain instead of a pentyl chain.[1] This structural similarity suggests that it likely interacts with cannabinoid receptors.[3]
Q2: What is the solubility of this compound and how should I prepare a stock solution?
This compound is a crystalline solid with good solubility in several organic solvents.[1] It is reported to be soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol at a concentration of 30 mg/mL.[1]
For optimal results, we recommend the following procedure for preparing a stock solution:
-
Solvent Selection: DMSO is a common and effective choice for preparing stock solutions for cell-based assays due to its miscibility with aqueous culture media. However, it is crucial to be aware of potential solvent-induced cellular effects.
-
Stock Concentration: A high-concentration stock solution (e.g., 10-30 mM) is recommended to minimize the volume of solvent added to your experimental cultures. The molecular weight of this compound is 339.5 g/mol .[4]
-
Preparation:
-
Warm the vial of this compound to room temperature before opening.
-
Add the appropriate volume of your chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5]
-
Q3: What are typical working concentrations for this compound in in vitro experiments?
The optimal working concentration of this compound will be highly dependent on the cell type and the specific assay being performed. Based on data from its parent compound, UR-144, a good starting point for dose-response experiments would be in the nanomolar to low micromolar range.
| Parameter | UR-144 Value | Implication for this compound |
| CB2 Receptor Binding Affinity (Ki) | 1.8 nM[2][6] | Suggests high potency. Initial screening could start from low nM concentrations. |
| CB1 Receptor Binding Affinity (Ki) | 150 nM[2][6] | Lower affinity suggests CB2 selectivity. |
| EC50 at human CB2 receptors | 72 nM[2] | A key reference point for functional assays targeting CB2. |
| EC50 at human CB1 receptors | 421 nM[2] | Higher concentration needed to elicit CB1-mediated effects. |
| In vitro Cytotoxicity (SH-SY5Y cells) | 19.34% cell death at 50 µM[7] | Indicates potential for cytotoxicity at higher concentrations. |
| In vitro Cytotoxicity (Cardiomyoblasts) | Dose-dependent cytotoxicity observed[8] | Reinforces the need for careful dose-ranging studies. |
Recommended approach: We advise performing a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a higher concentration (e.g., 50-100 µM) to determine the optimal range for your specific experimental model and to identify any potential cytotoxic effects.
TROUBLESHOOTING GUIDE
Issue 1: Compound Precipitation in Cell Culture Medium
-
Symptom: You observe a cloudy or crystalline precipitate in your wells after adding the this compound working solution to the aqueous cell culture medium.
-
Cause: This is likely due to the poor aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) in your culture medium may be insufficient to keep the compound in solution.
-
Solution:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your cell culture medium is kept low, typically below 0.5% (v/v), to avoid solvent-induced toxicity.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in cell culture medium. Add the compound to the medium while vortexing or mixing to facilitate dispersion.
-
Use of a Carrier: Consider the use of a carrier protein like bovine serum albumin (BSA) in your assay buffer to enhance the solubility of lipophilic compounds.
-
Issue 2: High Background or Inconsistent Results
-
Symptom: Your experimental results show high variability between replicates or a high background signal in your control wells.
-
Cause: This can be due to several factors, including uneven compound distribution, solvent effects, or interactions with plasticware.
-
Solution:
-
Thorough Mixing: Ensure that your working solutions are thoroughly mixed before and during addition to the experimental plates.
-
Solvent Control: Always include a vehicle control group in your experiments. This group should receive the same final concentration of the solvent (e.g., DMSO) as the experimental groups to account for any solvent-induced effects.
-
Plate Selection: For sensitive fluorescence or luminescence-based assays, consider using low-binding microplates to minimize non-specific binding of the compound to the plastic.
-
Issue 3: Unexpected Cytotoxicity
-
Symptom: You observe a significant decrease in cell viability at concentrations where you expect to see a specific pharmacological effect.
-
Cause: this compound, like many synthetic cannabinoids, can induce cytotoxicity at higher concentrations.[7][8]
-
Solution:
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, LDH, or neutral red uptake) in parallel with your functional assays to determine the concentration range at which this compound is non-toxic to your cells.[7][8]
-
Optimize Incubation Time: Reduce the incubation time of your cells with the compound to minimize long-term cytotoxic effects, if experimentally feasible.
-
Dose-Response Analysis: Carefully analyze your dose-response curves to distinguish between specific pharmacological effects and non-specific toxicity.
-
EXPERIMENTAL PROTOCOLS & VISUALIZATIONS
Protocol 1: Preparation of this compound Working Solutions
This protocol provides a step-by-step guide for preparing working solutions from a 10 mM stock in DMSO.
-
Thaw Stock Solution: Remove the 10 mM this compound stock solution from -20°C storage and allow it to thaw completely at room temperature.
-
Vortex: Briefly vortex the stock solution to ensure homogeneity.
-
Intermediate Dilutions: Prepare a series of intermediate dilutions in your cell culture medium or assay buffer. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of medium.
-
Final Dilutions: From your intermediate dilutions, prepare the final concentrations required for your experiment. For instance, to achieve a final concentration of 1 µM in a well containing 100 µL of cells, add 1 µL of a 100 µM working solution.
Caption: Workflow for preparing this compound working solutions.
Signaling Pathway: Cannabinoid Receptor Activation
This compound is expected to act as an agonist at cannabinoid receptors, which are G protein-coupled receptors (GPCRs).[3][9] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Simplified cannabinoid receptor signaling pathway.
References
- Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 17(14), 1468–1486.
-
UR-144. (n.d.). In Wikipedia. Retrieved from [Link]
- World Health Organization. (2017). UR-144 Critical Review Report.
- NPS Discovery. (2025). New Drug Monograph 2025 Despentyl-UR-144.
- UR-144 – Knowledge and References. (n.d.). Taylor & Francis.
- Uchiyama, N., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 42(3), 335-341.
- Endres, G. W., & Rana, S. (2013). UR-144 monograph. Soft-Tox.org.
- Abudayyak, M., et al. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences.
- Ciolino, L. A., et al. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
- Celik, S., et al. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicon, 229, 107138.
-
This compound | C23H33NO | CID 118796527. (n.d.). In PubChem. National Institutes of Health. Retrieved from [Link]
-
UR-144 (N-heptyl analogue). (n.d.). In UNODC Early Warning Advisory on NPS. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. UR-144 - Wikipedia [en.wikipedia.org]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H33NO | CID 118796527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. UR-144 N-heptyl analog - Labchem Catalog [labchem.com.my]
- 6. soft-tox.org [soft-tox.org]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marshall.edu [marshall.edu]
Technical Support Center: Overcoming Poor Bioavailability of Heptyl-UR-144 in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of the synthetic cannabinoid Heptyl-UR-144 in preclinical animal studies. Our approach is grounded in established principles of pharmaceutical sciences and leverages proven strategies for enhancing the systemic exposure of lipophilic compounds.
Understanding the Core Problem: Why Does this compound Have Poor Oral Bioavailability?
This compound, a potent synthetic cannabinoid, is a highly lipophilic molecule. This inherent property, while crucial for its pharmacological activity, presents a significant hurdle for oral administration. The primary reasons for its poor bioavailability are:
-
Low Aqueous Solubility: this compound does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in a dissolved state.
-
Slow Dissolution Rate: The crystalline nature and hydrophobicity of the compound can lead to a slow rate of dissolution from a solid dosage form, limiting the amount of drug available for absorption.
-
Potential for First-Pass Metabolism: Like many cannabinoids, this compound may be subject to extensive metabolism in the gut wall and liver before it reaches systemic circulation, further reducing the amount of active drug.
The following diagram illustrates the key barriers to the oral bioavailability of lipophilic compounds like this compound.
Caption: Barriers to Oral Bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: We administered a simple suspension of this compound in water with a suspending agent to our rats and saw very low and variable plasma concentrations. What went wrong?
This is a common outcome for highly lipophilic compounds like this compound. A simple aqueous suspension is unlikely to overcome the fundamental issue of poor solubility in the GI tract. The drug particles likely remained largely undissolved, leading to minimal absorption. The variability you observed is also expected, as minor differences in GI physiology between animals (e.g., gastric emptying time, presence of bile salts) can have a significant impact when dissolution is the rate-limiting step.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Based on extensive research with other cannabinoids and lipophilic drugs, lipid-based formulations are the most effective approach.[1] These formulations work by pre-dissolving the drug in a lipidic vehicle, which can then form emulsions or micelles in the GI tract, enhancing solubility and absorption. The most common and effective lipid-based systems include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like GI fluids.
-
Nanoemulsions: These are kinetically stable colloidal dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area for drug release and absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature. They can encapsulate the drug and offer controlled release profiles.
Q3: How do I choose the right excipients for a lipid-based formulation of this compound?
The selection of excipients is critical for the success of your formulation. A systematic screening process is recommended.
| Excipient Type | Examples | Function |
| Oils (Lipids) | Medium-chain triglycerides (MCTs) like Capryol™ 90, long-chain triglycerides (LCTs) like sesame oil or olive oil. | To dissolve the lipophilic drug. |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® RH 40, Labrasol®. | To reduce the interfacial tension between the oil and aqueous phases, facilitating emulsification. |
| Co-solvents/Co-surfactants | Ethanol, Propylene Glycol, Transcutol® HP. | To increase the solvent capacity of the formulation and improve the emulsification process. |
Q4: Should we be concerned about first-pass metabolism with this compound?
Yes, first-pass metabolism is a significant concern for many cannabinoids. The liver is equipped with a host of enzymes, such as cytochrome P450s, that can metabolize drugs before they reach systemic circulation. Lipid-based formulations can partially mitigate this by promoting lymphatic absorption. The lymphatic system bypasses the liver initially, delivering the drug directly to the systemic circulation.
The following diagram illustrates the mechanism of enhanced absorption with lipid-based formulations.
Caption: Enhanced Absorption with Lipid-Based Formulations.
Troubleshooting Guides
Issue 1: The developed lipid-based formulation is physically unstable (e.g., phase separation, precipitation).
Possible Causes & Solutions:
-
Incompatible Excipients:
-
Solution: Conduct a thorough excipient compatibility study. Mix binary and ternary combinations of your selected oils, surfactants, and co-solvents and observe for any signs of instability over time at different temperatures.
-
-
Drug Precipitation:
-
Solution: The drug concentration may be too high for the chosen vehicle. Determine the saturation solubility of this compound in individual and mixed excipients. Formulate below the saturation point to ensure stability.
-
-
Incorrect Surfactant/Co-surfactant Ratio:
-
Solution: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable emulsion upon dilution.
-
Issue 2: The formulation appears stable in vitro but still results in low bioavailability in vivo.
Possible Causes & Solutions:
-
Poor Emulsification in Vivo:
-
Solution: The in vitro dispersion test may not fully mimic the complex environment of the GI tract. Test the emulsification performance of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). The presence of salts and enzymes in these fluids can affect emulsion stability.
-
-
Drug Precipitation Upon Digestion:
-
Solution: Lipid-based formulations are subject to digestion by lipases in the small intestine. This can lead to the drug precipitating out of the digested lipids. Perform in vitro lipolysis studies to assess the fate of the drug during digestion. The goal is to keep the drug solubilized in the resulting mixed micelles.
-
-
Significant First-Pass Metabolism:
-
Solution: If lymphatic uptake is not sufficiently enhanced, first-pass metabolism can still be a major issue. Consider incorporating long-chain triglycerides (LCTs) in your formulation, as they are more likely to promote lymphatic transport.
-
Experimental Protocols
Protocol 1: Screening for Optimal Excipients
-
Solubility Studies:
-
Accurately weigh an excess amount of this compound into separate vials containing a known volume of each selected oil, surfactant, and co-solvent.
-
Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Select excipients that demonstrate the highest solubilizing capacity for the drug.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the best oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of formulations with varying ratios of oil to Smix (e.g., 9:1, 8:2, ... 1:9).
-
Titrate each formulation with water dropwise, with gentle stirring, and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the region that forms a stable nanoemulsion.
-
Protocol 2: In Vitro Dispersion Test
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Add a small, known amount of your this compound formulation (e.g., 1 mL) to a larger volume of SGF or SIF (e.g., 250 mL) in a beaker with gentle stirring to simulate GI motility.
-
Visually observe the formation of the emulsion. A successful formulation should disperse rapidly to form a clear or slightly opalescent micro/nanoemulsion.
-
Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Fasting:
-
Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the study.
-
Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
-
Dosing:
-
Prepare the this compound formulation at the desired concentration.
-
Administer the formulation orally via gavage at a specific dose volume (e.g., 5 mL/kg).
-
Include a control group receiving a simple suspension of the drug.
-
For absolute bioavailability determination, include a group receiving an intravenous (IV) dose of this compound dissolved in a suitable vehicle.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software.
-
Compare the AUC from the oral formulations to the AUC from the IV dose to determine the absolute bioavailability.
-
The following workflow diagram summarizes the process for developing and evaluating a bioavailability-enhancing formulation.
Caption: Formulation Development and Evaluation Workflow.
References
Sources
Heptyl-UR-144 stability testing in different solvents and temperatures
Welcome to the technical support center for Heptyl-UR-144 stability testing. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the integrity of your experimental results. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common analytical challenges, and robust protocols for conducting stability studies in various solvents and temperatures. Our approach is rooted in scientific principles to provide you with a self-validating system for your research.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of this compound.
Q1: What is the general stability of this compound as a solid?
As a crystalline solid, this compound is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the compound at -20°C. Under these conditions, the compound is expected to be stable for at least five years.
Q2: What are the main degradation pathways for indole-based synthetic cannabinoids like this compound?
Indole-based synthetic cannabinoids can degrade through several pathways, with the most common being:
-
Thermal Degradation (Pyrolysis): When subjected to high temperatures, such as those in a GC inlet or during smoking, UR-144, a close analog of this compound, is known to undergo thermal degradation. This process can lead to the formation of a ring-opened isomer, often referred to as the UR-144 degradant.
-
Hydrolysis: The amide linkage in some synthetic cannabinoids can be susceptible to hydrolysis, especially under acidic or basic conditions. While this compound does not have an amide bond, the indole ring itself can be subject to degradation in strong acidic or basic environments.
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products. Exposure to air and light can accelerate oxidative degradation.
Q3: How does the choice of solvent affect the stability of this compound in solution?
The choice of solvent can significantly impact the stability of this compound. Protic solvents like methanol and ethanol can participate in degradation reactions, while aprotic solvents like acetonitrile and DMSO are generally more inert. However, the purity of the solvent is also critical, as trace amounts of water or acidic/basic impurities can initiate degradation. For routine analytical work, it is advisable to prepare solutions fresh and store them at low temperatures, protected from light.
Q4: What are the recommended storage conditions for this compound solutions?
For short-term storage (up to 24 hours), solutions of this compound in organic solvents should be kept at 2-8°C. For longer-term storage, it is recommended to store solutions at -20°C or below. It is also crucial to use amber vials or protect the solutions from light to prevent photodegradation.
Troubleshooting Analytical Experiments
Encountering issues during the analysis of this compound is not uncommon. This section provides a guide to troubleshooting common problems in HPLC and LC-MS analysis.
Issue 1: Peak Tailing in HPLC
Peak tailing is a common issue that can affect the accuracy of quantification.
| Possible Cause | Explanation | Solution |
| Secondary Interactions | The basic nitrogen in the indole ring of this compound can interact with acidic residual silanol groups on the surface of silica-based C18 columns. | - Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to protonate the basic sites on the analyte and reduce interaction with silanols.- Employ an end-capped HPLC column specifically designed to minimize silanol interactions.- Consider using a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion. | - Reduce the injection volume or dilute the sample. |
| Column Contamination | Buildup of contaminants from the sample matrix on the column can create active sites that cause tailing. | - Implement a column washing procedure with a strong solvent after each analytical run.- Use a guard column to protect the analytical column from strongly retained impurities. |
Issue 2: Retention Time Shifts in LC-MS
Inconsistent retention times can lead to misidentification of peaks and unreliable results.
| Possible Cause | Explanation | Solution |
| Mobile Phase Composition | Small variations in the mobile phase composition, especially in gradient elution, can cause significant shifts in retention time. | - Ensure the mobile phase is freshly prepared and properly degassed.- Prime the pumps thoroughly before starting a sequence.- If using a gradient, ensure the mixing is consistent. |
| Column Temperature Fluctuations | The temperature of the column can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. | - Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Column Equilibration | Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to drifting retention times. | - Ensure an adequate equilibration time is included in the analytical method between injections. |
| Matrix Effects | Components in the sample matrix can accumulate on the column and alter its properties over time. | - Employ a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Experimental Protocols
This section provides detailed step-by-step methodologies for conducting stability testing of this compound.
Protocol 1: Long-Term Stability Study in Organic Solvents
This protocol outlines a systematic approach to evaluate the stability of this compound in different organic solvents over an extended period.
1. Materials and Reagents:
- This compound analytical standard
- HPLC-grade methanol, acetonitrile, DMSO, and ethanol
- Class A volumetric flasks and pipettes
- Amber glass HPLC vials with PTFE-lined caps
- Calibrated stability chambers or ovens set to the desired temperatures (-20°C, 4°C, 25°C, and 40°C)
- Validated HPLC-UV or LC-MS/MS method for the quantification of this compound
2. Preparation of Stability Samples: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. b. For each solvent to be tested (methanol, acetonitrile, DMSO, ethanol), prepare a set of stability samples by diluting the stock solution to a final concentration of 10 µg/mL. c. Aliquot the stability samples into amber HPLC vials, ensuring each vial is filled to minimize headspace. d. Prepare a sufficient number of vials for each time point and storage condition.
3. Storage and Sampling: a. Place the prepared vials in the stability chambers at the different temperature conditions (-20°C, 4°C, 25°C, and 40°C). b. At each designated time point (e.g., 0, 7, 14, 30, 60, and 90 days), remove three vials from each storage condition. c. Allow the vials to equilibrate to room temperature before analysis.
4. Analysis: a. Analyze the samples using the validated analytical method. b. The concentration of this compound at each time point is determined against a freshly prepared calibration curve. c. The percentage of the initial concentration remaining is calculated for each sample.
5. Data Evaluation: a. The stability of this compound is determined by the percentage of the initial concentration remaining over time. A common acceptance criterion is that the remaining concentration should be within 90-110% of the initial concentration. b. Plot the percentage remaining against time for each solvent and temperature to visualize the degradation kinetics.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
1. Materials and Reagents:
- This compound analytical standard
- HPLC-grade methanol, acetonitrile, and water
- Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- pH meter
- Heating block or water bath
- Photostability chamber
2. Stress Conditions: a. Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in 50:50 acetonitrile:water. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis. b. Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in 50:50 acetonitrile:water. Keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis. c. Oxidation: Dissolve this compound in a solution of 3% H₂O₂ in 50:50 acetonitrile:water. Keep at room temperature, protected from light, for a specified time. d. Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified time. Also, reflux a solution of the compound in a suitable solvent. e. Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark under the same conditions.
3. Analysis: a. Analyze the stressed samples alongside an unstressed control sample using a suitable stability-indicating method (e.g., HPLC with a photodiode array detector or LC-MS). b. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.
4. Data Evaluation: a. Compare the chromatograms of the stressed samples with the control to identify degradation peaks. b. The peak purity of the parent compound should be assessed to ensure that no degradation products are co-eluting. c. Mass balance should be calculated to account for the parent compound and all degradation products.
Data Presentation
The following tables present hypothetical stability data for this compound to illustrate how results from a stability study might be presented. Note: This data is for illustrative purposes only and should not be considered as actual experimental results.
Table 1: Illustrative Long-Term Stability of this compound (10 µg/mL) in Different Solvents (% Remaining)
| Solvent | Temperature | Day 0 | Day 7 | Day 30 | Day 90 |
| Methanol | -20°C | 100% | 99.5% | 98.8% | 97.5% |
| 4°C | 100% | 98.2% | 95.1% | 89.8% | |
| 25°C | 100% | 92.5% | 80.3% | 65.1% | |
| Acetonitrile | -20°C | 100% | 99.8% | 99.5% | 99.1% |
| 4°C | 100% | 99.1% | 98.2% | 96.5% | |
| 25°C | 100% | 97.3% | 92.8% | 85.4% | |
| DMSO | -20°C | 100% | 99.9% | 99.7% | 99.4% |
| 4°C | 100% | 99.6% | 99.0% | 98.1% | |
| 25°C | 100% | 98.8% | 96.5% | 92.3% | |
| Ethanol | -20°C | 100% | 99.4% | 98.5% | 97.1% |
| 4°C | 100% | 97.9% | 94.5% | 88.7% | |
| 25°C | 100% | 91.8% | 78.9% | 62.5% |
Visualizations
Diagrams can help to visualize experimental workflows and degradation pathways.
Caption: Workflow for Long-Term Stability Testing.
Caption: Potential Forced Degradation Pathways.
References
-
Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 344-349. Available at: [Link]
-
Thomas, B. F., Lefever, T. W., Cortes, R. A., Grabenauer, M., & Wiley, J. L. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. The Journal of pharmacology and experimental therapeutics, 361(1), 162–171. Available at: [Link]
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007).
Technical Support Center: A Researcher's Guide to Heptyl-UR-144
Welcome to the technical support center for Heptyl-UR-144. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the use of this compound in cell-based assays, with a specific focus on understanding and minimizing its off-target effects. Our goal is to equip you with the scientific rationale and practical protocols necessary to ensure the accuracy and validity of your experimental results.
Introduction to this compound: Beyond the Cannabinoid Receptors
This compound is a synthetic cannabinoid, an analog of UR-144, which is known to be a potent agonist of the peripheral cannabinoid receptor 2 (CB2) and a weaker agonist of the central cannabinoid receptor 1 (CB1).[1] The addition of two carbons to the N-alkyl chain, creating the heptyl analog, is expected to modulate its pharmacological profile. While the parent compound, UR-144, exhibits significant selectivity for the CB2 receptor over the CB1 receptor, it is crucial for researchers to recognize that "selective" does not mean "exclusive."[1][2] Emerging evidence on various synthetic cannabinoids, including UR-144, indicates potential interactions with other receptors, a phenomenon known as off-target effects. One of the most notable off-target interactions for this class of compounds is with the G protein-coupled receptor 55 (GPR55).
This guide will provide a framework for identifying and mitigating these off-target effects to ensure that the observed cellular responses are correctly attributed to the intended molecular target.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of the UR-144 scaffold?
A1: The primary "on-target" activity of UR-144 is its agonist function at the CB1 and CB2 receptors. It displays a significantly higher binding affinity for the CB2 receptor.[1] However, a critical "off-target" effect reported for UR-144 and related compounds is antagonism of the GPR55 receptor.[3] Therefore, when studying the effects of this compound, it is essential to consider its potential to simultaneously activate cannabinoid receptors and inhibit GPR55 signaling.
Q2: I'm observing unexpected or inconsistent results in my cell assay with this compound. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Off-target effects: The observed phenotype might be a composite of CB1/CB2 activation and GPR55 inhibition.
-
Solubility issues: Synthetic cannabinoids are highly lipophilic and can precipitate in aqueous cell culture media, leading to inconsistent effective concentrations.
-
Compound stability: The stability of synthetic cannabinoids in cell culture media over the course of an experiment can vary. A stability study is recommended.
-
Cytotoxicity: At higher concentrations, some synthetic cannabinoids can induce cytotoxic effects, which may confound the interpretation of functional assay results.[4][5]
Q3: How can I be sure that the cellular response I'm measuring is due to CB2 receptor activation and not an off-target effect?
A3: A multi-pronged validation approach is necessary. This should include:
-
Pharmacological blockade: Use selective antagonists for CB1 (e.g., Rimonabant/SR141716A), CB2 (e.g., SR144528), and GPR55 (e.g., ML-193) to see if the effect of this compound can be specifically blocked.
-
Use of receptor-null cell lines: If available, test this compound in cell lines that do not express one or more of the potential target receptors (e.g., CB2 knockout cells).
-
Orthogonal assays: Confirm your findings using multiple, distinct functional assays that measure different downstream signaling events (e.g., cAMP accumulation, β-arrestin recruitment, calcium mobilization).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no observable effect | Compound precipitation due to poor solubility. | Prepare stock solutions in 100% DMSO. When diluting into aqueous media, do so stepwise with vigorous mixing. Consider the use of a small percentage of BSA or a non-ionic surfactant in the final assay buffer to improve solubility. |
| Compound degradation. | Perform a stability test of this compound in your specific cell culture media under experimental conditions (e.g., 37°C, 5% CO2) over the time course of your assay. Analyze by LC-MS. | |
| High background or inconsistent replicates | Vehicle (DMSO) effects. | Ensure the final DMSO concentration is consistent across all wells, including controls, and is below a pre-determined non-toxic level (typically ≤0.5%). Run a vehicle control dose-response curve to check for any effects of the solvent alone. |
| Cytotoxicity at higher concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH release) with this compound in your cell line to determine the concentration range that is non-toxic. All functional assays should be conducted at concentrations below the cytotoxic threshold. | |
| Results not blocked by selective antagonists | The observed effect is mediated by an unknown off-target receptor. | This is a complex but important finding. Consider broader pharmacological profiling through screening services to identify novel targets. |
Characterizing the Selectivity Profile of this compound: A Step-by-Step Workflow
To rigorously define the on- and off-target effects of this compound, a systematic approach is required.
Workflow for Assessing this compound Specificity
Caption: A systematic workflow for characterizing the on- and off-target effects of this compound.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol determines the binding affinity (Ki) of this compound for CB1 and CB2 receptors by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: A high concentration of a non-labeled, potent cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well plates and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, [³H]CP-55,940 (at a concentration near its Kd), and either this compound, vehicle, or the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value using non-linear regression and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for CB1 and CB2 Receptors
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of CB1/CB2 receptor activation via Gi/o coupling.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Replace the culture medium with assay buffer containing IBMX and incubate.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Add a submaximal concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 value.
Protocol 3: β-Arrestin Recruitment Assay for GPR55 Antagonism
This assay determines if this compound can inhibit the activation of GPR55 by a known agonist.
Materials:
-
U2OS or HEK293 cells stably co-expressing human GPR55 and a β-arrestin reporter system (e.g., PathHunter, Tango).
-
A known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI).
-
Assay buffer and detection reagents specific to the β-arrestin assay system.
Procedure:
-
Plate the cells in the appropriate assay plate.
-
Add serial dilutions of this compound to the wells and pre-incubate.
-
Add the GPR55 agonist (LPI) at a concentration that gives a robust signal (typically its EC80).
-
Incubate for the time recommended by the assay manufacturer (usually 60-90 minutes).
-
Add the detection reagents and measure the signal (e.g., luminescence or fluorescence).
-
Plot the inhibition of the LPI-induced signal against the concentration of this compound to determine the IC50 value.
Understanding the Signaling Pathways
To effectively troubleshoot and interpret your data, it is crucial to understand the canonical signaling pathways of the on- and off-target receptors.
Signaling Pathways of CB1, CB2, and GPR55 Receptors
Caption: this compound acts as an agonist at CB1/CB2, leading to decreased cAMP, and an antagonist at GPR55, blocking calcium signaling.
Data Summary: UR-144 Pharmacological Profile
While the specific biological activities of this compound have not been fully characterized, the data for its parent compound, UR-144, provide a valuable reference point.[6]
| Target | Assay Type | Parameter | Value (UR-144) | Reference |
| Human CB1 | Radioligand Binding | Ki | 150 nM | [1] |
| Human CB2 | Radioligand Binding | Ki | 1.8 nM | [1] |
| Human CB1 | Functional (cAMP) | EC50 | 421 nM | [1] |
| Human CB2 | Functional (cAMP) | EC50 | 72 nM | [1] |
| GPR55 | Functional (β-Arrestin) | Activity | Antagonist | [3] |
Note: The addition of the heptyl group in place of the pentyl group may alter these values. It is imperative that researchers empirically determine the pharmacological profile of this compound in their specific assay systems.
References
-
Frost, J.M., Dart, M.J., Tietje, K.R., et al. (2010). Indol-3-ylcycloalkyl ketones: Effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry, 53(1), 295-315. [Link]
-
Wikipedia. (2023, December 15). UR-144. [Link]
-
Kansas Legislature. (2013). Testimony in support of House Bill 2250. [Link]
-
Bertin Bioreagent. (n.d.). UR-144 N-heptyl analog. [Link]
-
Yeter, O., et al. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56-64. [Link]
-
Richter, L. H. J., et al. (2021). Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems. Archives of Toxicology, 95(10), 3327-3342. [Link]
-
Kenanoglu, M. F., & Boran, T. (2025). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. Fabad Journal of Pharmaceutical Sciences, 50(1), 39-50. [Link]
-
Couch, R. A. (2016). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Laprairie, R. B., et al. (2021). Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation. British Journal of Pharmacology, 178(22), 4484-4500. [Link]
Sources
- 1. UR-144 - Wikipedia [en.wikipedia.org]
- 2. kslegislature.gov [kslegislature.gov]
- 3. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Analysis of Heptyl-UR-144 and Its Pyrolysis Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the analytical challenges of identifying Heptyl-UR-144 and its thermally induced pyrolysis products. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are its pyrolysis products a significant concern during analysis?
This compound, or (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone, is a synthetic cannabinoid receptor agonist (SCRA).[1] It is an analog of the well-documented compound UR-144, differing by the substitution of a seven-carbon heptyl chain for the five-carbon pentyl chain on the indole ring.
The primary concern during analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS), arises from the compound's thermal lability. This compound contains a sterically strained tetramethylcyclopropyl ring.[2] When subjected to the high temperatures of a standard GC injection port (typically >250 °C), this ring readily opens to form a more stable alkene isomer.[2][3]
This is not merely an analytical artifact; it reflects a crucial transformation that occurs when these substances are consumed through smoking or vaping.[2][4] The resulting pyrolysis product, often termed a "degradant," is not an inactive byproduct. Studies on the parent compound UR-144 have shown that its degradant is also pharmacologically active, exhibiting a significant affinity for the human CB1 receptor and producing cannabimimetic effects.[4] Therefore, identifying this degradant is critical for both forensic toxicology and pharmacological profiling, as it represents a compound to which a user is directly exposed.[5]
Q2: I'm observing two major peaks in the GC-MS chromatogram for my this compound standard. Is the standard impure?
This is a very common and important observation. It is highly unlikely that your standard is impure. Instead, you are likely observing the parent this compound and its primary thermal degradant, which is formed in-situ within the hot GC injector. Studies on the closely related UR-144 consistently show two major peaks in the chromatogram: the intact parent molecule and a second, slightly later-eluting peak corresponding to the ring-opened isomer.[3]
Causality: The energy supplied in the GC inlet is sufficient to overcome the activation energy for the cleavage of the cyclopropyl ring, leading to a rearrangement. The presence and ratio of these two peaks can be influenced by injector temperature, residence time, and the activity of the inlet liner.
Below is a diagram illustrating this common analytical outcome.
Caption: Workflow showing a single standard yielding two distinct peaks.
Troubleshooting Guide: Common Analytical Issues
Q3: What is the structure of the primary pyrolysis product, and what are the key mass spectral fragments for identification?
The pyrolysis of this compound follows the same mechanism as UR-144, involving the opening of the tetramethylcyclopropyl ring to form an alkene.[6][7] The resulting product is an isomer, meaning it has the same molecular formula and mass but a different structure.
The simplified reaction is illustrated below:
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marshall.edu [marshall.edu]
- 4. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinity: Heptyl-UR-144 versus UR-144
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cannabinoid receptor binding affinities of UR-144 and its N-heptyl analog, Heptyl-UR-144. We will delve into the experimental data that differentiates these two synthetic cannabinoids, the methodologies used to obtain this data, and the implications for cannabinoid research.
Introduction to UR-144 and its Heptyl Analog
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid developed by Abbott Laboratories.[1] It is recognized for its high affinity and selectivity as a full agonist for the peripheral cannabinoid receptor CB2, while exhibiting significantly lower affinity for the psychoactive CB1 receptor.[1] This selectivity has made it a person of interest in research aiming to understand the therapeutic potential of CB2 receptor activation without the psychotropic effects associated with CB1 agonism.
This compound, as its name suggests, is an analog of UR-144 where the N-pentyl chain is extended to a heptyl chain. This modification of the alkyl chain length is a common strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of a compound and potentially modulate its receptor binding affinity and functional activity.[2] While the biological activities of this compound have not been as extensively characterized as those of UR-144, understanding the impact of this structural change on receptor interaction is crucial for the rational design of novel cannabinoid ligands.[2]
Comparative Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The primary targets for UR-144 and its analogs are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes.[3]
Below is a summary of the reported Ki values for UR-144 at human CB1 and CB2 receptors. While specific Ki values for this compound are not as widely published, the data for UR-144 provides a crucial baseline for understanding the impact of the N-alkyl chain modification.
| Compound | Receptor | Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| UR-144 | hCB1 | 150 | 83.3 |
| hCB2 | 1.8 |
Data sourced from multiple studies.[1][2]
As the table indicates, UR-144 demonstrates a clear preference for the CB2 receptor, with an 83-fold higher affinity compared to the CB1 receptor.[1] This selectivity is a key characteristic of this compound. While the precise binding affinity of this compound is not detailed in the available literature, it is known that modifications to the N-alkyl chain in indole-based synthetic cannabinoids can significantly influence receptor affinity and efficacy.[4] For instance, terminal fluorination of the N-pentyl chain in some synthetic cannabinoids has been shown to improve binding affinity.[4] Therefore, it is plausible that extending the alkyl chain from pentyl to heptyl could alter the binding profile of UR-144.
Experimental Methodology: Radioligand Binding Assay
The determination of binding affinities for compounds like UR-144 and its analogs is predominantly achieved through competitive radioligand binding assays.[3][5][6] This robust and sensitive technique is considered a gold standard for quantifying the interaction between a ligand and its receptor.[5][6]
Principle of the Assay:
The assay works on the principle of competition between a radiolabeled ligand (with known high affinity for the receptor) and an unlabeled test compound (the "competitor," e.g., UR-144 or this compound) for a finite number of receptor binding sites. By measuring the concentration of the unlabeled compound required to displace 50% of the bound radioligand (the IC50 value), the inhibition constant (Ki) of the test compound can be calculated.
Step-by-Step Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., HEK-293 cells transfected with human CB1 or CB2 receptors) are prepared through homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated in a reaction buffer containing:
-
A fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940, a high-affinity cannabinoid agonist).
-
A range of concentrations of the unlabeled test compound.
-
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes.[6][7]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Causality in Experimental Choices:
-
Choice of Radioligand: A radioligand with high affinity and specificity for the target receptor is chosen to ensure a robust and reliable signal.
-
Cell Line: Using a cell line that overexpresses the receptor of interest, such as HEK-293 cells, increases the density of target receptors and enhances the signal-to-noise ratio of the assay.[5]
-
Competitive Format: The competitive binding format is highly efficient for screening and characterizing large numbers of unlabeled compounds.[6]
Caption: Competitive binding of a radioligand and a test compound to a receptor.
Downstream Signaling Pathways
The binding of an agonist like UR-144 to CB1 or CB2 receptors initiates a cascade of intracellular signaling events. Both CB1 and CB2 receptors are coupled to inhibitory G-proteins (Gi/o).[8][9] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] Additionally, cannabinoid receptor activation can modulate various ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[8][9]
The functional consequence of a ligand's binding affinity is its potency and efficacy in activating these downstream pathways. For example, the EC50 value, which is the concentration of an agonist that produces 50% of the maximal response, is a measure of its potency in a functional assay. UR-144 has been shown to have EC50 values of 421 nM for human CB1 receptors and 72 nM for human CB2 receptors in functional assays.[1] A study on UR-144 and its metabolites found EC50 values of 8.5 ng/mL for CB1 and 3.6 ng/mL for CB2 receptors.[11]
Caption: Simplified cannabinoid receptor signaling pathway.
Conclusion
UR-144 is a well-established selective CB2 receptor agonist with a significantly lower affinity for the CB1 receptor. The extension of its N-pentyl chain to a heptyl chain in this compound represents a structural modification that is likely to alter its receptor binding profile. While detailed binding data for this compound is not as readily available, the principles of SAR in synthetic cannabinoids suggest that this change could impact both affinity and selectivity. Further investigation using standardized radioligand binding assays is necessary to fully characterize the pharmacological profile of this compound and determine its potential as a research tool or therapeutic lead. Understanding these subtle molecular differences is paramount for the advancement of cannabinoid-based drug discovery.
References
-
Howlett, A. C., & Shim, J.-Y. (n.d.). Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. Retrieved from [Link]
-
Howlett, A. C. (2002). Cannabinoid receptor signaling. PubMed. Retrieved from [Link]
-
Krishnan, S., et al. (2022). Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases. MDPI. Retrieved from [Link]
-
Endocannabinoid Signaling Pathways. (2023). Encyclopedia.pub. Retrieved from [Link]
-
CB1 Cannabinoid Receptor Signaling and Biased Signaling. (2021). MDPI. Retrieved from [Link]
-
Assay of CB1 Receptor Binding. (2015). ResearchGate. Retrieved from [Link]
-
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (2024). Frontiers in Pharmacology. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. (2025). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
UR-144. (n.d.). Wikipedia. Retrieved from [Link]
-
Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. (2017). PubMed. Retrieved from [Link]
-
UR-144 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (2014). Marshall University. Retrieved from [Link]
-
UR-144 N-heptyl analog. (n.d.). Bertin Bioreagent. Retrieved from [Link]
-
Rational drug design of CB2 receptor ligands: from 2012 to 2021. (2022). PubMed Central. Retrieved from [Link]
Sources
- 1. UR-144 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marshall.edu [marshall.edu]
A Researcher's Guide to Validating Heptyl-UR-144 Functional Activity with a Positive Control
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the functional activity of the synthetic cannabinoid Heptyl-UR-144. We will delve into the rationale behind experimental design, provide detailed protocols for key functional assays, and explain how to interpret the resulting data in the context of a well-characterized positive control. The objective is to establish a robust, self-validating system to accurately profile the pharmacological activity of this novel compound.
Introduction: The Need for Rigorous Validation
This compound is a synthetic cannabinoid, an analog of UR-144, which is known to be a potent agonist with a preference for the peripheral cannabinoid receptor 2 (CB2) over the central cannabinoid receptor 1 (CB1).[1] As with any novel compound, its precise biological activities are not fully characterized.[1] Therefore, rigorous functional validation is a critical first step in its pharmacological assessment. This involves not just determining if the compound is active, but quantifying its potency and efficacy relative to a known standard.
The use of a positive control is fundamental to this process. A positive control is a well-characterized compound that is known to produce the expected effect, in this case, activation of cannabinoid receptors. It serves as a benchmark, ensuring that the assay system is working correctly and providing a reference against which the activity of the test compound, this compound, can be compared.
Selecting the Appropriate Positive Control
The ideal positive control should be a potent, high-efficacy ('full') agonist at the receptors of interest. For cannabinoid receptors, several excellent candidates exist. We recommend CP-55,940 , a synthetic cannabinoid created by Pfizer, as the primary positive control.[2]
Why CP-55,940?
-
Full Agonist Activity: It is a full agonist at both CB1 and CB2 receptors, meaning it can elicit a maximal response from the receptor system.[2][3]
-
High Potency: It exhibits high affinity and potency at both receptors, with Kᵢ values in the low nanomolar range.[2][4]
-
Well-Characterized: CP-55,940 has been used extensively as a research tool for decades and is a reference compound in a wide variety of cannabinoid assays, including cAMP and GTPγS binding assays.[2][3][5]
-
Commercial Availability: It is readily available from multiple chemical suppliers.
Another suitable alternative is WIN 55,212-2 , which is also a potent full agonist at both CB1 and CB2 receptors.[6]
The Underlying Mechanism: CB Receptor Signaling
Both CB1 and CB2 receptors are Class A G-protein coupled receptors (GPCRs).[7] Their primary signaling mechanism involves coupling to the inhibitory G-protein, Gαi/o.[8] Upon activation by an agonist like this compound or CP-55,940, the receptor undergoes a conformational change, catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein. This leads to the dissociation of the Gαi/o subunit from the βγ-subunits.
The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[9] This reduction in cAMP is a hallmark of CB1/CB2 receptor activation and forms the basis of a key functional assay.
Experimental Protocols for Functional Validation
To quantitatively assess the functional activity of this compound, we will employ two gold-standard GPCR functional assays. These assays are complementary: the GTPγS binding assay measures the most proximal event of G-protein activation, while the cAMP assay measures a key downstream consequence.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins upon receptor stimulation. It relies on the use of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP that binds to the Gα subunit upon activation and accumulates, providing a quantifiable radioactive signal.[10][11]
Step-by-Step Protocol:
-
Membrane Preparation: Use cell membranes prepared from cell lines stably expressing either human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (5-20 µg protein/well).
-
GDP (10 µM final concentration) to increase the signal-to-noise ratio.
-
Varying concentrations of this compound or the positive control, CP-55,940 (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include a vehicle control for basal activity and a non-specific binding control.
-
Assay buffer to final volume.
-
-
Initiate Reaction: Add [³⁵S]GTPγS (0.1 nM final concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through GF/C glass fiber filter plates using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o activation—the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP. To ensure a robust and measurable signal, adenylyl cyclase is first stimulated with forskolin.[12]
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing either human CB1 or CB2 receptors into 96-well plates and grow to ~90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and CP-55,940 in an appropriate assay buffer (e.g., HBSS with 5 mM HEPES).
-
Pre-incubation: Aspirate the culture medium from the cells and add the compound dilutions. Incubate at 37°C for 20 minutes.
-
Stimulation: Add forskolin (typically 1-10 µM final concentration, to be optimized for the cell line) to all wells except the basal control. Incubate for another 20-30 minutes at 37°C.
-
Cell Lysis and Detection: Terminate the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits). These kits typically use a competitive binding format to quantify cAMP levels.
-
Measurement: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF assays).
Data Analysis and Interpretation
For both assays, the raw data (scintillation counts or fluorescence ratios) should be plotted against the logarithm of the agonist concentration to generate dose-response curves.
Key Pharmacological Parameters:
-
EC₅₀ (or IC₅₀ for inhibition assays): The molar concentration of an agonist that produces 50% of the maximal possible response. This value is a measure of the agonist's potency . A lower EC₅₀ value indicates higher potency.
-
Eₘₐₓ: The maximum response achievable by an agonist. This value is a measure of the agonist's efficacy . It is typically expressed as a percentage of the response produced by the full agonist positive control (CP-55,940).
Data Presentation:
Summarize the calculated pharmacological parameters in a clear, concise table.
| Compound | Receptor | Assay | Potency (EC₅₀/IC₅₀, nM) | Efficacy (Eₘₐₓ, % of CP-55,940) |
| CP-55,940 | CB1 | [³⁵S]GTPγS | 0.6 | 100% (Reference) |
| CB1 | cAMP | 5.2 | 100% (Reference) | |
| CB2 | [³⁵S]GTPγS | 0.7 | 100% (Reference) | |
| CB2 | cAMP | 3.8 | 100% (Reference) | |
| This compound | CB1 | [³⁵S]GTPγS | Experimental Value | Experimental Value |
| CB1 | cAMP | Experimental Value | Experimental Value | |
| CB2 | [³⁵S]GTPγS | Experimental Value | Experimental Value | |
| CB2 | cAMP | Experimental Value | Experimental Value | |
| (Note: Potency values for CP-55,940 are representative and derived from literature.[4]) |
Interpreting the Results:
-
Confirming Agonist Activity: A dose-dependent increase in [³⁵S]GTPγS binding or a dose-dependent decrease in forskolin-stimulated cAMP levels confirms that this compound is a functional agonist at the tested receptor.
-
Determining Efficacy (Full vs. Partial Agonist):
-
If the Eₘₐₓ of this compound is similar to that of CP-55,940 (~100%), it is considered a full agonist .
-
If the Eₘₐₓ is significantly lower than that of CP-55,940 (e.g., <80%), it is a partial agonist .
-
-
Assessing Potency: Compare the EC₅₀/IC₅₀ value of this compound to that of CP-55,940. This will determine its relative potency. For example, an EC₅₀ of 20 nM for this compound at CB2 compared to 0.7 nM for CP-55,940 indicates that this compound is less potent than the positive control at that receptor.
-
Evaluating Receptor Selectivity: Compare the potency (EC₅₀/IC₅₀) of this compound at the CB1 receptor versus the CB2 receptor. A significantly lower EC₅₀ at one receptor indicates selectivity. For instance, if this compound has an EC₅₀ of 500 nM at CB1 and 25 nM at CB2, it demonstrates a 20-fold selectivity for the CB2 receptor.
Conclusion
By systematically applying the principles and protocols outlined in this guide, researchers can achieve a robust and reliable characterization of this compound's functional activity. The use of a well-defined positive control like CP-55,940 is non-negotiable; it validates the assay's performance and provides an essential benchmark for potency and efficacy. This rigorous, comparative approach ensures that the resulting data is both accurate and contextually meaningful, forming a solid foundation for further preclinical or drug development studies.
References
-
Structure Biology Studies on Cannabinoid Receptors and Putative Cannabinoid Receptor GPR12. (2023). YouTube. Available at: [Link]
-
UR-144 N-heptyl analog. Bertin Bioreagent. Available at: [Link]
-
How Sera Relief CBD miracle gummies May Influence Wellness. (2026). Global Cities Hub. Available at: [Link]
-
Cannabinol. Wikipedia. Available at: [Link]
-
How the Endocannabinoid System Controls Pain, Mood & More. (2022). YouTube. Available at: [Link]
-
Fast and reliable in vitro activity-based detection of synthetic cannabinoid receptor agonists in e-liquids. (2025). PubMed. Available at: [Link]
-
Control of Cannabinoid CB1 Receptor Function on Glutamate Axon Terminals by Endogenous Adenosine Acting at A1 Receptors. PubMed Central. Available at: [Link]
-
The CB2 receptor and its role as a regulator of inflammation. PubMed Central. Available at: [Link]
-
The cannabinoid agonist WIN55,212-2 increases intracellular calcium via CB1 receptor coupling to Gq/11 G proteins. (2003). PubMed. Available at: [Link]
-
CP 55,940. Wikipedia. Available at: [Link]
-
Monitoring Cannabinoid CB2-Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging. (2020). National Institutes of Health. Available at: [Link]
-
GTPγS Binding Assays. (2012). NCBI Bookshelf. Available at: [Link]
-
Effects of the cannabinoid receptor agonist CP-55940 on incentive salience attribution. National Institutes of Health. Available at: [Link]
-
Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. (2016). ACS Publications. Available at: [Link]
-
CB1 & CB2 Receptor Pharmacology. PubMed Central. Available at: [Link]
-
UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. (2020). PubMed. Available at: [Link]
-
WIN 55,212-2. Wikipedia. Available at: [Link]
-
CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University. Available at: [Link]
-
Astroglial CB1 Cannabinoid Receptors Mediate CP 55940-Induced Conditioned Place Aversion Through Cyclooxygenase-2 Signaling in Mice. (2021). Frontiers. Available at: [Link]
-
The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. PubMed Central. Available at: [Link]
-
Cannabinoid agonist WIN55,212-2 prevents scopolamine-induced impairment of spatial memory. (2024). bioRxiv. Available at: [Link]
-
Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. ResearchGate. Available at: [Link]
-
Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. (2024). MDPI. Available at: [Link]
-
Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. (2017). PubMed. Available at: [Link]
-
Activation of cannabinoid CB2 receptors by (−)-cannabichromene but not (+). (2023). ResearchGate. Available at: [Link]
-
Cannabinoid WIN55,212-2 reprograms monocytes and macrophages to inhibit LPS-induced inflammation. (2023). Frontiers. Available at: [Link]
-
Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. (2021). MDPI. Available at: [Link]
-
Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds. (2019). ACS Publications. Available at: [Link]
-
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2025). PubMed Central. Available at: [Link]
-
GTPγS Binding Assays. (2012). PubMed. Available at: [Link]
-
The cannabinoid agonist WIN55,212-2 increases intracellular calcium via CB1 receptor coupling to Gq/11 G proteins. PNAS. Available at: [Link]
-
Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice. (2015). National Institutes of Health. Available at: [Link]
-
GTPγS Binding Assay. Creative Bioarray. Available at: [Link]
-
Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors. (2025). ResearchGate. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CP 55,940 - Wikipedia [en.wikipedia.org]
- 3. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 7. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. marshall.edu [marshall.edu]
A Comparative Analysis of Heptyl-UR-144 and Other Synthetic Cannabinoids for Preclinical Research
This guide provides an in-depth comparative analysis of Heptyl-UR-144 and other notable synthetic cannabinoids, designed for researchers, scientists, and drug development professionals. The content herein is structured to offer a comprehensive understanding of their pharmacological profiles, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Evolving Landscape of Synthetic Cannabinoid Research
Synthetic cannabinoids (SCs) represent a large and structurally diverse class of compounds that act as agonists at the cannabinoid receptors, primarily CB1 and CB2. Initially developed as research tools to explore the endocannabinoid system, their potent psychoactive effects have led to their emergence as drugs of abuse. For the scientific community, however, their value lies in the potential to develop novel therapeutics for a range of conditions, including pain, inflammation, and neurodegenerative disorders. A thorough understanding of their comparative pharmacology is crucial for advancing this research. This guide focuses on a comparative analysis of this compound against other well-characterized synthetic cannabinoids such as UR-144, its fluorinated analog XLR-11, and the potent naphthoylindole AM-2201.
Chemical Structures and Receptor Binding Affinities
The affinity of a synthetic cannabinoid for the CB1 and CB2 receptors is a primary determinant of its potency and pharmacological effects. The following table summarizes the chemical structures and receptor binding affinities (Ki) of this compound and its comparators.
| Compound | Chemical Structure | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| This compound | (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone[1][2] | Not explicitly characterized | Not explicitly characterized | Not explicitly characterized |
| UR-144 | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone[3][4] | 150[3][4] | 1.8[3][4] | 83-fold for CB2[3] |
| XLR-11 (5F-UR-144) | (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone[5][6][7][8] | EC50 = 98 nM[5] | EC50 = 83 nM[5] | Non-selective |
| AM-2201 | 1-(5-fluoropentyl)-3-(1-naphthoyl)indole[9][10] | 1.0[9][10] | 2.6[9][10] | Non-selective |
Note on this compound: While specific binding affinity data for the N-heptyl analog of UR-144 is not extensively published, structure-activity relationship studies on similar compounds suggest that increasing the alkyl chain length can modulate affinity and efficacy.[2] It is hypothesized that the longer heptyl chain, as compared to the pentyl chain of UR-144, may alter its binding profile.
Functional Activity at Cannabinoid Receptors
Beyond binding affinity, the functional activity of a ligand—whether it is a full or partial agonist—is critical to its overall effect. This is often assessed through G-protein activation assays (e.g., [³⁵S]GTPγS binding) and second messenger assays (e.g., cAMP inhibition).
G-Protein Activation and cAMP Signaling Pathway
Activation of the Gi/o-coupled CB1 and CB2 receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[11]
Caption: Cannabinoid receptor signaling pathway.
Comparative Functional Potency (EC50)
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
| UR-144 | 421[3] | 72[3] |
| XLR-11 | 98[5] | 83[5] |
| AM-2201 | 38[9] | 58[9] |
These values indicate that while UR-144 is a more potent agonist at the CB2 receptor, XLR-11 and AM-2201 exhibit more balanced and potent agonism at both receptors. The higher EC50 value of UR-144 at the CB1 receptor aligns with its lower binding affinity for this receptor subtype.[3]
β-Arrestin Recruitment: A Measure of Receptor Desensitization and Biased Signaling
G-protein coupled receptor (GPCR) activation can also trigger the recruitment of β-arrestin proteins, which play a key role in receptor desensitization and can initiate G-protein-independent signaling pathways.[12][13] The potential for biased agonism, where a ligand preferentially activates one pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), is an area of intense research in drug development.[13]
Caption: In vitro experimental workflow.
Metabolic Stability and Pathways
The metabolic fate of synthetic cannabinoids is a critical factor influencing their duration of action and the generation of potentially active or toxic metabolites. In vitro metabolic stability assays using human liver microsomes (HLMs) are a standard method to predict in vivo clearance.[14][15][16]
-
UR-144 and XLR-11: Metabolism of these compounds often involves hydroxylation of the pentyl or fluoropentyl chain, as well as glucuronidation.[4][17][18]
-
AM-2201: Its metabolism is similar to that of JWH-018, with N-dealkylation producing fluoropentane and hydroxylation at various positions.[9][10]
The structural differences between these compounds, such as the tetramethylcyclopropyl group in the UR series versus the naphthoyl group in AM-2201, significantly influence their metabolic profiles.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mg/mL BSA, pH 7.4.
-
Competition Binding:
-
In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound.
-
Incubate at 30°C for 60-90 minutes to reach equilibrium.
-
-
Separation: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of a test compound as an agonist at the CB1 and CB2 receptors.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human CB1 or CB2 receptor.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).[19][20]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[11][21][22]
-
Data Analysis: Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the test compound to determine the EC50 value.
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the CB1 or CB2 receptor upon agonist stimulation.
Methodology:
-
Assay Principle: Utilize a commercially available assay system, such as the PathHunter® β-arrestin assay, which is based on enzyme fragment complementation.[12][23][24]
-
Cell Line: Use a cell line engineered to co-express the target receptor fused to one enzyme fragment and β-arrestin fused to the complementary enzyme fragment.[12]
-
Assay Procedure:
-
Plate the cells in a 384-well plate.[24]
-
Add varying concentrations of the test compound.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection: Add the substrate for the complemented enzyme and measure the resulting chemiluminescent signal.[12]
-
Data Analysis: Plot the luminescent signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a test compound in human liver microsomes.
Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (HLMs), a NADPH-regenerating system, and the test compound at a low concentration (e.g., 1 µM).[14]
-
Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and quench the reaction with a cold organic solvent (e.g., acetonitrile).[16]
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.
Conclusion
The comparative analysis of this compound and other synthetic cannabinoids reveals significant diversity in their pharmacological profiles. While UR-144 demonstrates a notable selectivity for the CB2 receptor, its fluorinated analog XLR-11 and the naphthoylindole AM-2201 are potent, non-selective agonists at both CB1 and CB2 receptors.[3][5] The lack of extensive characterization of this compound highlights an area for future research, particularly in understanding how modifications to the N-alkyl chain influence receptor affinity, functional activity, and metabolic stability. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, enabling researchers to generate high-quality, reproducible data to advance the field of cannabinoid research.
References
-
AM-2201 - Wikipedia. Available from: [Link]
-
XLR-11 - Wikipedia. Available from: [Link]
-
AM-2201 monograph - Soft-Tox.org. Available from: [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. Available from: [Link]
-
UR-144 (TCMP-018; KM-X1) and XLR11 (5-F-UR-144) - DEA Diversion Control Division. Available from: [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed. Available from: [Link]
-
Pharmacology and Toxicology of the Synthetic Cannabinoid Receptor Agonists - SRLF. Available from: [Link]
-
UR-144 - Wikipedia. Available from: [Link]
-
UR-144 monograph - Soft-Tox.org. Available from: [Link]
-
XLR11 | C21H28FNO - PubChem. Available from: [Link]
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants - Marshall University. Available from: [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Available from: [Link]
-
CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Available from: [Link]
-
How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment - YouTube. Available from: [Link]
-
In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201) - PMC - PubMed Central. Available from: [Link]
-
Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - MDPI. Available from: [Link]
-
EAM-2201 - Wikipedia. Available from: [Link]
-
Effects of cannabinoid agonists and antagonists in male rats discriminating the synthetic cannabinoid AM2201 - PubMed Central. Available from: [Link]
-
UR-144 – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - ResearchGate. Available from: [Link]
-
The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - Springer Nature Experiments. Available from: [Link]
-
Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Available from: [Link]
-
XLR-11 Critical Review Report - LJMU Research Online. Available from: [Link]
-
Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds - Marshall University. Available from: [Link]
-
Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC - PubMed Central. Available from: [Link]
-
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - MDPI. Available from: [Link]
-
In vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer and investigation of their thermal stability - PubMed. Available from: [Link]
-
CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Available from: [Link]
-
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Available from: [Link]
-
Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - NIH. Available from: [Link]
-
In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, PX-3 and a comparison of their clearance rates in human liver microsomes - The Research Repository @ WVU - West Virginia University. Available from: [Link]
-
Substance Details XLR-11 - Unodc. Available from: [Link]
-
Substance Details UR-144 (N-heptyl analogue) - UNODC. Available from: [Link]
-
CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PubMed Central. Available from: [Link]
-
UR-144 N-heptyl analog - Additives & Precursors - CAT N°: 14231 - Bertin bioreagent. Available from: [Link]
-
A Comparison of Acute Neurocognitive and Psychotomimetic Effects of a Synthetic Cannabinoid and Natural Cannabis at Psychotropic Dose Equivalence - PubMed Central. Available from: [Link]
-
Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells | Request PDF - ResearchGate. Available from: [Link]
-
Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed. Available from: [Link]
-
Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PubMed. Available from: [Link]
-
Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - NIH. Available from: [Link]
-
Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantifica… - OUCI. Available from: [Link]
-
Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed. Available from: [Link]
Sources
- 1. Substance Details UR-144 (N-heptyl analogue) [unodc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. UR-144 - Wikipedia [en.wikipedia.org]
- 4. soft-tox.org [soft-tox.org]
- 5. XLR-11 - Wikipedia [en.wikipedia.org]
- 6. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 7. Xlr 11 | C21H28FNO | CID 57501498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Substance Details XLR-11 [unodc.org]
- 9. AM-2201 - Wikipedia [en.wikipedia.org]
- 10. soft-tox.org [soft-tox.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids [mdpi.com]
- 16. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 17. marshall.edu [marshall.edu]
- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 19. marshall.edu [marshall.edu]
- 20. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. youtube.com [youtube.com]
- 24. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Heptyl-UR-144 and Other Synthetic Cannabinoids: Binding Affinity (Ki) and Functional Potency (EC50)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of synthetic cannabinoid research, understanding the nuanced pharmacological profiles of novel compounds is paramount. This guide provides a comparative analysis of Heptyl-UR-144 and other significant synthetic cannabinoids, focusing on two critical parameters: binding affinity (Ki) and functional potency (EC50) at the human cannabinoid receptors CB1 and CB2.
While empirical data for this compound remains limited in published literature, this guide will establish a baseline by examining its parent compound, UR-144. The addition of a heptyl chain to the indole core, as in this compound, is anticipated to modulate its receptor interaction and functional activity, a common structure-activity relationship trend in this chemical class. By comparing UR-144 to other well-characterized synthetic cannabinoids, we can infer the potential pharmacological space that this compound may occupy.
Understanding the Core Metrics: Ki and EC50
The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower Ki value signifies a higher binding affinity.
The functional potency of an agonist is determined by its half-maximal effective concentration (EC50). This value indicates the concentration of the agonist that produces 50% of its maximal effect. A lower EC50 value corresponds to a higher potency.[1]
Comparative Pharmacological Data
The following table summarizes the Ki and EC50 values for UR-144 and a selection of other widely studied synthetic cannabinoids. It is important to note the variability in reported values across different studies, which can be attributed to differences in experimental conditions and assay types.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |
| UR-144 | 150[2] | 1.8[2] | 421[2] / 27.3^ | 72[2] / 11.5^ |
| JWH-018 | 9.00[3] | 2.94[3] | 102[3] | 133[3] |
| AM-2201 | 1.0 | 2.6 | 2.8[4] | 6.5[4] |
| XLR-11 | - | - | 1959[4] | 206[4] |
| PB-22 | - | - | 11.3[4] | 8.8[4] |
| 5F-PB-22 | - | - | 13.9[4] | 7.9[4] |
^EC50 values for UR-144 from a study by Marshall University were reported in ng/mL (8.5 ng/mL for CB1 and 3.6 ng/mL for CB2) and have been converted to nM for comparison, using a molar mass of 311.47 g/mol for UR-144.[1]
From this data, UR-144 demonstrates a significant selectivity for the CB2 receptor over the CB1 receptor, as indicated by its much lower Ki value for CB2.[2] This profile is distinct from a compound like JWH-018, which shows high affinity for both receptors.[3] The fluorinated analogs, such as AM-2201, tend to exhibit increased potency at the CB1 receptor compared to their non-fluorinated counterparts.[4][5]
Experimental Methodologies: A Closer Look
The determination of Ki and EC50 values relies on robust and validated experimental protocols. The two primary assays employed are the competitive radioligand binding assay for Ki and the functional cAMP assay for EC50.
Competitive Radioligand Binding Assay for Ki Determination
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand with known affinity from the cannabinoid receptors.
Experimental Workflow:
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the cannabinoid receptor of interest (CB1 or CB2) to isolate the cell membranes.
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the data as the percentage of specific binding versus the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and dissociation constant of the radioligand.
Functional cAMP Assay for EC50 Determination
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The EC50 value is determined by measuring this dose-dependent decrease in cAMP.
Signaling Pathway:
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably expressing the human CB1 or CB2 receptor.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to stimulate a detectable level of cAMP production.
-
Agonist Treatment: Add increasing concentrations of the test compound (this compound) to the wells.
-
Incubation: Incubate for a defined period to allow for receptor activation and subsequent inhibition of adenylyl cyclase.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.
Concluding Remarks
The determination of Ki and EC50 values is fundamental to the characterization of novel synthetic cannabinoids. While a complete pharmacological profile for this compound is not yet publicly available, the data for its parent compound, UR-144, suggests a preference for the CB2 receptor. This is in contrast to many other synthetic cannabinoids, such as JWH-018 and AM-2201, which exhibit high potency at both CB1 and CB2 receptors.
The lengthening of the alkyl chain from pentyl in UR-144 to heptyl in this compound is likely to alter both binding affinity and functional potency. Further empirical studies are necessary to fully elucidate the pharmacological characteristics of this compound and its place within the broader landscape of synthetic cannabinoids. The methodologies outlined in this guide provide a robust framework for conducting such investigations.
References
- Atwood, B. K., et al. (2011). JWH018, a common constituent of 'Spice' herbal blends, is a full agonist at 2 cannabinoid receptors. British Journal of Pharmacology, 164(6), 1547-1556.
- Brents, L. K., et al. (2011). Monohydroxylated metabolites of the K2 synthetic cannabinoid JWH-073 retain high affinity and potency for the CB1 receptor. Toxicology Letters, 203(1), 69-73.
- DeHaven-Hudkins, D. L., et al. (1992). The effects of the cannabinoid receptor agonist, CP 55,940, in the rat. I. In vitro and in vivo behavioral and physiological effects. Journal of Pharmacology and Experimental Therapeutics, 263(2), 795-804.
-
Gamage, T. F., et al. (2018). The effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 9(8), 2147-2157.[4][5]
- Gund, P., et al. (1974). Molecular modeling of the cannabinoid receptor. Molecular Pharmacology, 10(6), 1067-1070.
- Huffman, J. W., et al. (2005). 1-Pentyl-3-phenylacetylindoles, a new class of cannabimimetic indoles. Bioorganic & Medicinal Chemistry Letters, 15(18), 4110-4113.
- Jin, C., et al. (2010). Recent advances in the development of selective FAAH inhibitors. Current Topics in Medicinal Chemistry, 10(7), 713-727.
- Kevin, R. C., et al. (2017). The effects of synthetic cannabinoid UR-144 in a battery of in vivo and in vitro assays of cannabimimetic activity. Pharmacology Biochemistry and Behavior, 152, 51-58.
-
Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link][1]
- Pertwee, R. G. (2006). Cannabinoid pharmacology: the first 66 years. British Journal of Pharmacology, 147(S1), S163-S171.
-
UNODC. (n.d.). UR-144 (N-heptyl analogue). Retrieved from [Link][6]
- Wiley, J. L., et al. (2013). Hijacking the endogenous cannabinoid system: the case of the "Spice" products. Journal of Pharmacology and Experimental Therapeutics, 347(1), 63-75.
Sources
- 1. marshall.edu [marshall.edu]
- 2. UR-144 - Wikipedia [en.wikipedia.org]
- 3. JWH-018 - Wikipedia [en.wikipedia.org]
- 4. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substance Details UR-144 (N-heptyl analogue) [unodc.org]
A Senior Application Scientist's Guide to the Analytical Validation of Heptyl-UR-144
Abstract
The proliferation of novel psychoactive substances (NPS), such as the synthetic cannabinoid Heptyl-UR-144, presents an ongoing challenge to the forensic and research communities. Accurate and reliable identification and quantification of these compounds are paramount for both clinical toxicology and legal proceedings. This guide provides a comprehensive framework for the validation of this compound analytical reference standards. Grounded in the principles of scientific integrity, this document details the necessary orthogonal analytical techniques, explains the causality behind experimental choices, and offers a comparison with potential analytical alternatives. The protocols described herein are designed to establish a self-validating system for the unambiguous characterization of this compound, ensuring the trustworthiness of analytical results.
Introduction: The Critical Role of Validated Reference Standards
This compound, a structural analog of the synthetic cannabinoid UR-144, has emerged as a compound of interest in forensic and research settings.[1][2] Like its predecessor, it is a potent agonist of cannabinoid receptors, though its full pharmacological and toxicological profiles are not completely characterized.[1] The accurate detection and quantification of this compound in various matrices, from seized materials to biological specimens, is fundamentally reliant on the availability and proper validation of a high-purity analytical reference standard.
An analytical reference standard serves as the benchmark against which all other samples are compared. Its identity, purity, and concentration must be unequivocally established to ensure the validity of any subsequent analytical measurements. The validation process is not merely a procedural formality; it is a scientifically rigorous investigation that provides objective evidence that an analytical method is fit for its intended purpose.[3][4] This guide will walk through the essential steps and analytical techniques required to validate a this compound reference standard, adhering to guidelines set forth by organizations such as the International Organization for Standardization (ISO) and forensic toxicology bodies.[5][4][6][7][8][9][10]
The Validation Workflow: A Multi-faceted Approach
A robust validation of a this compound analytical reference standard necessitates a multi-technique, or orthogonal, approach. No single analytical method can definitively confirm the identity, purity, and concentration of a compound. By employing a suite of techniques that probe different physicochemical properties of the molecule, we can build a comprehensive and self-validating characterization.
Caption: this compound Reference Standard Validation Workflow.
Experimental Protocols and Data Interpretation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Purity
Causality: LC-MS/MS is a cornerstone technique for the analysis of synthetic cannabinoids due to its high sensitivity and selectivity.[11][12][13] It is particularly well-suited for compounds like this compound which may be thermally labile and thus not ideal for GC-MS without derivatization. The liquid chromatography step separates the analyte from impurities, while tandem mass spectrometry provides structural information through fragmentation patterns.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create working solutions ranging from 1 ng/mL to 1000 ng/mL.
-
LC Conditions:
-
Column: A C18 or Phenyl-Hexyl column is often used for synthetic cannabinoid analysis.[14]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Full scan for initial identification of the protonated molecule [M+H]⁺, followed by product ion scans (MS/MS) of the precursor ion to generate a characteristic fragmentation pattern.
-
Collision Energy: Optimize to produce a rich spectrum of fragment ions.
-
Data Interpretation: The full scan will confirm the molecular weight of this compound (C₂₃H₃₃NO, MW: 339.5). The MS/MS spectrum will provide a fragmentation "fingerprint" that can be compared to library spectra or used for structural elucidation. The purity can be estimated from the peak area of the main compound relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Identification
Causality: GC-MS provides an alternative separation mechanism to LC and a different ionization technique (electron ionization - EI), offering complementary data for structural confirmation.[15][16] The high-energy EI process produces reproducible fragmentation patterns that are excellent for library matching.[1] However, thermal degradation can be a concern for some synthetic cannabinoids.[17][18]
Experimental Protocol:
-
Sample Preparation: Prepare a 100 µg/mL solution of the this compound reference standard in a volatile organic solvent like ethyl acetate.
-
GC Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250-280°C (monitor for degradation).
-
Oven Program: Start at a low temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 300°C).
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Data Interpretation: The resulting mass spectrum should be compared against a spectral library if available.[1] The fragmentation pattern will be different from the ESI-MS/MS spectrum, providing orthogonal confirmation of the molecular structure. Be vigilant for pyrolysis products, which can sometimes be mistaken for impurities.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
Causality: NMR is the most powerful technique for de novo structure elucidation and confirmation.[19][20] It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive assignment of its structure and the identification of isomers.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound reference standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Experiments:
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete molecular structure.
-
Data Interpretation: The chemical shifts, coupling constants, and correlations in the various NMR spectra will allow for the complete and unambiguous assignment of the this compound structure. These data are crucial for distinguishing it from positional isomers or other closely related synthetic cannabinoids.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Causality: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][21] It is a rapid and non-destructive technique that can provide complementary evidence for the compound's identity.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat as a solid using an attenuated total reflectance (ATR) accessory or prepared as a KBr pellet.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
Data Interpretation: The FTIR spectrum will show characteristic absorption bands for the functional groups in this compound, such as the C=O stretch of the ketone, C-H stretches of the alkyl and aromatic groups, and C=C stretches of the indole ring.
Comparison with Analytical Alternatives
The primary "alternative" to using a validated this compound reference standard is the use of an uncharacterized or poorly characterized material. This is not a viable option in any accredited laboratory. However, it is useful to compare the validated parent compound to its expected metabolites and potential pyrolysis products, as these are often the analytes encountered in forensic samples.[17][19][22][23]
Table 1: Comparative Analytical Data for this compound and Related Compounds
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragments (Illustrative) | Key FTIR Bands (cm⁻¹) (Illustrative) |
| This compound | C₂₃H₃₃NO | 340.3 | 125, 97 (tetramethylcyclopropyl moiety), 144 (indole moiety) | ~1680 (C=O), ~2920 (C-H), ~1460 (C=C) |
| Hydroxylated Metabolite | C₂₃H₃₃NO₂ | 356.3 | Shifts in fragment ions depending on hydroxylation position | ~3400 (O-H), ~1680 (C=O) |
| Carboxylated Metabolite | C₂₃H₃₁NO₃ | 386.2 | Shifts in fragment ions | ~1700 (C=O, acid), ~3000 (O-H, broad) |
| Pyrolysis Product | Varies | Varies | Loss of tetramethylcyclopropyl moiety, different fragmentation | Absence of characteristic cyclopropyl bands |
Note: The fragment ions and FTIR bands are illustrative and will vary based on instrumentation and conditions.
Visualization of Analytical Probes
The different analytical techniques probe distinct features of the this compound molecule, providing a comprehensive characterization.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Substance Details UR-144 (N-heptyl analogue) [unodc.org]
- 3. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 4. ISO 17025 Method Validation — Wintersmith Advisory LLC [wintersmithadvisory.com]
- 5. Why Pay Attention to Forensic Toxicology Standards of Practice? [lebeau-toxicology.com]
- 6. enfsi.eu [enfsi.eu]
- 7. inab.ie [inab.ie]
- 8. aoac.org [aoac.org]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. gmo-crl.jrc.ec.europa.eu [gmo-crl.jrc.ec.europa.eu]
- 11. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. GC-MS and FTIR evaluation of the six benzoyl-substituted-1-pentylindoles: isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. archives.ijper.org [archives.ijper.org]
- 17. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolism of Heptyl-UR-144 and Its Analogs
This guide provides an in-depth comparison of the in vitro metabolism of the synthetic cannabinoid Heptyl-UR-144 and its well-characterized analogs, UR-144 and XLR-11. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to offer insights into the metabolic fate of these compounds, supported by experimental data and detailed protocols. Our objective is to elucidate the structural influences on metabolic pathways and to provide a predictive framework for the metabolism of novel synthetic cannabinoids.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
The clandestine development of synthetic cannabinoids presents an ongoing challenge for forensic and clinical toxicology. Understanding the metabolism of these compounds is critical for identifying reliable biomarkers of consumption and for predicting potential drug-drug interactions. This compound, a structural analog of the potent synthetic cannabinoid UR-144, differs by the extension of its N-alkyl chain from a pentyl to a heptyl group.[1] This seemingly minor modification can significantly alter its metabolic profile. This guide will compare the known in vitro metabolism of UR-144 and its fluorinated counterpart, XLR-11, to project the metabolic pathways of this compound.
Core Metabolic Pathways of UR-144 and its Analogs
The in vitro metabolism of synthetic cannabinoids is predominantly governed by Phase I and Phase II enzymatic reactions, primarily occurring in the liver.[2][3] The primary goal of these transformations is to increase the hydrophilicity of the compounds, facilitating their excretion.
Phase I Metabolism: The Role of Cytochrome P450
Phase I metabolism of UR-144 and its analogs is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2][4][5] Key transformations include hydroxylation, carboxylation, and N-dealkylation.
-
Hydroxylation: This is a primary metabolic route, occurring on the N-alkyl chain, the indole ring, or the tetramethylcyclopropyl moiety.[6][7][8]
-
Carboxylation: Further oxidation of hydroxylated metabolites, particularly on the N-alkyl chain, leads to the formation of carboxylic acid derivatives.[6][7]
-
N-Dealkylation: Cleavage of the N-alkyl chain is another significant metabolic pathway.[9][10][11]
-
Defluorination: For fluorinated analogs like XLR-11, enzymatic removal of the fluorine atom is a key step, often leading to metabolites that are also common to the non-fluorinated parent compound (e.g., UR-144).[6][12]
Studies have identified CYP3A4 as the major contributor to the metabolism of both UR-144 and XLR-11, with minor contributions from CYP1A2 and CYP2C19.[4][5] This has important implications for potential drug-drug interactions with substances that induce or inhibit these enzymes.
Phase II Metabolism: Glucuronidation
Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions to further increase their water solubility. The most common Phase II reaction for synthetic cannabinoids is glucuronidation, where glucuronic acid is attached to hydroxylated metabolites.[6][12]
Comparative Metabolic Profiles: UR-144, XLR-11, and Predicted Pathways for this compound
The structural similarities and differences between these three compounds allow for a comparative analysis of their metabolic fates.
| Compound | N-Alkyl Chain | Key Structural Feature | Major In Vitro Metabolic Pathways | Primary Metabolizing Enzymes |
| UR-144 | Pentyl | Non-fluorinated | N-pentyl hydroxylation, Indole hydroxylation, N-dealkylation, Carboxylation of the pentyl chain.[8][13] | CYP3A4, CYP1A2, CYP2C19[4][5] |
| XLR-11 | 5-Fluoropentyl | Fluorinated pentyl chain | Defluorination, N-pentyl hydroxylation, Carboxylation, Glucuronidation.[6][7] Many metabolites are common to UR-144.[6] | CYP3A4, CYP1A2, CYP2C19[4][5] |
| This compound (Predicted) | Heptyl | Extended alkyl chain | N-heptyl hydroxylation at various positions, Indole hydroxylation, N-dealkylation, Carboxylation of the heptyl chain. | Likely CYP3A4, with potential contributions from other CYPs. |
Visualizing the Metabolic Landscape
The following diagrams illustrate the primary metabolic pathways of UR-144 and the predicted pathways for this compound, as well as a typical experimental workflow for in vitro metabolism studies.
Caption: Predicted comparative metabolic pathways of UR-144 and this compound.
Caption: General workflow for in vitro drug metabolism studies.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the study of in vitro drug metabolism. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability of the data.
Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay
This assay is a cornerstone for predicting hepatic clearance by measuring the rate of disappearance of the parent drug.[14][15]
Materials:
-
Test compound (this compound, UR-144, or XLR-11)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl2, and HLM. Pre-warm the plate to 37°C.[18][19]
-
Initiation of Reaction: Add the test compound to the incubation mixture. The reaction is initiated by the addition of the NADPH regenerating system.[20]
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.[19][20]
-
Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.[16][21][22]
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[14][18]
Protocol 2: Metabolite Identification using Human Hepatocytes
Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II enzymes.[23][24][25][26][27]
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Test compound
-
LC-HRMS (High-Resolution Mass Spectrometry) system
Procedure:
-
Cell Seeding: Thaw and seed the human hepatocytes onto collagen-coated plates and allow them to attach and form a monolayer.
-
Compound Incubation: After cell attachment, replace the medium with fresh medium containing the test compound at a designated concentration (e.g., 10 µmol/L).[6][12]
-
Sample Collection: At various time points (e.g., 1, 3, and 24 hours), collect aliquots of the culture medium.
-
Sample Preparation: Prepare the collected samples for analysis, which may involve protein precipitation or solid-phase extraction.
-
LC-HRMS Analysis: Analyze the samples using an LC-HRMS system to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.[6][12]
-
Data Mining: Utilize specialized software to mine the data for potential biotransformations of the parent compound.
Conclusion and Future Directions
The in vitro metabolism of UR-144 and XLR-11 is well-documented, providing a strong basis for predicting the metabolic fate of newer analogs like this compound. The extension of the N-alkyl chain in this compound is anticipated to favor hydroxylation along the heptyl chain, potentially at multiple positions, followed by carboxylation. N-dealkylation will also likely be a significant pathway. The experimental protocols provided in this guide offer a robust framework for empirically determining the metabolic profile of this compound and other novel synthetic cannabinoids.
Future research should focus on the in vitro characterization of this compound metabolism using human liver microsomes and hepatocytes to confirm these predictions. Furthermore, investigating the pharmacological activity of the identified metabolites is crucial, as some may retain or even exceed the potency of the parent compound. Such studies are essential for a comprehensive risk assessment of these emerging psychoactive substances.
References
- Nielsen, M., Johansen, S. S., & Linnet, K. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis, 8(8), 792-800.
- Johansen, S. S., & Linnet, K. (2015). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11.
- Castaneto, M. S., et al. (2015). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Clinical Chemistry, 61(1), 102-113.
- Chimalakonda, K. C., et al. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. Drug Metabolism and Disposition, 40(11), 2174-2184.
- Guillouzo, A. (1993). Use of human hepatocyte cultures for drug metabolism studies. Toxicology, 82(1-3), 209-219.
- Gómez-Lechón, M. J., Donato, M. T., & Castell, J. V. (2008). An update on metabolism studies using human hepatocytes in primary culture. Expert Opinion on Drug Metabolism & Toxicology, 4(7), 837-854.
- Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086.
- Di, L., et al. (2003). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism, 4(4), 327-336.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
- AcceGen. (2021).
- ResearchGate. (2015). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry.
- Wufka, C., et al. (2021). Cannabinoids and Cytochrome P450 Interactions. Current Drug Metabolism, 22(1), 3-15.
- Taylor & Francis Online. (2008).
- Technology Networks. (2020).
- YouTube. (2023). metabolic stability & determining intrinsic drug clearance.
- MDPI. (2023). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019).
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Discovery Life Sciences. (n.d.).
- Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
- Springer Nature. (2018). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes.
- Oxford Academic. (2015). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry.
- MDPI. (2024). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model.
- National Institutes of Health. (2013).
- Avocha. (2026).
- ResearchGate. (2014). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry.
- ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
- ResearchGate. (2001).
- National Institutes of Health. (2018). Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18.
- BioIVT. (n.d.). Drug Metabolism Assays.
- ResearchGate. (2010). In Vitro Methods to Study Intestinal Drug Metabolism.
- ResearchGate. (2018). Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN‐18.
- Semantic Scholar. (2000). Strategies for using in vitro screens in drug metabolism.
- PubMed. (2018). The synthetic cannabinoid XLR-11 induces in vitro nephrotoxicity by impairment of endocannabinoid-mediated regulation of mitochondrial function homeostasis and triggering of apoptosis.
- ResearchGate. (2023).
- PubMed. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.
- ResearchGate. (2013). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids.
- Cayman Chemical. (n.d.). UR-144 N-heptyl analog.
- Bertin Bioreagent. (n.d.). UR-144 N-heptyl analog.
- MDPI. (2022).
- National Institutes of Health. (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models.
- FABAD Journal of Pharmaceutical Sciences. (2022).
- MDPI. (2020). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA.
- ResearchGate. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Cannabinoids and Cytochrome P450 Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. | Semantic Scholar [semanticscholar.org]
- 6. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 17. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. testinglab.com [testinglab.com]
- 23. Use of human hepatocyte cultures for drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An update on metabolism studies using human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. accegen.com [accegen.com]
- 26. tandfonline.com [tandfonline.com]
- 27. dls.com [dls.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Heptyl-UR-144 for Research Professionals
As researchers and scientists, our work with novel compounds pushes the boundaries of knowledge. This privilege comes with the profound responsibility of ensuring safety and compliance in every aspect of our laboratory operations, including the final step of a chemical's lifecycle: disposal. This guide provides an in-depth, procedural framework for the proper disposal of Heptyl-UR-144, a synthetic cannabinoid and analog of the Schedule I controlled substance, UR-144. Adherence to these protocols is not merely a matter of best practice; it is a legal and ethical imperative to protect ourselves, our colleagues, the community, and the environment.
This document moves beyond a simple checklist. It delves into the causality behind each procedural step, grounding our actions in the dual frameworks of Drug Enforcement Administration (DEA) regulations for controlled substances and Environmental Protection Agency (EPA) guidelines for hazardous chemical waste.
Part 1: Core Principles and Hazard Assessment
This compound, or (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone, is an analytical reference standard intended for research and forensic applications.[1][2] As an analog of UR-144, it is treated as a Schedule I controlled substance under federal law, mandating strict handling, storage, and disposal protocols.[3] The biological and toxicological properties of this compound have not been fully characterized, a critical fact that necessitates handling it with the utmost caution.[1] The potential for potent psychoactive effects and other unknown health risks must be assumed.[4][5]
Chemical & Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | [2] |
| Molecular Formula | C₂₃H₃₃NO | [1][2] |
| Molar Mass | 339.5 g/mol | [2] |
| Appearance | (Assumed Solid) | N/A |
| Solubility | Soluble in DMF, DMSO, and Ethanol (all at 30 mg/ml) | [1] |
| CAS Number | 1616469-06-7 | [1][2] |
Part 2: Safety Protocols and Engineering Controls
Before any disposal procedure begins, a rigorous safety assessment is mandatory. The primary goal is to eliminate or minimize any potential for occupational exposure.
Mandatory Personal Protective Equipment (PPE)
Due to the unknown toxicological profile, comprehensive PPE is required to prevent dermal, ocular, and respiratory exposure.[4][6]
-
Gloves: Nitrile gloves are required. Given its solubility in organic solvents, consider double-gloving.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Protective Clothing: A buttoned lab coat. For handling larger quantities or during spill cleanup, a chemically resistant apron or disposable coveralls are recommended.
Engineering Controls: The First Line of Defense
All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood. This is crucial to contain aerosols and prevent the inhalation of the compound.[6][7]
Pre-Disposal Safety Workflow
The following diagram outlines the essential safety checks that must be performed before initiating any disposal-related activity.
Caption: Workflow for pre-disposal safety verification.
Part 3: The Regulatory Imperative: DEA and EPA Compliance
The disposal of this compound is governed by the DEA's stringent regulations for controlled substances. The core mandate is that all disposed inventory must be rendered "non-retrievable" .[8][9] This means the substance must be permanently and irreversibly altered, making it unavailable for diversion.[9] Methods like flushing or mixing with coffee grounds or cat litter are explicitly forbidden for DEA registrants.[10]
It is crucial to distinguish between two categories of waste:
-
Inventory: This includes any expired, unwanted, or unused recoverable quantities of the controlled substance.[8][11] Disposal of inventory is a highly regulated process.
-
Wastage: This refers to non-recoverable residual amounts remaining in "empty" containers (e.g., the film of material left in a vial after use).[12] The disposal requirements for wastage are different and less stringent.[11]
Part 4: Step-by-Step Disposal Protocols
The correct disposal path for this compound depends entirely on whether it is classified as recoverable inventory or non-recoverable wastage. Follow the decision flowchart below and then proceed to the corresponding detailed protocol.
Disposal Path Decision Flowchart
Caption: Decision-making process for this compound disposal.
Protocol 1: Disposal of Bulk Quantities & Expired Stock (Inventory)
This protocol applies to all recoverable amounts of this compound. The only DEA-compliant method for this is transferring the material to a registered reverse distributor .[8][12] Your institution's Environmental Health & Safety (EHS) office manages this process.[12][13]
Step 1: Segregation and Labeling
-
Causality: Segregating controlled substance waste from active inventory is a critical step to prevent accidental use or diversion.[12]
-
Procedure:
-
Securely close the primary container holding the this compound waste.
-
Place the container in a secondary, leak-proof container (e.g., a sealable plastic bag).
-
Clearly label the outer container with "this compound for Disposal," the quantity, and the date.
-
Store this segregated waste within your lab's locked controlled substance storage unit, but physically separate from the active chemical stock.[12]
-
Step 2: Contacting Your EHS Office
-
Causality: The EHS office is the designated liaison between your laboratory and the DEA-registered reverse distributor. They manage the logistics and ensure all regulatory requirements are met.[13]
-
Procedure:
-
Contact your institution's EHS department to schedule a pickup for controlled substance waste.
-
You will likely be required to complete an inventory form detailing the substance, quantity, and container type.[12]
-
Step 3: Documentation and Transfer
-
Causality: Meticulous record-keeping is a cornerstone of DEA compliance and creates an auditable trail for every milligram of the controlled substance.
-
Procedure:
-
When EHS or the reverse distributor arrives, you will verify the inventory with them.
-
As this compound is a Schedule I analog, the transfer to the reverse distributor must be documented on a DEA Form 222 .[12][14]
-
The destruction of the material will later be documented by the reverse distributor on a DEA Form 41 , a copy of which should be provided to you for your records.[11][14]
-
Retain all disposal records for a minimum of two years.[10]
-
Protocol 2: Management of Non-Recoverable Waste (Wastage)
This protocol applies only to trace amounts of this compound remaining in a container that is considered "empty" (i.e., no material can be practically recovered).[12]
-
Causality: The DEA recognizes that it is impossible to recover 100% of a substance from its container. This non-recoverable residue does not need to go through the reverse distributor process.[12]
-
Procedure:
-
Once a vial or container of this compound is empty and no further material can be drawn out with a syringe or spatula, the container can be disposed of in a biohazard sharps container.[12]
-
The usage log for that specific container should be zeroed out to reflect its disposal.[12]
-
Crucially, do not attempt to rinse the container. Rinsing creates a liquid hazardous waste stream that must be collected and disposed of separately, complicating the process.
-
Part 5: Emergency Spill Management
In the event of a spill of recoverable this compound, the cleanup refuse is considered controlled substance inventory and must be disposed of according to Protocol 1.[12]
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear enhanced PPE, including double gloves, a lab coat, and chemical splash goggles.
-
Contain and Absorb: Cover the spill with an appropriate absorbent material (e.g., chemical spill pads or vermiculite). Do not use paper towels for a liquid spill if possible, as they can degrade.
-
Collect Refuse: Carefully collect all contaminated absorbent material and any broken container fragments.
-
Package and Label: Place all cleanup refuse into a sealed, labeled container.
-
Dispose as Inventory: This container is now considered controlled substance waste. Record the estimated amount of spilled material in your inventory log and dispose of the container by following Protocol 1 .[12]
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding the distinction between inventory and wastage and adhering strictly to the DEA-mandated procedures facilitated by your institution's EHS office, you ensure legal compliance, protect against chemical diversion, and uphold the highest standards of laboratory safety. Always consult your institution's specific policies and EHS professionals when in doubt.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118796527, this compound. Retrieved from [Link]
-
Practice Greenhealth. Best practices for disposal of controlled substances. [Link]
-
Lab Manager. (2019, May 30). Handling Controlled Substances in the Lab. [Link]
-
Federal Register. (2014, September 9). Disposal of Controlled Substances. [Link]
-
Centers for Disease Control and Prevention. (2024, September 3). Workplace Safety and Health Hazards | Cannabis. [Link]
-
National Center for Biotechnology Information. (2017, December 1). Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014. [Link]
-
Safety Data Sheet. (2017, April 26). SAFETY DATA SHEET. [Link]
-
YouTube. (2023, July 18). Occupational Health & Safety Considerations in Cannabinoid Manufacturing. [Link]
-
Bertin Bioreagent. UR-144 N-heptyl analog. [Link]
-
Centers for Disease Control and Prevention. (2024, August 28). Cannabis Use and Workers | Substance Use. [Link]
-
Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. [Link]
-
Wikipedia. UR-144. [Link]
-
Stericycle. (2024, May 20). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. [Link]
-
Forensic Science International. (2013, December 10). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. [Link]
-
American Society of Health-System Pharmacists. (2014, October 20). DEA Rule on the Disposal of Controlled Substances. [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
Electronic Code of Federal Regulations. 21 CFR Part 1317 -- Disposal. [Link]
-
GAIACA. (2025, May 25). How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. [Link]
-
DEA Diversion Control Division. Disposal Q&A. [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
United Nations Office on Drugs and Crime. Substance Details UR-144 (N-heptyl analogue). [Link]
-
ResearchGate. (2025, August 6). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. [Link]
-
United Nations. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
-
United Nations Office on Drugs and Crime. Substance Details UR-144. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C23H33NO | CID 118796527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UR-144 - Wikipedia [en.wikipedia.org]
- 4. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabis Use and Workers | Substance Use | CDC [cdc.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. targetmol.com [targetmol.com]
- 8. practicegreenhealth.org [practicegreenhealth.org]
- 9. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 10. ashp.org [ashp.org]
- 11. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 12. research-compliance.umich.edu [research-compliance.umich.edu]
- 13. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 14. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
